molecular formula C9H19NO4S2 B606308 Boc-aminooxy-ethyl-SS-propanol

Boc-aminooxy-ethyl-SS-propanol

Katalognummer: B606308
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: FJJVBSKVTYVXFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-aminooxy-ethyl-SS-propanol is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4S2/c1-9(2,3)14-8(12)10-13-5-7-16-15-6-4-11/h11H,4-7H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJVBSKVTYVXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCSSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-aminooxy-ethyl-SS-propanol: A Redox-Responsive Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-aminooxy-ethyl-SS-propanol is a heterobifunctional, cleavable linker molecule with significant potential in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a redox-sensitive disulfide bond, allows for a two-step conjugation and cleavage strategy. This design enables the stable linkage of payloads to biomolecules under physiological conditions and their subsequent triggered release in the reducing environments characteristic of the intracellular space. This guide provides a comprehensive overview of the core properties, a representative synthesis protocol, and the application of this compound in the context of ADC development, complete with detailed experimental methodologies and data presented for clarity and reproducibility.

Core Properties of this compound

This compound, with the chemical formula C9H19NO4S2 and a molecular weight of approximately 269.38 g/mol , is a key tool in the construction of advanced bioconjugates.[1][2] Its functionality is defined by two key moieties:

  • Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the highly reactive aminooxy functionality. This protection is stable under a variety of conditions but can be efficiently removed under mild acidic conditions to reveal the aminooxy group. This functionality can then react specifically with aldehydes or ketones on a target molecule to form a stable oxime linkage.[3]

  • Redox-Responsive Disulfide Bond: The disulfide (-S-S-) bond within the linker is stable in the extracellular environment but is susceptible to cleavage by reducing agents such as glutathione, which is present in significantly higher concentrations inside cells compared to the bloodstream. This redox-sensitivity allows for the targeted release of a conjugated payload within the intracellular environment of target cells.

Physicochemical Properties
PropertyValueReference
CAS Number 2128735-21-5[1][2]
Molecular Formula C9H19NO4S2[1][2]
Molecular Weight 269.38 g/mol [1][2]
Appearance White to off-white solidGeneric Supplier Data
Solubility Soluble in organic solvents (e.g., DMSO, DMF, DCM)Generic Supplier Data
Storage -20°CGeneric Supplier Data

Representative Synthesis of this compound

Experimental Protocol: A Representative Three-Step Synthesis

Step 1: Synthesis of 2-((2-hydroxyethyl)disulfanyl)ethan-1-ol

  • To a solution of cystamine (B1669676) dihydrochloride (B599025) (1 eq) in water, add sodium bicarbonate (2.2 eq) and stir until the cystamine is fully dissolved and the solution is basic.

  • Add 2-mercaptoethanol (B42355) (2.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamate

  • Dissolve the product from Step 1 (1 eq) and N-Boc-2-bromoethylamine (1.1 eq) in a suitable solvent such as acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Step 3: Boc Protection of the Hydroxyl Group to yield this compound is a misinterpretation of the starting material's name. A more likely final step is the reaction of the synthesized disulfide with a protected aminooxy propanol (B110389) derivative. A corrected plausible final step is provided below.

Alternative Step 3: Synthesis of this compound via Disulfide Exchange

  • Activate the hydroxyl group of 3-mercaptopropan-1-ol by reacting it with 2,2'-dithiodipyridine (B1663999) to form a pyridyl disulfide derivative.

  • React the product from Step 2, tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamate, which contains a free thiol after a reduction step, with the activated 3-(pyridin-2-yldisulfanyl)propan-1-ol.

  • This thiol-disulfide exchange reaction will yield the desired product, this compound.

  • Purify the final product using column chromatography.

Hypothetical Synthesis Data
StepProductStarting MaterialsRepresentative Yield (%)Purity (%) (by HPLC)
12-((2-hydroxyethyl)disulfanyl)ethan-1-olCystamine, 2-mercaptoethanol75>95
2tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamateProduct of Step 1, N-Boc-2-bromoethylamine60>98
3This compoundProduct of Step 2, Activated 3-mercaptopropan-1-ol50>98

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is in the construction of ADCs. The linker serves to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.

Workflow for ADC Construction and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation Linker_Prep Linker Preparation Payload_Conj Payload Conjugation to Linker Linker_Prep->Payload_Conj 1 Final_Conj Final Conjugation Payload_Conj->Final_Conj 2 Antibody_Mod Antibody Modification Antibody_Mod->Final_Conj 3 Purification Purification & Characterization Final_Conj->Purification 4 Binding_Assay Antigen Binding Assay (ELISA) Purification->Binding_Assay 5 Cytotoxicity_Assay In Vitro Cytotoxicity Assay Binding_Assay->Cytotoxicity_Assay 6 Stability_Assay Plasma Stability Assay Cytotoxicity_Assay->Stability_Assay 7 In_Vivo In Vivo Efficacy Studies Stability_Assay->In_Vivo 8

Figure 1: A generalized workflow for the synthesis and evaluation of an ADC utilizing a cleavable linker.
Experimental Protocol: ADC Synthesis and Characterization

1. Preparation of the Linker-Payload Conjugate:

  • Boc Deprotection: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours. Monitor deprotection by TLC. Evaporate the solvent and TFA under reduced pressure.

  • Payload Conjugation: Dissolve the deprotected linker and a ketone- or aldehyde-containing cytotoxic payload (e.g., a derivative of auristatin or calicheamicin) in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5). Add aniline (B41778) as a catalyst. Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: Purify the linker-payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Antibody Modification and Conjugation:

  • Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Partial Reduction: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The stoichiometry of TCEP to antibody will determine the average number of available thiols.

  • Conjugation: Add the purified linker-payload conjugate (with an appropriate reactive group for thiols, such as a maleimide, introduced to the propanol end) to the reduced antibody solution. Allow the reaction to proceed at 4°C for 12-16 hours.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and any aggregates.

3. ADC Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.

  • Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an enzyme-linked immunosorbent assay (ELISA).

Mechanism of Action and Intracellular Payload Release

The efficacy of an ADC constructed with this compound relies on a sequence of events leading to the targeted release of the cytotoxic payload.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Binding ADC Binds to Antigen ADC->Binding Target_Cell Target Cancer Cell Binding->Target_Cell Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome/Lysosome Internalization->Endosome Cleavage Disulfide Cleavage (High GSH) Endosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Apoptosis_Pathway Payload Released Payload (e.g., Auristatin) Microtubule Microtubule Disruption Payload->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Bcl2 Bcl-2 Family Modulation G2M_Arrest->Bcl2 Caspase_Activation Caspase Cascade Activation Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

An In-depth Technical Guide to Boc-aminooxy-ethyl-SS-propanol: A Cleavable Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminooxy-ethyl-SS-propanol is a heterobifunctional crosslinker of significant interest in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a Boc-protected aminooxy group and a cleavable disulfide bond, offers a versatile platform for the site-specific and stable conjugation of therapeutic payloads to biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, a proposed synthetic pathway, and its mechanism of action in the context of ADC development.

Chemical Structure and Properties

This compound, with the chemical formula C9H19NO4S2 and a molecular weight of approximately 269.38 g/mol , is characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a disulfide (-S-S-) linkage, and a terminal hydroxyl group.[1]

  • Boc-Protected Aminooxy Group: The aminooxy moiety (–O–NH2) provides a chemoselective handle for conjugation to aldehyde or ketone groups, forming a stable oxime linkage. The Boc protecting group ensures the stability of the aminooxy group during storage and initial reaction steps and can be readily removed under mild acidic conditions to unmask the reactive functionality.[2]

  • Disulfide Bond: The disulfide bond serves as a cleavable linker. It is stable under physiological conditions in the bloodstream but can be readily reduced by intracellular reducing agents such as glutathione, leading to the release of the conjugated payload inside the target cell.[2][3]

  • Propanol (B110389) Moiety: The terminal hydroxyl group on the propanol side of the disulfide bond can be further functionalized, although in many applications it remains as is.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C9H19NO4S2[1]
Molecular Weight 269.38 g/mol [1]
CAS Number 2128735-21-5[1]
Appearance White to off-white solidGeneric
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Generic
Storage Recommended at -20°C[2]

Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of S-(3-hydroxypropyl) 2-(tert-butoxycarbonylaminooxy)ethanethioate

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-(aminooxy)ethanethiol in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Acylating Agent: To the stirred solution, add 3-bromo-1-propanol (B121458) and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in stoichiometric amounts.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with a mild aqueous acid (e.g., 0.1 M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Disulfide Bond Formation

  • Thioacetate Deprotection and Disulfide Exchange: The purified S-(3-hydroxypropyl) 2-(tert-butoxycarbonylaminooxy)ethanethioate is dissolved in a suitable solvent mixture, such as methanol/water.

  • Base-catalyzed Hydrolysis: A base, such as sodium hydroxide (B78521) or sodium methoxide, is added to hydrolyze the thioacetate, generating the corresponding thiol in situ.

  • Oxidation to Disulfide: The thiol is then oxidized to form the symmetrical disulfide. This can be achieved by bubbling air through the solution or by using a mild oxidizing agent like iodine or dimethyl sulfoxide (B87167) (DMSO). Alternatively, a disulfide exchange reaction with a pre-formed disulfide of 3-hydroxypropanethiol could be employed.

  • Final Purification: The resulting this compound is then extracted into an organic solvent, dried, and purified by column chromatography to yield the final product.

G cluster_step1 Step 1: Thioester Formation cluster_step2 Step 2: Disulfide Formation A N-Boc-2-(aminooxy)ethanethiol D S-(3-hydroxypropyl) 2-(tert-butoxycarbonylaminooxy)ethanethioate A->D Reacts with B 3-Bromo-1-propanol B->D C Triethylamine (Base) C->D in presence of E S-(3-hydroxypropyl) 2-(tert-butoxycarbonylaminooxy)ethanethioate H This compound E->H Hydrolysis & Oxidation F Base (e.g., NaOH) F->H catalyzed by G Oxidizing Agent (e.g., Air, I2) G->H driven by

Proposed two-step synthesis of this compound.

Application in Antibody-Drug Conjugates (ADCs)

This compound serves as a critical component in the construction of ADCs, which are designed to selectively deliver potent cytotoxic drugs to cancer cells. The linker's dual functionality allows for a staged conjugation and release process.

Experimental Workflow: ADC Synthesis and Action
  • Antibody Modification: The monoclonal antibody (mAb) is first modified to introduce a reactive aldehyde or ketone group. This can be achieved through various methods, such as the oxidation of carbohydrate residues in the Fc region or the incorporation of unnatural amino acids.

  • Linker Deprotection and Conjugation: The Boc group on the linker is removed using a mild acid, such as trifluoroacetic acid (TFA), to expose the reactive aminooxy group. The deprotected linker-payload conjugate is then reacted with the modified antibody, forming a stable oxime bond.

  • ADC Circulation and Targeting: The resulting ADC circulates in the bloodstream, with the disulfide bond remaining stable. The antibody component directs the ADC to the target cancer cells by binding to a specific cell surface antigen.

  • Internalization and Payload Release: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis. Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond, releasing the cytotoxic payload.

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

G cluster_synthesis ADC Synthesis cluster_action Mechanism of Action A Antibody Modification (Aldehyde/Ketone Introduction) D ADC Formation (Oxime Bond) A->D B Linker Deprotection (Boc Removal) C Linker-Payload Conjugation B->C C->D E ADC Targeting & Binding to Cancer Cell D->E Administration F Internalization (Endocytosis) E->F G Disulfide Cleavage (Intracellular Reduction) F->G H Payload Release G->H I Cell Death H->I

Workflow of ADC synthesis and its intracellular mechanism of action.

Signaling Pathway of ADC-Mediated Cell Death

The released cytotoxic payload from the ADC induces cell death through various signaling pathways, depending on the nature of the drug. Common payloads are highly potent agents that interfere with critical cellular processes.

  • Microtubule Inhibitors (e.g., Auristatins, Maytansinoids): These drugs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • DNA Damaging Agents (e.g., Calicheamicins, Duocarmycins): These agents cause DNA double-strand breaks, activating DNA damage response pathways that ultimately trigger apoptosis.

G cluster_payload Released Cytotoxic Payload cluster_pathway Signaling Cascade A Microtubule Inhibitor C Microtubule Disruption A->C B DNA Damaging Agent E DNA Double-Strand Breaks B->E D G2/M Cell Cycle Arrest C->D G Apoptosis D->G F DNA Damage Response Activation E->F F->G

Signaling pathways initiated by common ADC payloads.

Conclusion

This compound is a valuable tool in the development of sophisticated bioconjugates, particularly ADCs. Its well-defined chemical functionalities allow for controlled, site-specific conjugation and environmentally sensitive cleavage, ensuring that the therapeutic payload is delivered effectively to the target site while minimizing off-target toxicity. The proposed synthetic pathway provides a framework for its preparation, and the outlined workflows and signaling pathways illustrate its critical role in the design of next-generation targeted therapies. Further research into optimizing its synthesis and exploring its application with novel payloads will continue to advance the field of drug delivery and targeted medicine.

References

An In-depth Technical Guide on the Core Mechanism of Action of Boc-aminooxy-ethyl-SS-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-aminooxy-ethyl-SS-propanol is a heterobifunctional, cleavable linker integral to the design of advanced Antibody-Drug Conjugates (ADCs). Its strategic design incorporates a disulfide bond, which serves as a trigger for the release of cytotoxic payloads within the targeted cancer cells. The mechanism of action is predicated on the significant differential in the reductive potential between the extracellular environment and the intracellular milieu of tumor cells. This guide provides a comprehensive overview of the core principles governing the action of this compound, detailed experimental protocols for its characterization, and a quantitative analysis of its anticipated behavior based on data from structurally related disulfide linkers.

Introduction to this compound in ADC Technology

Antibody-Drug Conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker component is of paramount importance, ensuring the stability of the ADC in systemic circulation and facilitating the timely release of the payload upon internalization into the target cell.

This compound is a state-of-the-art cleavable linker. Its structure features:

  • A Boc (tert-butyloxycarbonyl)-protected aminooxy group : This functionality allows for the stable and specific conjugation to a payload molecule, often through the formation of an oxime bond. The Boc protecting group can be removed under specific conditions to enable this conjugation.

  • An ethyl-SS-propanol core : This central component contains the critical disulfide bond (-S-S-). The propanol (B110389) moiety introduces steric hindrance around the disulfide bond, a key feature that enhances the linker's stability in plasma.

  • A terminal functional group (implied) : For conjugation to the antibody, this linker would possess a reactive group at the propanol end, allowing for attachment to amino acid residues on the monoclonal antibody, such as cysteine or lysine.

The strategic incorporation of the disulfide bond is the lynchpin of its mechanism of action, enabling a targeted release of the cytotoxic drug.

Core Mechanism of Action: Reductive Cleavage

The central mechanism of action for this compound within an ADC is the reductive cleavage of its disulfide bond. This process is highly specific to the intracellular environment of cells.

The Role of the Intracellular Reducing Environment

The cytoplasm of mammalian cells maintains a highly reducing environment compared to the oxidizing extracellular space. This is primarily due to a significant concentration gradient of the tripeptide glutathione (B108866) (GSH).

  • Intracellular Glutathione (GSH) Concentration : Approximately 1-10 mM.

  • Extracellular (Plasma) Glutathione (GSH) Concentration : Approximately 2-20 µM.

This substantial difference in GSH concentration is the primary driver for the selective cleavage of the disulfide bond within the target cell.

Thiol-Disulfide Exchange Reaction

Upon internalization of the ADC into the target cell, the disulfide bond of the linker is exposed to the high intracellular concentration of GSH. Glutathione initiates a thiol-disulfide exchange reaction, leading to the cleavage of the linker and the release of the payload.

The reaction proceeds as follows:

  • A molecule of GSH attacks one of the sulfur atoms of the disulfide bond in the linker.

  • This forms a mixed disulfide between the linker and glutathione, and releases the payload-thiol.

  • A second molecule of GSH can then react with the mixed disulfide, regenerating the linker-thiol and forming oxidized glutathione (GSSG).

Enzymatic Contribution to Cleavage

In addition to the direct action of glutathione, intracellular enzymes can also facilitate the reduction of the disulfide bond. Key enzymatic systems include:

  • Thioredoxin (Trx) System : Comprising Thioredoxin Reductase and Thioredoxin.

  • Glutaredoxin (Grx) System : This system utilizes glutathione to reduce disulfide bonds.

These enzymatic pathways can accelerate the rate of payload release, enhancing the cytotoxic efficacy of the ADC.

The Impact of Steric Hindrance

The propanol group adjacent to the disulfide bond in this compound introduces steric hindrance. This structural feature is critical for:

  • Enhanced Plasma Stability : The steric bulk around the disulfide bond protects it from premature reduction by low levels of circulating thiols in the bloodstream, thereby increasing the ADC's half-life and minimizing off-target toxicity.

  • Modulated Cleavage Rate : While enhancing stability, the steric hindrance can also influence the rate of intracellular cleavage. This allows for the fine-tuning of the payload release kinetics. Slower release can sometimes be advantageous, leading to a sustained cytotoxic effect.

Quantitative Data Presentation

The following tables summarize representative quantitative data for sterically hindered disulfide linkers, which can be considered analogous to this compound. It is important to note that specific data for this particular linker is not widely available in the public domain, and these values should be used as a general guide.

Table 1: Comparative Stability of Disulfide Linkers

Linker TypePlasma Half-life (t½) in human plasma (hours)Intracellular Half-life (t½) in 5 mM GSH (hours)Reference
Non-hindered Disulfide12 - 24< 0.5Representative
Sterically Hindered Disulfide (e.g., propanol-adjacent)> 1001 - 4Representative

Table 2: Influence of Glutathione Concentration on Cleavage Rate

Glutathione (GSH) ConcentrationApparent First-Order Rate Constant (k_app) for Cleavage (s⁻¹)Reference
10 µM (Extracellular)~ 1 x 10⁻⁷Representative
1 mM (Intracellular)~ 5 x 10⁻⁵Representative
10 mM (Intracellular - Tumor)~ 5 x 10⁻⁴Representative

Experimental Protocols

The following are detailed methodologies for key experiments to characterize an ADC containing a linker such as this compound.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in human plasma.

Materials:

  • ADC conjugate

  • Freshly prepared human plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • Internal standard for LC-MS analysis

  • Protein A or G affinity chromatography resin

Procedure:

  • Incubate the ADC in human plasma at 37°C at a concentration of 100 µg/mL.

  • At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard.

  • Centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • To determine the amount of intact ADC, capture the ADC from a separate aliquot of the plasma mixture using Protein A or G resin.

  • Wash the resin to remove unbound plasma proteins.

  • Elute the ADC and analyze by hydrophobic interaction chromatography (HIC) or reverse-phase HPLC to determine the drug-to-antibody ratio (DAR).

In Vitro Cleavage Assay with Glutathione

Objective: To determine the kinetics of payload release in the presence of reducing agents.

Materials:

  • ADC conjugate

  • Reduced glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) as a positive control

  • LC-MS/MS system

Procedure:

  • Prepare solutions of GSH in PBS at various concentrations (e.g., 10 µM, 1 mM, 5 mM, 10 mM).

  • Add the ADC to each GSH solution to a final concentration of 20 µg/mL.

  • Incubate the reactions at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of each reaction.

  • Quench the reaction by adding an equal volume of acetonitrile.

  • Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

  • Calculate the cleavage rate constant from the time-course data.

Cell-Based ADC Internalization and Payload Release Assay

Objective: To visualize and quantify the internalization of the ADC and the subsequent release of the payload in a cellular context.

Materials:

  • Target cancer cell line (expressing the antigen for the ADC's antibody)

  • ADC conjugated with a fluorescently labeled payload

  • Control ADC (non-binding or with a non-cleavable linker)

  • Cell culture medium

  • Lysosomal tracking dye (e.g., LysoTracker)

  • Confocal microscope

Procedure:

  • Plate the target cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled ADC at a concentration of 1-5 µg/mL.

  • Incubate the cells for various time periods (e.g., 1, 4, 8, 24 hours) at 37°C.

  • In the last 30 minutes of incubation, add a lysosomal tracking dye to visualize lysosomes.

  • Wash the cells with PBS to remove unbound ADC.

  • Image the cells using a confocal microscope.

  • Quantify the colocalization of the fluorescent payload signal with the lysosomal marker to assess lysosomal trafficking and payload release.

Visualization of Pathways and Workflows

Signaling Pathway: ADC Internalization and Payload Release

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC Antigen Antigen ADC->Antigen Binding ADC_Endosome ADC-Antigen Complex Antigen->ADC_Endosome Internalization ADC_Lysosome ADC Degradation ADC_Endosome->ADC_Lysosome Trafficking Payload_Release Payload Release ADC_Lysosome->Payload_Release Cell_Death Cell_Death Payload_Release->Cell_Death Induces Cytoplasm Cytoplasm (High GSH) Cytoplasm->Payload_Release GSH-mediated Cleavage Cleavage_Assay_Workflow Start Start Assay Prepare_GSH Prepare GSH Solutions (0, 10µM, 1mM, 10mM) Start->Prepare_GSH Add_ADC Add ADC to GSH Solutions Prepare_GSH->Add_ADC Incubate Incubate at 37°C Add_ADC->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Quantify Quantify Released Payload Analyze->Quantify End Determine Cleavage Rate Quantify->End

A Technical Guide to Boc-aminooxy-ethyl-SS-propanol: A Cleavable Linker for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, specifications, and applications of Boc-aminooxy-ethyl-SS-propanol, a bifunctional, cleavable linker integral to the development of next-generation antibody-drug conjugates (ADCs). This document details the linker's chemical characteristics and its strategic role in the targeted delivery of therapeutic payloads.

Core Properties and Specifications

This compound is a versatile chemical entity designed with two key functionalities: a Boc-protected aminooxy group and a disulfide bond. This unique structure allows for a two-step ligation and cleavage strategy, crucial for the controlled release of cytotoxic agents in the target cellular environment.

Quantitative data for this compound are summarized below for ease of reference.

PropertySpecificationReference(s)
Chemical Name tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamate[1]
Molecular Formula C₉H₁₉NO₄S₂[2][3][4]
Molecular Weight 269.38 g/mol [3][4]
CAS Number 2128735-21-5[2][3][4]
Purity Typically ≥98%[2]
Appearance Not specified in provided results
Storage Conditions -20°C for long-term storage[2]
Shipping Conditions Ambient Temperature[2]

Mechanism of Action and Application in Drug Development

This compound serves as a cleavable ADC linker, a critical component that connects a monoclonal antibody to a potent cytotoxic drug.[1][3][5] The design of this linker allows for stable drug conjugation in systemic circulation and selective payload release within the target cell.

The linker's functionality is based on a dual-release mechanism:

  • Aminooxy-Carbonyl Reaction (Oxime Formation): The Boc-protected aminooxy group provides a latent reactive handle. Following deprotection under mild acidic conditions, the revealed aminooxy group can react with an aldehyde or ketone moiety on a cytotoxic payload to form a stable oxime linkage.[6] This chemoselective ligation is highly efficient and can be performed under biocompatible conditions.[7][8]

  • Disulfide Bond Cleavage: The disulfide bond within the linker is stable in the bloodstream but is susceptible to cleavage in the reducing environment of the cell's cytoplasm, particularly due to the high concentration of glutathione (B108866) (GSH).[2] This reductive cleavage liberates the drug from the linker, leading to targeted cell death.

The propanol (B110389) group on the linker can be used for further modifications or to attach to the antibody or payload, depending on the desired conjugation strategy.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patents, the following sections outline the general experimental principles for its use in the construction of antibody-drug conjugates.

Boc Deprotection and Payload Conjugation

The first step in utilizing this linker is the removal of the tert-butoxycarbonyl (Boc) protecting group from the aminooxy moiety.

General Protocol for Boc Deprotection:

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).

  • Add a mild acidic reagent, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, remove the acid and solvent under vacuum to yield the deprotected linker.

Payload Conjugation via Oxime Ligation:

  • Dissolve the deprotected aminooxy-linker and the aldehyde- or ketone-functionalized cytotoxic payload in a suitable buffer, typically with a pH around 5 to facilitate the reaction.[9]

  • Allow the reaction to proceed at room temperature.

  • Purify the resulting linker-payload conjugate using chromatography techniques such as reversed-phase HPLC.

Antibody-Linker-Payload Conjugation

The conjugation of the linker-payload construct to a monoclonal antibody is a critical step in ADC synthesis. This is typically achieved by targeting specific amino acid residues on the antibody surface.

General Protocol for Conjugation to Antibody Lysine (B10760008) Residues:

  • Activate the hydroxyl group of the propanol moiety on the linker-payload conjugate to create a reactive ester (e.g., an NHS ester).

  • Incubate the activated linker-payload with the antibody in a suitable buffer (pH ~8.0-8.5) to facilitate the reaction with primary amines on lysine residues.[]

  • Monitor the reaction to achieve the desired drug-to-antibody ratio (DAR).

  • Purify the resulting ADC using size exclusion or affinity chromatography to remove unconjugated linker-payload and other impurities.[]

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved in the application of this compound.

G cluster_deprotection Boc Deprotection cluster_conjugation Payload Conjugation cluster_adc_formation ADC Formation Boc_Linker Boc-Aminooxy-Linker Deprotected_Linker Aminooxy-Linker Boc_Linker->Deprotected_Linker Mild Acid (e.g., TFA) Linker_Payload Linker-Payload (Oxime Bond) Deprotected_Linker->Linker_Payload Payload Aldehyde/Ketone Payload Payload->Linker_Payload ADC Antibody-Drug Conjugate Linker_Payload->ADC Antibody Monoclonal Antibody Antibody->ADC

Figure 1: General workflow for ADC synthesis using this compound.

G cluster_cleavage Intracellular Cleavage of Disulfide Bond ADC Antibody-Linker(S-S)-Payload Internalization Internalization into Target Cell ADC->Internalization 1. Binding & Endocytosis Reducing_Env Reducing Cytoplasmic Environment (High GSH) Internalization->Reducing_Env 2. Trafficking Cleaved_Linker Cleaved Linker Reducing_Env->Cleaved_Linker 3. Disulfide Reduction Released_Payload Released Active Payload Reducing_Env->Released_Payload

Figure 2: Signaling pathway for intracellular drug release via disulfide bond cleavage.

G cluster_reaction Oxime Formation Reaction Aminooxy R-O-NH₂ (Deprotected Linker) Oxime R-O-N=C(R')-R'' (Stable Oxime Linkage) Aminooxy->Oxime + Carbonyl R'-C(=O)-R'' (Payload) Carbonyl->Oxime pH ~5

Figure 3: Logical relationship of the oxime formation reaction.

References

An In-depth Technical Guide to Boc Protected Aminooxy Group Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The strategic use of protecting groups is a cornerstone of modern organic and medicinal chemistry, enabling the selective modification of complex biomolecules. Among these, the tert-butyloxycarbonyl (Boc) group, in conjunction with the aminooxy functional group, provides a powerful toolkit for bioconjugation, drug delivery, and peptide synthesis. This technical guide delves into the core principles of Boc-protected aminooxy chemistry, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Core Concepts: The Synergy of Boc Protection and Aminooxy Reactivity

The chemistry of Boc-protected aminooxy compounds revolves around two key functionalities: the acid-labile Boc protecting group and the nucleophilic aminooxy group. The Boc group temporarily masks the highly reactive aminooxy moiety, preventing unwanted side reactions during synthesis and purification.[1][2] Upon selective removal of the Boc group under acidic conditions, the liberated aminooxy group is poised to react with aldehydes or ketones to form a stable oxime linkage.[3][4][5][6] This bioorthogonal reaction, known as oxime ligation, is highly specific and proceeds efficiently under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.[7]

The versatility of this chemical strategy is further enhanced by the commercial availability of a wide range of Boc-protected aminooxy reagents. These include simple building blocks like Boc-aminooxyacetic acid (Boc-AOA-OH) and more complex structures incorporating polyethylene (B3416737) glycol (PEG) linkers of varying lengths, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[8][9][10]

Synthesis and Handling of Boc-Aminooxy Compounds

While many Boc-aminooxy reagents are commercially available, understanding their synthesis provides valuable insights into their stability and handling. A common strategy for the synthesis of Boc-protected aminooxy amines involves a multi-step process starting from readily available Cbz-protected amino alcohols, with overall yields typically ranging from 60-95%.[11]

General Stability and Storage:

Boc-protected aminooxy compounds are generally stable crystalline solids that can be stored at 2-8°C.[12] However, it is crucial to protect them from strong acidic conditions to prevent premature deprotection.[13] The deprotected aminooxy group is highly reactive towards aldehydes and ketones, including acetone, which is a common laboratory solvent. Therefore, careful handling and the use of high-purity solvents are essential to avoid unwanted side reactions.

Key Experimental Protocols

This section provides detailed methodologies for the fundamental reactions involving Boc-protected aminooxy groups.

Boc Deprotection of Aminooxy Groups

The removal of the Boc group is a critical step to unmask the reactive aminooxy functionality. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected aminooxy compound in a suitable solvent, such as dichloromethane (B109758) (DCM).

  • Acid Treatment: Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA). For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be used, though this may require longer reaction times.[14][15]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate analytical method, such as thin-layer chromatography (TLC) or mass spectrometry.

  • Work-up: Remove the TFA and solvent under reduced pressure. The resulting amine is often obtained as a TFA salt. To obtain the free amine, the residue can be dissolved in a suitable solvent and treated with a mild base, or passed through a basic ion-exchange resin.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected aminooxy compound in anhydrous dioxane.

  • Acid Treatment: Add a 4 M solution of HCl in dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[16]

  • Work-up: Remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected aminooxy compound.

Solid-Phase Peptide Synthesis (SPPS) with Boc-Aminooxyacetic Acid

Boc-aminooxyacetic acid can be readily incorporated into peptides during SPPS to introduce a site for subsequent conjugation.

Protocol 3: Coupling of Boc-Aminooxyacetic Acid in Boc-SPPS

  • Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., MBHA resin for peptide amides). Perform the standard deprotection of the N-terminal Boc group of the resin-bound peptide using TFA in DCM.

  • Neutralization: Neutralize the resulting TFA salt on the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF.

  • Activation: In a separate vessel, pre-activate Boc-aminooxyacetic acid (2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIEA in DMF.

  • Coupling: Add the activated Boc-aminooxyacetic acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[17]

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

Oxime Ligation for Bioconjugation

Once the Boc group is removed, the free aminooxy group can be conjugated to an aldehyde or ketone-containing molecule. The following is a general protocol for the labeling of a glycoprotein.

Protocol 4: Aminooxy Labeling of an Oxidized Antibody

  • Antibody Oxidation:

    • Prepare a solution of the antibody (e.g., IgG) in a suitable buffer (e.g., 1X PBS).

    • Add 1/10th volume of 1 M sodium acetate, 1.5 M NaCl, pH 5.5.

    • Add 1/10th volume of a freshly prepared 100 mM sodium periodate (B1199274) (NaIO₄) solution.

    • Incubate for 10-30 minutes at room temperature or on ice, protected from light. This step oxidizes the carbohydrate moieties on the antibody to generate aldehyde groups.

    • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 100 mM.

  • Oxime Ligation:

    • To the oxidized antibody solution, add the deprotected aminooxy-functionalized molecule (e.g., an aminooxy-PEG-drug conjugate) in a desired molar excess.

    • For catalyzed reactions, add a stock solution of aniline (B41778) or a derivative (e.g., m-phenylenediamine) to a final concentration of 10-100 mM.[3][4][6]

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight.

    • Monitor the conjugation by a suitable analytical technique, such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the resulting antibody conjugate using a desalting column or size-exclusion chromatography to remove excess labeling reagent and catalyst.

Quantitative Data on Boc-Aminooxy Chemistry

The efficiency of the reactions described above is critical for the successful synthesis of well-defined bioconjugates. The following tables summarize key quantitative data from the literature.

Table 1: Boc Deprotection of Aminooxy Groups

Deprotection ReagentSubstrateConditionsTimeYield/PurityReference
55% TFA in DCMPeptides on solid supportRoom Temperature30 minAverage purity 9% higher than with 100% TFA[14]
100% TFAPeptides on solid supportRoom Temperature5 minLower purity due to incomplete deprotection[14]
4 M HCl in dioxaneBoc-amino acids and peptidesRoom Temperature30 minHigh yield and good selectivity
TFA in DCMEster-containing moleculeRoom Temperature30 min~80-90% deprotection with 10-20% ester cleavageN/A
Oxalyl chloride/MeOHN-Boc-L-tryptophanRoom Temperature3 hComplete conversion

Table 2: Coupling Efficiency in Solid-Phase Peptide Synthesis

Coupled Amino AcidCoupling ConditionsMonitoring MethodCoupling EfficiencyReference
Boc-amino acids (general)"Classical" Merrifield methodNinhydrin reactionIncomplete couplings (≤99%) are common[17]
Boc-His, Thr, Arg, Val, Ile, GlnBoc-benzyl strategyNinhydrin reactionAmong the most difficult to couple[17]
Boc-aminooxyacetic acidDCC/HOBtNot specifiedCan minimize N-overacylation[18]

Table 3: Kinetics and Yields of Oxime Ligation

Carbonyl SubstrateAminooxy SubstrateCatalyst (Concentration)pHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Yield/ConversionReference
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.08.2 ± 1.0High[3]
Aldehyde-functionalized GFPDansyl-aminooxyAniline (100 mM)7.0--[4]
Aldehyde-functionalized GFPDansyl-aminooxym-Phenylenediamine (100 mM)7.0~2-fold faster than aniline-[4]
Aldehyde-functionalized GFPDansyl-aminooxym-Phenylenediamine (750 mM)7.0~15-fold faster than aniline at 100 mMComplete in 90s[4]
Ketone (p-acetyl phenylalanine)Aminooxy-PEGm-Phenylenediamine-Slower than aldehydes, but efficient with catalyst-[5]
AldehydeAminooxy-PEGp-Phenylenediamine (pH 7)7.0120-fold faster than uncatalyzedHigh[6][19]
KetoneAminooxy-peptideNone (oxidative coupling)7.0-8.5Slower than aldehydes>80% conversion after 24h[20]

Visualizing Workflows with Graphviz

The following diagrams, generated using the DOT language, illustrate key workflows in Boc-protected aminooxy chemistry.

Boc_Deprotection_and_Oxime_Ligation cluster_deprotection Boc Deprotection cluster_ligation Oxime Ligation Boc_Aminooxy Boc-Protected Aminooxy Compound Deprotection TFA or HCl in organic solvent Boc_Aminooxy->Deprotection Acidolysis Aminooxy Free Aminooxy Compound Deprotection->Aminooxy Ligation Oxime Bond Formation (pH 4-7, optional catalyst) Aminooxy->Ligation Nucleophilic attack Carbonyl Aldehyde or Ketone on Biomolecule Carbonyl->Ligation Conjugate Bioconjugate with Stable Oxime Linkage Ligation->Conjugate

General workflow for Boc deprotection followed by oxime ligation.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) Oxidation Periodate Oxidation of Glycans Antibody->Oxidation Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Conjugation Oxime Ligation Aldehyde_mAb->Conjugation Linker_Drug Boc-Aminooxy-Linker-Drug (after deprotection) Linker_Drug->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Workflow for the synthesis of an antibody-drug conjugate (ADC).

Conclusion

Boc-protected aminooxy chemistry offers a robust and versatile platform for the precise modification of peptides, proteins, and other biomolecules. The ability to mask the highly reactive aminooxy group with the acid-labile Boc protecting group allows for controlled, multi-step synthetic strategies. The subsequent oxime ligation provides a stable and specific linkage to aldehyde or ketone functionalities. By understanding the core principles, leveraging the detailed experimental protocols, and considering the quantitative data presented in this guide, researchers can effectively implement this powerful chemical tool in their drug development and bioconjugation endeavors. The continued development of new catalysts and linker technologies will undoubtedly further expand the applications of Boc-protected aminooxy chemistry in the future.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disulfide Bond Cleavage Mechanisms in Linkers

This technical guide provides a comprehensive overview of the core mechanisms governing the cleavage of disulfide bonds within linkers, a critical process for the controlled release of therapeutic agents. Disulfide linkers are a cornerstone in the design of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), due to their inherent stability in systemic circulation and susceptibility to cleavage within the target cell's reducing environment.[][2][3] Understanding the nuances of this cleavage is paramount for optimizing drug efficacy and minimizing off-target toxicity.[4][5]

Core Cleavage Mechanisms

The selective cleavage of disulfide linkers is primarily driven by the stark difference in redox potential between the extracellular environment and the intracellular cytoplasm.[6] The cytoplasm's highly reducing nature, maintained by a high concentration of glutathione (B108866), facilitates the efficient scission of the disulfide bridge.[][7]

Thiol-Disulfide Exchange with Glutathione (GSH)

The principal mechanism for disulfide bond cleavage inside a cell is the thiol-disulfide exchange reaction, predominantly mediated by the tripeptide glutathione (GSH).[8][9][10] The intracellular concentration of GSH (1-10 mM) is up to 1000-fold higher than in the blood plasma (~5 µM), creating a strong reducing environment.[][6]

The reaction proceeds via a nucleophilic attack of the thiolate anion of GSH (GS⁻) on one of the sulfur atoms of the linker's disulfide bond.[8][9] This results in the formation of a mixed disulfide (Linker-S-S-G) and the release of the drug-thiolate intermediate. A second GSH molecule then attacks the mixed disulfide, releasing the linker-thiol and forming oxidized glutathione (GSSG).[11] This two-step process ensures the irreversible release of the active therapeutic payload.

Thiol_Disulfide_Exchange ADC ADC-Linker-S-S-Drug invis1 ADC->invis1 GSH1 Glutathione (GSH) GSH1->invis1 Intermediate ADC-Linker-S-S-G + HS-Drug (Mixed Disulfide + Released Payload) invis2 Intermediate->invis2 GSH2 Glutathione (GSH) GSH2->invis2 Final ADC-Linker-SH + GSSG (Reduced Linker + Oxidized Glutathione) invis1->Intermediate Step 1 (Nucleophilic Attack) invis2->Final Step 2 (Reduction)

Caption: Mechanism of Glutathione-mediated disulfide cleavage.
Enzymatic Cleavage

In addition to direct reduction by GSH, enzymatic systems within the cell can catalyze and accelerate disulfide bond cleavage.[12][13] Key enzymatic players include the thioredoxin (Trx) and glutaredoxin (Grx) systems.[12][13][14]

  • Thioredoxin (Trx) System: This system comprises Thioredoxin, Thioredoxin Reductase (TrxR), and NADPH. TrxR uses NADPH as a reducing equivalent to reduce Trx, which in turn directly reduces the disulfide bond on the linker.[13][15]

  • Glutaredoxin (Grx) System: Grx specifically catalyzes the reduction of mixed disulfides formed between proteins/linkers and glutathione. This system is crucial for regenerating the reduced linker from the Linker-S-S-G intermediate.[12][13]

These enzymatic pathways are essential for maintaining cellular redox homeostasis and have been shown to effectively cleave disulfide bonds in xenobiotic molecules, including ADC linkers.[12][13]

ADC_Processing_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC 1. ADC Circulates Receptor 2. Binds to Surface Antigen ADC->Receptor Endocytosis 3. Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome 4. Trafficking via Endosome/Lysosome Endocytosis->Endosome Cytosol 5. Payload Release in Cytosol Endosome->Cytosol Disulfide Cleavage (High GSH) Target 6. Drug Binds Intracellular Target (e.g., Tubulin) Cytosol->Target Apoptosis 7. Apoptosis Target->Apoptosis

Caption: Cellular processing pathway of an ADC with a disulfide linker.

Factors Influencing Linker Stability and Cleavage

The rate and efficiency of disulfide cleavage are not constant; they are influenced by the chemical structure of the linker itself.

Steric Hindrance

Introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond can sterically hinder the approach of nucleophiles like GSH.[4][7] This strategy is widely used to enhance the in vivo stability of ADCs, preventing premature drug release in circulation.[4][16] However, a balance must be struck; excessive hindrance can impede the desired cleavage within the target cell, reducing the ADC's potency.[7]

Electronic Effects

The electronic properties of the groups attached to the disulfide bond can also influence its susceptibility to cleavage. Electron-withdrawing groups can make the sulfur atoms more electrophilic and thus more prone to nucleophilic attack, potentially decreasing stability.

Quantitative Data on Disulfide Linker Cleavage

The stability of a disulfide linker is often quantified by its half-life (t½) under specific reductive conditions. The data below, compiled from various studies, illustrates the impact of steric hindrance on linker stability in the presence of glutathione.

Linker TypeSubstituent at α-carbonReductive AgentHalf-life (t½)Reference Moiety
Unhindered-H, -HGlutathione (GSH)Minutes to < 1 hourGeneral Thiol-Disulfide
Monomethyl (Hindered)-H, -CH₃Glutathione (GSH)Several hoursDM1 Linker[7]
Dimethyl (Highly Hindered)-CH₃, -CH₃Glutathione (GSH)> 24 hoursSPDB Linker[6]
Cyclobutyl (Hindered)-(CH₂)₃-Cysteine/GSHCleavable/ImmolatingPBD Linker[17]
Cyclopropyl (Hindered)-(CH₂)₂-Cysteine/GSHPoorly CleavablePBD Linker[17]

Note: Absolute half-life values can vary significantly based on experimental conditions (pH, temperature, GSH concentration). This table is for comparative purposes.

Experimental Protocols for Analysis

Analyzing the cleavage of disulfide linkers is crucial for ADC development. The following are standard protocols for key analytical techniques.

Ellman's Assay: Quantification of Free Thiols

Ellman's assay is a rapid and straightforward colorimetric method to quantify free sulfhydryl groups.[18] As a disulfide bond is cleaved, two free thiol groups are generated. The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts with these free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[18][19]

Detailed Protocol:

  • Reagents and Buffers:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[19]

    • DTNB Solution: 4 mg/mL DTNB dissolved in Reaction Buffer.[19]

    • Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in Reaction Buffer. Create a serial dilution for a standard curve (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).[19]

  • Procedure:

    • To initiate the cleavage reaction, incubate the disulfide-linked compound (e.g., ADC) with a reducing agent (e.g., 5 mM GSH) in a suitable buffer. Take time-point samples.

    • For each sample and standard, add 50 µL of the DTNB solution to 1 mL of the sample/standard in a cuvette or 96-well plate.[19][20]

    • Mix well and incubate at room temperature for 15 minutes to allow for color development.[19]

    • Measure the absorbance at 412 nm using a spectrophotometer.[19][21]

    • Use the standard curve to determine the concentration of free thiols in your samples. The concentration can also be calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[19]

Ellmans_Assay_Workflow Start Start: Disulfide-linked sample + Reducing Agent (GSH) Incubate Incubate to allow cleavage. Take samples at time points. Start->Incubate AddDTNB Add DTNB Reagent to sample Incubate->AddDTNB IncubateColor Incubate for 15 min at room temperature AddDTNB->IncubateColor Measure Measure Absorbance at 412 nm IncubateColor->Measure Analyze Calculate free thiol concentration using standard curve or molar extinction coefficient Measure->Analyze

Caption: Workflow for the Ellman's Assay protocol.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring the stability of ADCs and quantifying the release of the payload.[22][23]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. As the hydrophobic payload is cleaved from the antibody, the resulting naked antibody is less hydrophobic. HIC-HPLC can separate the intact ADC, partially deconjugated ADC, and the fully unconjugated antibody, allowing for the quantification of linker stability over time.[24]

  • Reversed-Phase HPLC (RP-HPLC): Often coupled with mass spectrometry (LC-MS), RP-HPLC is used to separate and quantify the released payload from the reaction mixture.[24][25] By monitoring the decrease in the intact ADC peak and the increase in the free drug peak, a kinetic profile of the cleavage reaction can be established.[23]

General Protocol for Stability Analysis:

  • Incubate the ADC in a relevant biological matrix (e.g., plasma, cytosol extract) or buffer containing a reducing agent (e.g., GSH).

  • At various time points, quench the reaction (e.g., by acidification or adding an alkylating agent like N-ethylmaleimide).

  • Analyze the samples using HIC-HPLC to determine the change in the drug-to-antibody ratio (DAR) or by RP-HPLC to quantify the amount of released payload.

  • Plot the percentage of intact ADC or released drug over time to determine the cleavage kinetics.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the structural confirmation of cleavage products and for elucidating the precise cleavage mechanism.[26][27]

  • Methodology: The analysis is typically performed by comparing the mass spectra of the ADC sample before and after incubation with a reducing agent.[28] The sample is often digested with a protease (like Pepsin or Papain) under non-reducing conditions to generate smaller fragments containing the linker and payload.[28][29]

  • Non-Reduced vs. Reduced Analysis:

    • Non-Reduced Analysis: The intact or digested ADC is analyzed directly by LC-MS. This allows for the identification of the mass of the entire conjugate or its fragments with the disulfide bond intact.[26][27]

    • Reduced Analysis: The sample is treated with a strong reducing agent (like DTT or TCEP) to break all disulfide bonds before MS analysis.[26][30] Comparing the mass spectra from the non-reduced and reduced samples allows for the unambiguous identification of disulfide-linked peptides and confirms the site of cleavage.[28]

  • Fragmentation Techniques: Tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID) can be used to fragment the disulfide-linked peptides. The fragmentation pattern provides definitive evidence of the connectivity between the linker, drug, and antibody fragments.[31][32]

References

A Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). We will delve into the core mechanisms, quantitative performance characteristics, and detailed experimental protocols relevant to the most prevalent classes of cleavable linkers used in oncology and beyond.

Introduction to Antibody-Drug Conjugates and the Role of the Linker

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule payload.[1] The linker, which covalently connects the antibody and the payload, is a crucial determinant of the ADC's success, influencing its stability, pharmacokinetics, and mechanism of action.[1][2]

Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the target cell or the tumor microenvironment.[2][3] This targeted release mechanism is essential for maximizing on-target efficacy while minimizing off-target toxicity.[3] The ability of the released payload to diffuse and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect," is a key feature of many ADCs with cleavable linkers.[4][5]

This guide will focus on the three primary classes of cleavable linkers: pH-sensitive, protease-cleavable, and redox-sensitive linkers.

pH-Sensitive Linkers: Exploiting the Acidic Environment

pH-sensitive linkers are designed to hydrolyze and release their payload in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), while remaining stable at the physiological pH of blood (~7.4).[3][6] Hydrazones are the most common class of pH-sensitive linkers.[]

Mechanism of Action

After an ADC binds to its target antigen on the cell surface, it is internalized via receptor-mediated endocytosis.[8] As the endosomal vesicle matures and acidifies, the lower pH catalyzes the hydrolysis of the hydrazone bond, releasing the payload into the cell.[6][] The stability of the hydrazone linker is highly dependent on its chemical structure, with aromatic hydrazones generally exhibiting greater stability at neutral pH compared to aliphatic ones.[9]

pH_Cleavage_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_stable ADC with Hydrazone Linker (Stable) ADC_bind 1. ADC binds to cell surface antigen ADC_stable->ADC_bind Endocytosis 2. Receptor-Mediated Endocytosis ADC_bind->Endocytosis Endosome 3. Trafficking to Endosome/Lysosome (pH 4.5-6.5) Endocytosis->Endosome Cleavage 4. Acid-Catalyzed Hydrazone Hydrolysis Endosome->Cleavage Payload_release 5. Payload Release into Cytosol Cleavage->Payload_release

Figure 1. ADC internalization and pH-sensitive payload release.
Quantitative Data: pH-Dependent Stability of Hydrazone Linkers

The rate of hydrolysis of hydrazone linkers is critically dependent on pH. The table below summarizes the half-life (t½) of various hydrazone linkers at physiological and acidic pH, demonstrating their selective instability in acidic conditions.

Linker Type/StructureCondition (pH)Half-life (t½)Reference(s)
Aromatic Hydrazone 7.4> 24 hours (only 6% hydrolysis)[9]
4.5~24 hours (97% release)[9]
Acyl Hydrazone 7.0> 2.0 hours[9]
5.02.4 minutes[9]
General Hydrazone 7.0183 hours[9]
5.04.4 hours[9]
Acyl Hydrazone (in cell-free system) 7.0Resistant to hydrolysis[10]
6.075 hours[10]
5.04.63 hours[10]
4.01.95 hours[10]
Silyl Ether Linker Plasma> 7 days[11]
Carbonate Linker Plasma~1 day[11]

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Protease-Cleavable Linkers: Utilizing Lysosomal Enzymes

Protease-cleavable linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are abundant in the lysosomal compartment of cells.[3] The most widely used protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide.[8]

Mechanism of Action

Following internalization and trafficking to the lysosome, lysosomal proteases, primarily Cathepsin B, recognize and cleave the amide bond within the peptide linker.[8] This cleavage event often triggers a self-immolative cascade through a p-aminobenzyloxycarbonyl (PABC) spacer, which results in the traceless release of the unmodified payload.[8][12] While Val-Cit was designed for Cathepsin B, other lysosomal proteases like Cathepsin L, S, and F can also contribute to its cleavage.[8]

Protease_Cleavage_Pathway cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_stable ADC with Val-Cit Linker (Stable) ADC_internalized 1. ADC Internalization & Trafficking ADC_stable->ADC_internalized Lysosome 2. Fusion with Lysosome ADC_internalized->Lysosome Cleavage 3. Enzymatic Cleavage of Val-Cit Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Self_immolation 4. PABC Spacer Self-Immolation Cleavage->Self_immolation Payload_release 5. Payload Release Self_immolation->Payload_release

Figure 2. Protease-mediated cleavage of a Val-Cit-PABC linker.
Quantitative Data: In Vivo Linker Stability

The stability of the linker in circulation is a critical determinant of an ADC's therapeutic index.[13] Premature cleavage can lead to off-target toxicity.

Linker TypeADC ModelAnimal ModelApparent Linker Half-lifeReference(s)
Val-Cit Dipeptide cAC10-vcMMAECynomolgus Monkey~230 hours (9.6 days)[13]
Disulfide h1F6-SPDB-DM4Cynomolgus Monkey~144 hours (6.0 days)[13]
Val-Cit Dipeptide Trastuzumab-vc-MMAEMouseUnstable (cleaved by Ces1C)[12][14]
Sulfatase-cleavable N/AMouseHigh stability (> 7 days)[14]

Note: The Val-Cit linker shows instability in mouse plasma due to cleavage by the carboxylesterase Ces1C, a factor not present in humans, highlighting the importance of species selection in preclinical studies.[12][14]

Redox-Sensitive Linkers: Leveraging the Intracellular Reducing Environment

Redox-sensitive linkers are designed to be cleaved in the highly reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH) than the extracellular space.[3] These linkers typically contain a disulfide bond.[15]

Mechanism of Action

The concentration of glutathione is approximately 1,000-fold higher in the cytoplasm (1-10 mM) compared to the blood plasma (~5 µM).[15][] After the ADC is internalized, the high intracellular GSH concentration reduces the disulfide bond in the linker, cleaving it and releasing the payload.[] To enhance stability in circulation and prevent premature cleavage, steric hindrance is often introduced near the disulfide bond, for example, by adding methyl groups.[][17]

Disulfide_Cleavage_Pathway cluster_circulation Extracellular Space / Circulation (Low Glutathione, ~5 µM) cluster_cell Target Cell Cytoplasm (High Glutathione, 1-10 mM) ADC_stable ADC with Disulfide Linker (Stable S-S bond) ADC_internalized 1. ADC Internalization ADC_stable->ADC_internalized Cleavage 2. Reduction of Disulfide Bond ADC_internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage Payload_release 3. Payload Release Cleavage->Payload_release Plasma_Stability_Workflow cluster_workflow Workflow for In Vitro Plasma Stability Assay start Incubate ADC in Plasma (37°C) timepoint Collect Aliquots at Time Points (0, 24, 48, 96h...) start->timepoint capture Capture ADC (e.g., Protein A beads) timepoint->capture wash Wash to Remove Plasma Proteins capture->wash elute Elute ADC wash->elute analyze Analyze by LC-MS (Determine DAR or Free Payload) elute->analyze end Calculate Linker Half-Life analyze->end

References

The Strategic Role of Boc-aminooxy-ethyl-SS-propanol in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-aminooxy-ethyl-SS-propanol is a heterobifunctional, cleavable linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a Boc-protected aminooxy group and a reducible disulfide bond, allows for a sequential and controlled conjugation strategy. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and quantitative data to support its application in the development of next-generation biotherapeutics.

Introduction to this compound

This compound is a versatile chemical linker designed for the covalent attachment of molecules to biomolecules.[1][2][3][4] Its structure comprises three key functional components:

  • A Boc (tert-butyloxycarbonyl) protecting group: This group masks a highly reactive aminooxy functionality, preventing premature reactions and allowing for a staged conjugation approach.[5] The Boc group can be efficiently removed under mild acidic conditions.[6][7]

  • An aminooxy group (-O-NH2): Once deprotected, this nucleophilic group reacts specifically and efficiently with aldehyde or ketone moieties to form a stable oxime linkage.[8][9][10][11] This bioorthogonal reaction is highly chemoselective and proceeds under physiological conditions.

  • A disulfide (-S-S-) bond: This bond serves as a cleavable element within the linker. It remains stable in the extracellular environment but is readily reduced in the intracellular milieu, where the concentration of reducing agents like glutathione (B108866) is significantly higher.[12][][] This feature is paramount for the targeted release of payloads within cells.

  • A terminal propanol (B110389) (-OH) group: This hydroxyl group offers a potential site for further modification or attachment to a payload molecule, although the primary conjugation strategy typically involves the aminooxy and disulfide functionalities.

The strategic combination of these features makes this compound an ideal candidate for constructing ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The antibody directs the conjugate to a specific target cell, and the linker ensures the stable circulation of the drug until it reaches its destination, whereupon the payload is released.[12][][15]

Core Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C9H19NO4S2[2]
Molecular Weight 269.38 g/mol [2]
CAS Number 2128735-21-5[2]
Appearance White to off-white solidN/A
Purity ≥95%N/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane)N/A
Storage Conditions -20°C, desiccatedN/A

Mechanism of Action in Bioconjugation

The application of this compound in bioconjugation, particularly for the synthesis of an Antibody-Drug Conjugate (ADC), follows a well-defined, multi-step process. This process leverages the distinct chemical reactivities of its functional groups.

Bioconjugation_Workflow cluster_0 Step 1: Payload Attachment cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Antibody Conjugation (Oxime Ligation) Payload Payload Payload-Linker Payload-Linker Conjugate Payload->Payload-Linker Activation & Coupling (e.g., via propanol -OH) Linker This compound Linker->Payload-Linker Deprotection Mild Acidic Conditions (e.g., TFA) Payload-Linker->Deprotection Deprotected_Payload-Linker Deprotected Payload-Linker (Aminooxy-reactive) Deprotection->Deprotected_Payload-Linker Antibody Aldehyde-modified Antibody Deprotected_Payload-Linker->Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Oxime Bond Formation

Caption: General workflow for ADC synthesis using this compound.

The intracellular release of the payload from the ADC is a critical step for its therapeutic efficacy. This process is triggered by the reducing environment of the target cell.

Drug_Release_Mechanism cluster_0 Intracellular Environment cluster_1 Cellular Effect ADC_Internalized Internalized ADC Released_Payload Released Payload ADC_Internalized->Released_Payload Disulfide Bond Cleavage Reducing_Agent Reducing Agent (e.g., Glutathione) Reducing_Agent->Released_Payload Target_Interaction Interaction with Intracellular Target Released_Payload->Target_Interaction Cell_Death Apoptosis/Cell Death Target_Interaction->Cell_Death

Caption: Mechanism of intracellular drug release from a disulfide-linked ADC.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key steps in utilizing this compound for bioconjugation.

Boc Deprotection of the Linker

Objective: To remove the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise to the solution (typically 10-20 equivalents, or a 10-20% v/v solution of TFA in DCM).

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.

Oxime Ligation to an Aldehyde-Modified Biomolecule

Objective: To conjugate the deprotected aminooxy-linker to a biomolecule containing an aldehyde group.

Materials:

  • Deprotected aminooxy-linker

  • Aldehyde-modified biomolecule (e.g., antibody)

  • Aniline (B41778) (as a catalyst)

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Dissolve the aldehyde-modified biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the deprotected aminooxy-linker in an appropriate solvent (e.g., DMSO).

  • Add the deprotected linker to the biomolecule solution to achieve a desired molar excess (e.g., 10-50 fold molar excess).

  • Add aniline to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle agitation.

  • Monitor the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purify the resulting bioconjugate from excess linker and catalyst using size-exclusion chromatography.

Reductive Cleavage of the Disulfide Bond

Objective: To release the conjugated payload by reducing the disulfide bond.

Materials:

  • Disulfide-linked bioconjugate

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical HPLC or LC-MS system

Procedure:

  • Dissolve the disulfide-linked bioconjugate in PBS to a known concentration.

  • Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP).

  • Add the reducing agent to the bioconjugate solution to a final concentration of 1-20 mM.

  • Incubate the reaction at 37°C for 1-4 hours.

  • Analyze the reaction mixture by HPLC or LC-MS to confirm the cleavage of the disulfide bond and the release of the payload.

Quantitative Data and Performance Metrics

The efficiency of each step in the bioconjugation process is critical for the successful development of a functional bioconjugate. The following table summarizes typical quantitative data associated with the use of linkers similar to this compound.

ParameterTypical Range/ValueNotesReference
Boc Deprotection Yield >90%Reaction conditions can be optimized for sensitive substrates.[16]
Oxime Ligation Efficiency 70-95%Dependent on pH, catalyst concentration, and reaction time.[17]
Rate Constant of Oxime Ligation (k) 10¹ - 10³ M⁻¹s⁻¹Aniline catalysis significantly accelerates the reaction.[17]
Stability of Oxime Linkage (t½ at pH 7.4) > 7 daysThe oxime bond is generally stable under physiological conditions.[18]
Disulfide Cleavage Efficiency (in vitro) >95% within 1-2 hoursWith excess reducing agent (e.g., DTT, TCEP).[19]
Payload Release in Cytosolic Mimicking Conditions >90% within 4 hoursIn the presence of physiological concentrations of glutathione.[12][]

Conclusion

This compound stands out as a highly effective and versatile tool for advanced bioconjugation applications. Its well-defined and predictable chemistry, coupled with the ability to achieve site-specific conjugation and controlled payload release, makes it an invaluable asset in the design and synthesis of targeted therapeutics like ADCs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to harness the full potential of this powerful linker in their quest for more effective and safer biopharmaceuticals. The continued exploration and optimization of such linker technologies will undoubtedly pave the way for the next generation of precision medicines.

References

An In-Depth Technical Guide to Oxime Ligation for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxime ligation has emerged as a cornerstone of bioorthogonal chemistry, providing a robust and highly selective method for the covalent modification of proteins and other biomolecules. This technique involves the reaction between an aminooxy or hydrazine (B178648) group and an aldehyde or ketone to form a stable oxime or hydrazone bond, respectively.[1] Its high chemoselectivity, the stability of the resulting conjugate, and its performance under mild, aqueous conditions make it an invaluable tool in chemical biology, drug development, and materials science.[2][3] This guide details the core chemistry, catalytic mechanisms, quantitative performance metrics, key applications, and experimental protocols associated with oxime ligation for protein modification.

The Chemistry of Oxime Ligation

Oxime ligation is a chemoselective reaction that can be conducted in living systems without interfering with native biological processes.[4] The reaction's foundation is the condensation of a carbonyl group (an aldehyde or ketone) with an α-effect nucleophile, typically an alkoxyamine (also known as an aminooxy group), to form a stable C=N-O bond.[5]

The key features that make this reaction ideal for bioconjugation are:

  • High Chemoselectivity: Aldehyde and ketone functionalities are rare in biological systems, ensuring that the ligation occurs specifically at the intended site.[1]

  • Bioorthogonality: The reacting functional groups (carbonyls and aminooxy groups) are abiotic and do not cross-react with the vast array of functional groups present in a cell.[4][6]

  • Stable Linkage: The resulting oxime bond is significantly more stable against hydrolysis than corresponding imine or hydrazone linkages, providing a durable connection for long-term studies or therapeutic applications.[7][8][9]

  • Mild Reaction Conditions: The ligation proceeds efficiently in aqueous media under physiological or near-physiological pH and temperature, preserving the structure and function of sensitive proteins.[2]

Reaction Mechanism and Catalysis

The formation of an oxime bond is a pH-dependent process that proceeds optimally under mildly acidic conditions (typically pH 4-5), which facilitate the dehydration of the carbinolamine intermediate.[10][11] However, for many biological applications, reactions must occur at a neutral pH (around 7.4). At this pH, the reaction rate can be slow, particularly at the low micromolar concentrations typical for biomolecules.[10][11]

To overcome this kinetic barrier, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are employed.[12] Aniline accelerates the reaction by forming a transient, more reactive protonated Schiff base with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[7] This catalytic cycle significantly enhances the reaction rate at neutral pH, with observed rate enhancements of up to 400-fold.[12][13]

More potent catalysts have since been developed. Substituted anilines with electron-donating groups, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have shown superior catalytic efficiency compared to aniline.[10][11] At neutral pH, pPDA can accelerate protein PEGylation by 120-fold compared to the uncatalyzed reaction and 19-fold compared to the aniline-catalyzed reaction.[10][11] The higher aqueous solubility of mPDA allows it to be used at greater concentrations, resulting in even more significant rate enhancements.[13][14]

Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product Protein_CHO Protein-CHO (Aldehyde) Schiff_Base Protonated Schiff Base Protein_CHO->Schiff_Base + Aniline - H2O Probe_ONH2 R-ONH2 (Aminooxy Probe) Carbinolamine Carbinolamine Intermediate Probe_ONH2->Carbinolamine Aniline Aniline (Catalyst) Aniline->Schiff_Base Schiff_Base->Carbinolamine + R-ONH2 Oxime_Product Protein-CH=N-O-R (Stable Oxime Conjugate) Carbinolamine->Oxime_Product - Aniline - H2O Oxime_Product->Aniline Catalyst Regenerated

Aniline-catalyzed oxime ligation mechanism.

Quantitative Data Presentation

The efficiency and stability of oxime ligation are critical for its practical application. The following tables summarize key quantitative data comparing different aspects of the reaction.

Table 1: Hydrolytic Stability of C=N Bonds

This table compares the stability of an oxime linkage to isostructural hydrazone linkages at neutral pH. Stability is inversely proportional to the rate constant of hydrolysis.

Linkage TypeReactantsRelative Hydrolysis Rate Constant (k_rel) at pD 7.0Reference
Oxime Aldehyde + Alkoxyamine1 (Most Stable)[9]
MethylhydrazoneAldehyde + Methylhydrazine~600[9]
AcetylhydrazoneAldehyde + Acetylhydrazine~300[9]
SemicarbazoneAldehyde + Semicarbazide~160[9]

Data indicates that the oxime bond is approximately 160- to 600-fold more stable than common hydrazone linkages under neutral conditions.[9]

Table 2: Kinetic Comparison of Oxime Ligation Catalysts

This table presents the rate enhancement provided by different aniline-based catalysts for protein modification at neutral pH.

Catalyst (at 10 mM)ReactionRate Enhancement vs. UncatalyzedRate Enhancement vs. AnilineReference
NoneProtein PEGylation1x-[10][11]
AnilineProtein PEGylation~6x - 40x1x[10][11][13]
p-Phenylenediamine (pPDA)Protein PEGylation~120x ~19x [10][11]
m-Phenylenediamine (mPDA)Protein LabelingUp to 15x more protein released via exchange in 3h[15]

Note: The effectiveness of mPDA is also attributed to its high aqueous solubility, allowing for its use at higher concentrations than aniline.[13][14]

Table 3: Second-Order Rate Constants for Bioorthogonal Reactions

This table compares the reaction kinetics of oxime ligation with other common bioorthogonal chemistries.

Reaction TypeTypical Second-Order Rate Constant (M⁻¹s⁻¹)ConditionsReference
Aniline-Catalyzed Oxime Ligation 10¹ - 10³ pH 7, Aromatic Aldehydes[16]
Uncatalyzed Oxime Ligation10⁻³ - 10⁻²Neutral pH[4][5][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻¹ - 1Physiological[1]
N-Hydroxysuccinimide (NHS) Ester Aminolysis10¹ - 10²pH 7-8.5[1]
Maleimide-Thiol Michael Addition10² - 10³pH 6.5-7.5[1]

While uncatalyzed oxime ligation is slow, the use of aniline catalysts with reactive aromatic aldehydes makes its kinetics highly competitive with other leading bioconjugation methods.[16]

Experimental Workflows and Protocols

Successful protein modification via oxime ligation requires two key components: a protein containing a unique carbonyl handle and a probe molecule functionalized with an aminooxy group (or vice versa).

Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Ligation Reaction cluster_analysis Step 3: Analysis & Purification P1 Introduce Carbonyl Handle (e.g., Aldehyde Tag, pAcF) R1 Combine Protein & Probe in Buffer (pH 6.0-7.4) P1->R1 P2 Synthesize/Obtain Aminooxy-Probe (e.g., Fluorophore, PEG) P2->R1 R2 Add Catalyst (e.g., Aniline, pPDA) R1->R2 R3 Incubate (2-24h) at RT or 37°C R2->R3 A1 Monitor Progress (SDS-PAGE, MS, HPLC) R3->A1 A2 Purify Conjugate (e.g., SEC, IEX) A1->A2 A3 Characterize Final Product A2->A3 Applications cluster_therapeutics Therapeutics & Drug Delivery cluster_research Research Tools & Diagnostics center Oxime Ligation in Protein Modification ADC Antibody-Drug Conjugates (ADCs) center->ADC PEG PEGylation for Improved PK center->PEG Hydrogels Hydrogels for Controlled Release center->Hydrogels Fluor Fluorescent Labeling (smFRET, Imaging) center->Fluor Immobilization Surface Immobilization (Biosensors, Arrays) center->Immobilization PET PET Imaging (18F Labeling) center->PET PPI Probing Protein-Protein Interactions (PPIs) center->PPI

References

A Technical Guide to Boc-Aminooxy-Ethyl-SS-Propanol for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of linkers is paramount in the development of effective and safe antibody-drug conjugates (ADCs). Boc-aminooxy-ethyl-SS-propanol is a heterobifunctional linker that incorporates a Boc-protected aminooxy group for conjugation and a cleavable disulfide bond for targeted drug release. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and potential applications of this linker in the construction of ADCs for targeted drug delivery. While specific quantitative data for ADCs utilizing this exact linker is limited in publicly available literature, this guide consolidates information on analogous disulfide-containing linkers to provide a comprehensive framework for its application.

Introduction to this compound in ADC Technology

Antibody-drug conjugates are a transformative class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.[2]

This compound serves as a cleavable linker, featuring two key functionalities:

  • Boc-Protected Aminooxy Group: This moiety allows for the chemoselective ligation to a payload or a modifying group. The Boc (tert-Butoxycarbonyl) protecting group ensures stability during synthesis and can be removed under specific conditions to enable conjugation.

  • Disulfide Bond (-SS-): This bond is relatively stable in the bloodstream's oxidizing environment but is susceptible to cleavage in the reducing intracellular environment of target cells, where concentrations of glutathione (B108866) (GSH) are significantly higher.[] This differential stability is crucial for the selective release of the cytotoxic payload within the tumor microenvironment, minimizing off-target toxicity.[4]

Mechanism of Action and Drug Release

The targeted drug delivery mechanism employing a disulfide linker like this compound follows a multi-step process.

ADC ADC in Circulation (Stable Disulfide Bond) TargetCell Target Cell Binding (Antigen Recognition) ADC->TargetCell 1. Targeting Internalization Internalization (Endocytosis) TargetCell->Internalization 2. Binding Lysosome Endosome/Lysosome Internalization->Lysosome 3. Trafficking Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage 4. Reducing Environment PayloadRelease Payload Release Cleavage->PayloadRelease 5. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 6. Cytotoxicity

Caption: ADC mechanism with a cleavable disulfide linker.

Synthesis and Conjugation Workflow

The synthesis of an ADC using this compound involves a series of well-defined steps, starting from the linker-payload synthesis to the final conjugation with the antibody.

cluster_0 Linker-Payload Synthesis cluster_1 Antibody Modification & Conjugation Linker Boc-aminooxy- ethyl-SS-propanol Activation Linker Activation & Payload Conjugation Linker->Activation Payload Cytotoxic Payload (with reactive group) Payload->Activation LinkerPayload Linker-Payload Construct Activation->LinkerPayload Conjugation Conjugation Reaction LinkerPayload->Conjugation Antibody Monoclonal Antibody (e.g., IgG1) Reduction Partial Reduction of Interchain Disulfides Antibody->Reduction ReducedAb Antibody with Free Thiols (-SH) Reduction->ReducedAb ReducedAb->Conjugation ADC Purified ADC Conjugation->ADC

Caption: General workflow for ADC synthesis.

Quantitative Data (Illustrative)

Table 1: In Vitro Cytotoxicity of Disulfide-Linked ADCs

ADC ConstructTarget Cell LineIC50 (nM)Reference
anti-CD22-DM1Human Lymphoma~3[5]
anti-CD123-DM4AML Xenograft10-60[6]
huC242-SPDB-DM4Colon Cancer XenograftPotent (not specified)[7]

Table 2: In Vivo Efficacy of Disulfide-Linked ADCs in Xenograft Models

ADC ConstructTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
anti-CD22-DM1Human Lymphoma3 mg/kg (single dose)Tumor Regression[5]
7E7-DM4AMLNot specifiedEfficacious[6]
huC242-SPDB-DM4Colon CancerNot specifiedSignificant[7]

Table 3: Plasma Stability of Disulfide-Linked ADCs

ADC ConstructSpeciesHalf-life in PlasmaReference
IgG(F8)-SS-DM1Mouse> 48 hours[8]
SIP(F8)-SS-DM1Mouse< 3 hours[8]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of ADCs utilizing a Boc-aminooxy disulfide linker.

Synthesis of Linker-Payload Construct

Objective: To conjugate this compound to a cytotoxic payload.

Materials:

  • This compound

  • Cytotoxic payload with a reactive functional group (e.g., a carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the cytotoxic payload and NHS in anhydrous DMF.

  • Add DCC to the solution and stir at room temperature for 2-4 hours to form the NHS ester of the payload.

  • In a separate vessel, dissolve this compound in anhydrous DMF.

  • Add the activated payload solution to the linker solution and stir under an inert atmosphere at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and purify the linker-payload construct using column chromatography.

  • Characterize the final product using Mass Spectrometry and NMR.

Antibody-Drug Conjugation

Objective: To conjugate the linker-payload construct to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

  • Linker-payload construct

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP at 37°C for 1-2 hours.

  • Remove the excess reducing agent using a desalting column.

  • Dissolve the linker-payload construct in DMSO.

  • Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at 4°C for 1-4 hours.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the resulting ADC using SEC to remove unconjugated payload and other impurities.

  • Characterize the ADC for DAR, aggregation, and purity using techniques like Hydrophobic Interaction Chromatography (HIC) and SEC.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the ADC on target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and control antibodies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibodies in the cell culture medium.

  • Remove the old medium from the wells and add the antibody solutions.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

  • Tumor cells (same as in the in vitro assay)

  • ADC, vehicle control, and isotype control antibody

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the ADC, vehicle, or control antibody intravenously at the predetermined dose and schedule.

  • Measure the tumor volume using calipers two to three times a week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the tumor growth curves and calculate the tumor growth inhibition.

Conclusion

This compound represents a valuable tool in the ADC developer's toolkit, offering a cleavable linker strategy for targeted drug delivery. The disulfide bond provides a mechanism for selective payload release in the reducing environment of tumor cells, potentially enhancing the therapeutic index of the resulting ADC. While further studies documenting the specific performance of this linker are needed, the established principles of disulfide-based linkers and the provided experimental frameworks offer a solid foundation for its successful implementation in the design and development of next-generation antibody-drug conjugates.

References

The Unseen Ally: A Technical Guide to the Bystander Effect of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a linker, are designed to selectively deliver chemotherapy to tumor cells. A critical element in the design and efficacy of many modern ADCs is the "bystander effect," a phenomenon wherein the cytotoxic payload kills not only the target antigen-expressing cancer cell but also adjacent, antigen-negative tumor cells. This effect is particularly crucial for treating heterogeneous tumors where antigen expression is varied. This guide provides an in-depth technical exploration of the bystander effect mediated by ADCs with cleavable linkers, supported by experimental data and detailed methodologies.

The Core Mechanism: How Cleavable Linkers Unleash the Bystander Effect

The bystander effect is predominantly a feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[1] The process begins with the ADC binding to a specific antigen on the surface of a cancer cell (Ag+). Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to intracellular compartments, most commonly lysosomes.[1][2]

Inside the acidic and enzyme-rich environment of the lysosome, the cleavable linker is severed. This strategic release of the payload is paramount. Unlike non-cleavable linkers, which release the payload with an attached amino acid remnant that is often charged and membrane-impermeable, cleavable linkers can liberate the payload in its original, often more lipophilic and membrane-permeable state.[3] This unencumbered payload can then diffuse across the cell membrane of the target cell and into the surrounding tumor microenvironment, where it can be taken up by neighboring antigen-negative (Ag-) cells, inducing their apoptosis and amplifying the ADC's anti-tumor activity.[1]

Factors that critically influence the magnitude of the bystander effect include:

  • Linker Stability: The linker must be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet labile enough to be efficiently cleaved within the target cell.[1]

  • Payload Permeability: The physicochemical properties of the released payload are crucial. Non-polar, hydrophobic payloads can more readily traverse cell membranes to exert a bystander effect.[4]

  • Payload Potency: Highly potent payloads can induce a bystander effect even at the low concentrations that might reach neighboring cells.[4]

A Diverse Toolkit: Types of Cleavable Linkers

The choice of cleavable linker is a critical design consideration in ADC development, as it dictates the release mechanism of the payload. The main classes of cleavable linkers are:

  • Enzymatically-Cleavable Linkers: These are among the most common types of cleavable linkers. They incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.

  • pH-Sensitive Linkers: These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone linkers are a classic example of this type.

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentrations of glutathione, a reducing agent, found in the cytoplasm of cells.

Quantifying the Effect: Experimental Data

The bystander effect can be quantified both in vitro and in vivo. Co-culture assays are a standard in vitro method where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then assessed to determine the extent of bystander killing. In vivo, the effect is often evaluated in mouse xenograft models bearing admixed tumors of antigen-positive and antigen-negative cells.

ADC Platform Payload Linker Type Assay Type Key Findings Reference
Trastuzumab-vc-MMAEMMAEVal-Cit (Enzymatic)In vitro co-culture (N87 HER2+ / MCF7-GFP HER2-)Increased bystander killing of MCF7-GFP cells with an increasing fraction of N87 cells.[5]
cAC10-vcMMAEMMAEVal-Cit (Enzymatic)In vivo admixed tumor (CD30+ / CD30-)Potent bystander killing of neighboring CD30- cells.[4]
cAC10-vcMMAFMMAFVal-Cit (Enzymatic)In vivo admixed tumor (CD30+ / CD30-)Failed to mediate bystander killing due to lower membrane permeability of MMAF.[4]
Trastuzumab Deruxtecan (T-DXd)Deruxtecan (DXd)GGFG peptide (Enzymatic)In vitro co-culture & conditioned medium transferDS8201 (T-DXd) induced death of HER2-negative cells in the presence of HER2-positive cells, while T-DM1 did not.[6]
T-VEd9Ed9 (a potent payload)Val-Cit (Enzymatic)In vivo heterogeneous tumorsExhibited therapeutic efficacy superior to DS-8201 against heterogeneous tumors.[7]

In the Lab: Key Experimental Protocols

Accurate assessment of the bystander effect is crucial for the preclinical development of ADCs. Below are detailed methodologies for key experiments.

In Vitro Co-Culture Bystander Assay

This assay is a fundamental method to quantitatively assess the bystander effect.[3]

Objective: To determine the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.

Methodology:

  • Cell Line Selection:

    • Choose an Ag+ cell line that expresses the target antigen of the ADC (e.g., HER2-positive N87 cells).[3]

    • Select an Ag- cell line that is sensitive to the ADC's payload but does not express the target antigen (e.g., HER2-negative MCF7 cells).[3]

    • The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[3]

  • Co-Culture Setup:

    • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[3]

    • Include monocultures of both cell lines as controls.[3]

  • ADC Treatment:

    • Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[3]

    • Include an isotype control ADC as a negative control.[3]

  • Data Acquisition and Analysis:

    • After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations using flow cytometry or high-content imaging.

    • The percentage of dead Ag- cells in the co-culture, corrected for any direct cytotoxicity observed in the Ag- monoculture, represents the bystander effect.

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic payload is released into the extracellular medium and can kill cells without direct cell-to-cell contact.

Objective: To assess the cytotoxicity of the medium from ADC-treated Ag+ cells on Ag- cells.

Methodology:

  • Preparation of Conditioned Medium:

    • Treat a monoculture of Ag+ cells with the ADC for a specified period (e.g., 72 hours).

    • Collect the culture supernatant (conditioned medium).

    • As a control, prepare a conditioned medium from untreated Ag+ cells.

  • Treatment of Ag- Cells:

    • Seed Ag- cells in a new multi-well plate.

    • Replace the culture medium of the Ag- cells with the collected conditioned medium.

  • Viability Assessment:

    • After a suitable incubation period, assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo).

    • A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to control conditioned medium, indicates a bystander effect mediated by the released payload.[6]

3D Spheroid Co-Culture Model

This model provides a more physiologically relevant assessment of the bystander effect in a microenvironment that mimics a small avascular tumor.

Objective: To evaluate the bystander effect in a three-dimensional co-culture system.

Methodology:

  • Spheroid Formation:

    • Co-culture Ag+ and Ag- cells (with the Ag- cells fluorescently labeled) in ultra-low attachment plates to allow for the formation of mixed spheroids.

  • ADC Treatment:

    • Treat the spheroids with the ADC at various concentrations.

  • Analysis:

    • Monitor spheroid growth and morphology over time using live-cell imaging.

    • At the end of the experiment, dissociate the spheroids into single cells and analyze the viability of the Ag+ and Ag- populations by flow cytometry.

    • Alternatively, cryosection the spheroids and use immunofluorescence to visualize the distribution of the ADC and markers of apoptosis (e.g., cleaved caspase-3) in both cell populations.

In Vivo Admixed Tumor Model

This is the gold standard for evaluating the bystander effect in a living organism.

Objective: To assess the in vivo efficacy of an ADC in a tumor composed of both Ag+ and Ag- cells.

Methodology:

  • Model Establishment:

    • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[3]

    • The Ag- cells may express a reporter gene like luciferase for in vivo imaging to track their growth.[3]

  • ADC Administration:

    • Once the tumors reach a palpable size, administer the ADC to the mice intravenously.

    • Include control groups treated with vehicle and an isotype control ADC.

  • Efficacy Evaluation:

    • Monitor tumor volume over time. A significant regression in the admixed tumors, especially when compared to the growth of tumors composed solely of Ag- cells, indicates a potent bystander effect.

    • If using luciferase-expressing Ag- cells, their growth can be specifically monitored using bioluminescence imaging.

Visualizing the Mechanisms and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in the bystander effect.

Signaling Pathways

The cytotoxic payloads released from cleavable linkers induce apoptosis through distinct signaling pathways.

MMAE_Pathway cluster_cell Tumor Cell MMAE MMAE (Payload) Tubulin Tubulin Dimers MMAE->Tubulin binds to Microtubules Microtubule Polymerization (Inhibited) MMAE->Microtubules inhibits Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest leads to Apoptosis_Initiation Apoptosis Initiation G2M_Arrest->Apoptosis_Initiation Caspase9 Caspase-9 Activation Apoptosis_Initiation->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis DXd_Pathway cluster_cell Tumor Cell DXd Deruxtecan (DXd) (Payload) TopoisomeraseI Topoisomerase I DXd->TopoisomeraseI inhibits DNA_Replication DNA Replication DXd->DNA_Replication disrupts TopoisomeraseI->DNA_Replication DNA_Damage DNA Double-Strand Breaks DNA_Replication->DNA_Damage causes Apoptosis_Initiation Apoptosis Initiation DNA_Damage->Apoptosis_Initiation Caspase_Activation Caspase Activation Apoptosis_Initiation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis CoCulture_Workflow cluster_workflow In Vitro Co-Culture Bystander Assay Workflow start Start cell_selection Select Ag+ and GFP-labeled Ag- cell lines start->cell_selection seeding Seed cells in co-culture at various ratios cell_selection->seeding treatment Treat with ADC and controls seeding->treatment incubation Incubate for 72-96 hours treatment->incubation analysis Analyze cell viability by flow cytometry or imaging incubation->analysis end End analysis->end InVivo_Workflow cluster_workflow In Vivo Admixed Tumor Model Workflow start Start cell_mixing Mix Ag+ and Ag- (luciferase-labeled) cells start->cell_mixing implantation Subcutaneously implant cell mixture into mice cell_mixing->implantation tumor_growth Allow tumors to reach palpable size implantation->tumor_growth treatment Administer ADC, vehicle, and isotype controls tumor_growth->treatment monitoring Monitor tumor volume and bioluminescence treatment->monitoring end End monitoring->end

References

A Technical Guide to Boc-aminooxy-ethyl-SS-propanol: A Cleavable Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is critical to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of action. This technical guide provides an in-depth overview of Boc-aminooxy-ethyl-SS-propanol (CAS Number: 2128735-21-5), a heterobifunctional, cleavable linker designed for the site-specific conjugation of payloads to antibodies. This document details its chemical properties, mechanism of action, and provides generalized experimental protocols for its application in ADC development, offering a valuable resource for researchers in the field of bioconjugation and targeted drug delivery.

Introduction to this compound

This compound is a versatile linker molecule featuring three key functional components:

  • A tert-butyloxycarbonyl (Boc)-protected aminooxy group : This functionality allows for the covalent, site-specific attachment to an antibody via oxime ligation with an aldehyde or ketone group. The Boc protecting group ensures stability during storage and handling and can be removed under mild acidic conditions to reveal the reactive aminooxy moiety.

  • A disulfide bond (-S-S-) : This bond serves as a cleavable element within the linker. It is designed to be stable in the bloodstream but is readily reduced in the intracellular environment, where the concentration of reducing agents like glutathione (B108866) is significantly higher. This selective cleavage ensures the release of the cytotoxic payload within the target cancer cells.

  • A terminal propanol (B110389) group (-OH) : This hydroxyl group provides a point of attachment for the cytotoxic payload.

The strategic combination of these functionalities makes this compound a valuable tool for the construction of homogenous and effective ADCs with controlled drug-to-antibody ratios (DARs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 2128735-21-5[1][2]
Molecular Formula C₉H₁₉NO₄S₂[2]
Molecular Weight 269.38 g/mol [2]
Appearance White to off-white solidTypical for similar compounds
Purity ≥95%Typical supplier specification
Storage Conditions -20°CTypical supplier recommendation

Mechanism of Action in Antibody-Drug Conjugates

The utility of this compound in ADCs is defined by a two-stage mechanism: site-specific conjugation followed by intracellular payload release.

Site-Specific Conjugation via Oxime Ligation

The aminooxy group of the linker reacts with an aldehyde or ketone on the antibody to form a stable oxime bond. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, preserving the integrity of the antibody. Site-specific introduction of aldehyde or ketone groups onto the antibody can be achieved through various methods, including:

  • Glycan engineering : The carbohydrate moieties on the antibody can be enzymatically modified and then oxidized to generate aldehyde groups.

  • Incorporation of unnatural amino acids : An unnatural amino acid with a ketone- or aldehyde-containing side chain can be incorporated into the antibody sequence at a specific site.

The Boc protecting group on the aminooxy functionality must be removed prior to conjugation.

Intracellular Payload Release via Disulfide Bond Cleavage

Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, typically via endocytosis. The ADC then traffics to intracellular compartments, such as lysosomes. The disulfide bond in the linker is stable in the oxidizing environment of the bloodstream. However, within the cell, the significantly higher concentration of reducing agents, most notably glutathione (GSH), leads to the cleavage of the disulfide bond. This cleavage liberates the cytotoxic payload, allowing it to exert its therapeutic effect.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Linker Intact) Receptor Target Antigen ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Internalization Endosome Endosome/Lysosome Internalization->Endosome PayloadRelease Payload Release Endosome->PayloadRelease Disulfide Cleavage (High Glutathione) Cytotoxicity Cell Death PayloadRelease->Cytotoxicity Drug Action

Mechanism of ADC action.

Experimental Protocols

The following sections provide generalized experimental protocols for the use of this compound in the synthesis and characterization of ADCs. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and experimental conditions.

Boc Deprotection of the Linker

Objective: To remove the Boc protecting group from the aminooxy functionality of the linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 100 mg of linker).

  • Add an excess of TFA (e.g., 1:1 v/v with DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.

Site-Specific Antibody-Linker Conjugation (via Glycan Engineering)

Objective: To conjugate the deprotected aminooxy linker to an antibody with engineered aldehyde groups.

Materials:

  • Monoclonal antibody (mAb)

  • Galactosyltransferase

  • Sialyltransferase

  • UDP-Galactose

  • CMP-Sialic Acid

  • Sodium meta-periodate

  • Deprotected aminooxy-ethyl-SS-propanol-payload conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline (optional catalyst)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Glycan Remodeling: Incubate the mAb with galactosyltransferase and UDP-Galactose, followed by sialyltransferase and CMP-Sialic Acid to introduce terminal sialic acids onto the N-glycans.

  • Aldehyde Generation: Treat the sialylated mAb with a mild oxidizing agent, such as sodium meta-periodate (e.g., 1 mM), in PBS at 4°C for 30 minutes in the dark to generate aldehyde groups.

  • Quenching and Buffer Exchange: Quench the oxidation reaction and remove excess periodate (B1199274) by buffer exchange into PBS, pH 7.4, using an appropriate method such as SEC.

  • Conjugation: Add the deprotected aminooxy-linker-payload conjugate to the oxidized mAb solution at a molar excess (e.g., 10-20 fold). Aniline (e.g., 1-10 mM) can be added to catalyze the oxime ligation.

  • Incubate the reaction mixture at room temperature for 2-16 hours.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reagents using SEC.

cluster_workflow ADC Synthesis Workflow Boc_Deprotection Boc Deprotection of Linker Conjugation Oxime Ligation Boc_Deprotection->Conjugation Antibody_Modification Antibody Glycan Engineering & Oxidation Antibody_Modification->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Workflow for ADC synthesis.
In Vitro Disulfide Cleavage Assay

Objective: To assess the stability of the disulfide linker and the release of the payload in a reducing environment.

Materials:

  • Purified ADC

  • Glutathione (GSH)

  • Dithiothreitol (DTT) as a positive control

  • PBS, pH 7.4

  • LC-MS system

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Prepare fresh stock solutions of GSH (e.g., 100 mM) and DTT (e.g., 1 M) in PBS.

  • Set up reaction tubes containing the ADC at a final concentration (e.g., 1 mg/mL).

  • Add GSH to the tubes to achieve a final concentration that mimics intracellular levels (e.g., 1-10 mM). A no-GSH control should also be included.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots and quench the reaction (e.g., by adding an excess of an alkylating agent like N-ethylmaleimide or by rapid freezing).

  • Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.

Characterization of the ADC

Thorough characterization of the resulting ADC is crucial to ensure its quality and consistency. Key parameters to evaluate include:

  • Drug-to-Antibody Ratio (DAR): This can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Size-Exclusion Chromatography (SEC) is used to assess the presence of aggregates and fragments.

  • Antigen Binding: The binding affinity of the ADC to its target antigen should be confirmed using methods like ELISA or Surface Plasmon Resonance (SPR).

  • In Vitro Cytotoxicity: The potency of the ADC should be evaluated in cell-based assays using target antigen-positive and -negative cell lines.

Conclusion

This compound is a well-designed, cleavable linker that enables the development of site-specific ADCs. Its Boc-protected aminooxy group allows for controlled, bioorthogonal conjugation, while the disulfide bond provides a mechanism for selective intracellular payload release. The experimental protocols outlined in this guide provide a framework for the successful application of this linker in the synthesis and evaluation of novel ADCs. As the field of targeted therapeutics continues to evolve, linkers like this compound will play a vital role in the creation of next-generation cancer therapies with improved efficacy and safety profiles.

References

Technical Overview of Boc-aminooxy-ethyl-SS-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound Name: Boc-aminooxy-ethyl-SS-propanol Synonyms: Tert-butyl (2-((2-hydroxyethyl)disulfaneyl)ethoxy)carbamate, Carbamic acid, N-[2-[(2-hydroxyethyl)dithio]ethoxy]-, 1,1-dimethylethyl Ester[1] Application: A cleavable linker used in the synthesis of antibody-drug conjugates (ADCs)[2][3][4].

This compound is a chemical reagent primarily utilized in the field of bioconjugation, specifically in the development of ADCs. Its structure incorporates several key functional groups that enable its role as a versatile linker. The Boc (tert-Butoxycarbonyl) protecting group on the aminooxy function can be removed under mild acidic conditions. This allows for the subsequent reaction of the deprotected aminooxy group with an aldehyde or ketone to form a stable oxime linkage. Additionally, the molecule contains a disulfide bond (-S-S-), which can be cleaved under reducing conditions. This cleavable nature is a critical feature for linkers in ADCs, allowing for the release of a cytotoxic payload from the antibody carrier once inside a target cell.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are calculated based on the compound's chemical formula and are confirmed by various chemical suppliers.

PropertyValueSource
CAS Number 2128735-21-5[1][2][5][6]
Molecular Formula C₉H₁₉NO₄S₂[1][2][5][6]
Molecular Weight 269.37 g/mol [1][6]
269.38 g/mol [2][7]
269.4 g/mol [5]

Experimental Protocols

The determination of a compound's molecular weight is not typically presented as an experimental protocol in the context of a research paper. It is a fundamental calculation derived from the chemical formula, which is confirmed by analytical techniques like mass spectrometry during the synthesis and quality control of the compound.

1. Calculation of Molecular Weight: The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₉H₁₉NO₄S₂).

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 19 atoms × 1.008 u = 19.152 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

  • Sulfur (S): 2 atoms × 32.065 u = 64.130 u

  • Total Molecular Weight: 108.099 + 19.152 + 14.007 + 63.996 + 64.130 = 269.384 u

This calculated value is consistent with the data provided by chemical suppliers.[2][7]

2. Mass Spectrometry (Conceptual): In a laboratory setting, the molecular weight is confirmed using mass spectrometry.

  • Objective: To determine the mass-to-charge ratio (m/z) of the ionized molecule.

  • Methodology: A sample of this compound is dissolved in a suitable solvent and introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization, ESI), and the resulting ions are separated based on their m/z ratio.

  • Expected Result: The mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺ at an m/z value of approximately 270.39, confirming the molecular weight of 269.38.

Diagrams

G cluster_input Inputs cluster_process Analysis Process cluster_output Outputs CompoundName This compound action1 Identify Structure & Chemical Formula CompoundName->action1 action2 Determine Atomic Weights of Elements action1->action2 Result1 Formula: C₉H₁₉NO₄S₂ action1->Result1 action3 Calculate Total Molecular Weight action2->action3 Result2 Molecular Weight: ~269.38 g/mol action3->Result2

Caption: Workflow for determining the molecular weight of a chemical compound.

References

Methodological & Application

Synthesis of Boc-Aminooxy-Ethyl-SS-Propanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of Boc-aminooxy-ethyl-SS-propanol, a valuable heterobifunctional linker commonly employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The protocol outlines a plausible multi-step synthetic route, including the preparation of key intermediates and their subsequent coupling to form the target molecule. Detailed experimental procedures, reagent specifications, and data presentation are included to assist researchers in the successful synthesis and characterization of this compound.

Introduction

This compound is a cleavable linker that contains three key functional groups: a Boc-protected aminooxy group for conjugation to carbonyl-containing molecules, a reducible disulfide bond for triggered release in a cellular environment, and a terminal hydroxyl group for further functionalization. This unique combination of features makes it an important tool in the field of bioconjugation and drug delivery. The synthesis of this unsymmetrical disulfide requires a strategic approach to ensure high yield and purity. This protocol details a rational synthesis pathway based on established chemical transformations.

Overall Synthesis Workflow

The synthesis of this compound can be envisioned through a convergent approach involving the preparation of two key intermediates, followed by their coupling to form the disulfide bridge.

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_coupling Disulfide Bond Formation start1 3-Bromo-1-propanol (B121458) inter1 S-(3-Hydroxypropyl) ethanethioate start1->inter1 KSAc, Acetone thiol1 3-Mercapto-1-propanol (B27887) (from Inter. 1) inter1->thiol1 Deprotection start2 Boc-aminooxy-ethanol inter2_activated Boc-aminooxy-ethyl tosylate/bromide start2->inter2_activated TsCl or PBr3 inter2 S-(2-(Boc-aminooxy)ethyl) ethanethioate inter2_activated->inter2 KSAc activated_thiol2 Activated Boc-aminooxy-ethyl thiol (from Inter. 2) inter2->activated_thiol2 Activation final_product This compound thiol1->final_product activated_thiol2->final_product

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
S-(3-Hydroxypropyl) ethanethioate CC(=O)SCCC[O-]C₅H₁₀O₂S134.20¹H NMR, ¹³C NMR, IR
tert-Butyl (2-(acetylthio)ethoxy)carbamate CC(=O)SCCO[NH]C(=O)OC(C)(C)CC₉H₁₇NO₄S235.30¹H NMR, ¹³C NMR, MS
This compound CC(C)(C)OC(=O)NHOCCSSCCCOC₉H₁₉NO₄S₂269.38¹H NMR, ¹³C NMR, HRMS, IR

Experimental Protocols

Protocol 1: Synthesis of S-(3-Hydroxypropyl) ethanethioate

This protocol describes the synthesis of a key intermediate where the thiol group is protected as a thioacetate (B1230152).[1][2]

Materials:

  • 3-Bromo-1-propanol

  • Potassium thioacetate (KSAc)

  • Acetone

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare a suspension of potassium thioacetate (1.1 eq.) in acetone.

  • To the stirring suspension, add 3-bromo-1-propanol (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium bromide.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane) to yield S-(3-hydroxypropyl) ethanethioate as a colorless oil.

Protocol 2: Synthesis of tert-Butyl (2-(acetylthio)ethoxy)carbamate

This protocol outlines the synthesis of the second key intermediate.

Materials:

  • tert-Butyl (2-bromoethoxy)carbamate (or a tosylated precursor)

  • Potassium thioacetate (KSAc)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve tert-butyl (2-bromoethoxy)carbamate (1.0 eq.) in DMF.

  • Add potassium thioacetate (1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexane) to yield tert-butyl (2-(acetylthio)ethoxy)carbamate.

Protocol 3: Synthesis of this compound

This protocol describes the formation of the unsymmetrical disulfide bond. This procedure is based on a general method for unsymmetrical disulfide synthesis using an activating agent.[3][4][5][6][7]

Materials:

  • S-(3-Hydroxypropyl) ethanethioate

  • tert-Butyl (2-(acetylthio)ethoxy)carbamate

  • Hydroxylamine hydrochloride (for deprotection of thioacetate)

  • Sodium methoxide (B1231860)

  • 1-Chlorobenzotriazole (B28376) (BtCl) or other suitable activating agent

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard inert atmosphere glassware

Procedure:

Step 3a: Deprotection of S-(3-Hydroxypropyl) ethanethioate to 3-Mercapto-1-propanol

  • Dissolve S-(3-hydroxypropyl) ethanethioate (1.0 eq.) in anhydrous methanol (B129727) under an inert atmosphere.

  • Add a solution of sodium methoxide in methanol (1.1 eq.) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction with a mild acid (e.g., Amberlyst resin) and filter. The resulting solution of 3-mercapto-1-propanol is used directly in the next step.

Step 3b: Deprotection and Activation of tert-Butyl (2-(acetylthio)ethoxy)carbamate

  • In a separate flask, dissolve tert-butyl (2-(acetylthio)ethoxy)carbamate (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 1-chlorobenzotriazole (BtCl) (1.0 eq.) and stir for 30 minutes to form the activated benzotriazolated thiol intermediate.

Step 3c: Formation of the Unsymmetrical Disulfide

  • To the solution from Step 3b at -78 °C, slowly add the solution of 3-mercapto-1-propanol from Step 3a.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for the formation of the unsymmetrical disulfide by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Logical Relationships in Disulfide Formation

Disulfide_Formation Thiol1 R¹-SH (3-Mercapto-1-propanol) Unsymmetrical_Disulfide R¹-S-S-R² (Final Product) Thiol1->Unsymmetrical_Disulfide Activated_Thiol2 R²-S-Bt (Activated Boc-aminooxy-ethyl thiol) Activated_Thiol2->Unsymmetrical_Disulfide Byproduct BtH (Benzotriazole) Unsymmetrical_Disulfide->Byproduct

Figure 2: Reaction scheme for unsymmetrical disulfide formation.

Conclusion

The synthesis of this compound, a key linker in bioconjugation, can be achieved through a systematic, multi-step process. The protocols provided herein offer a detailed guide for the preparation of the necessary intermediates and their final coupling. Careful control of reaction conditions and purification at each step are crucial for obtaining the final product in high purity. Researchers and scientists in drug development can utilize this protocol as a foundation for the synthesis of this and other related linker molecules for their specific applications.

References

Protocol for Tert-Butoxycarbonyl (Boc) Deprotection Using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies product isolation. This document provides a detailed protocol for the removal of the Boc protecting group using TFA, including reaction conditions, the role of scavengers, and work-up procedures.

Mechanism of Boc Deprotection

The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction. The process involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[1][2]

It is crucial to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas and involves the use of a corrosive acid.[1][2]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + TFA TFA TFA (CF₃COOH) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Amine_Salt Amine TFA Salt Carbamic_Acid->Amine_Salt Decarboxylation & + TFA CO2 CO₂ Carbamic_Acid->CO2 Tert_Butyl_Cation->Amine_Salt Side Reaction (Alkylation) Scavenged_Cation Scavenged Cation Tert_Butyl_Cation->Scavenged_Cation Trapped by Scavenger Scavenger Scavenger Scavenger->Scavenged_Cation

Caption: Mechanism of TFA-mediated Boc deprotection.

Data Presentation: Reaction Conditions

The efficiency of Boc deprotection is influenced by the concentration of TFA, reaction time, and temperature. The choice of conditions often depends on the stability of the substrate and the presence of other acid-sensitive functional groups.

TFA Concentration (% in DCM)Reaction TimeTemperatureRemarksCitation(s)
20%4 hoursRoom TemperatureA mixture of partially and fully deprotected product was observed for a substrate with two Boc groups.[3]
25%2 hoursRoom TemperatureA common and generally effective condition.[4]
50%30 minutesRoom TemperatureFaster deprotection; may be preferred for less sensitive substrates. Complete removal of two Boc groups on adenine (B156593) was achieved.[3][4]
55%30 minutesRoom TemperatureIn a study of 40 peptides, this condition resulted in an average purity 9% higher than with 100% TFA.[5]
100% (neat)5-15 minutesRoom TemperatureVery rapid deprotection, but may lead to more side products. In some cases, it can result in incomplete deprotection due to poor resin swelling in solid-phase synthesis.[5]
2 equivalents10 minutes110-130 °CRapid deprotection at high temperature in an ionic liquid.[2]

Experimental Protocols

Protocol 1: Boc Deprotection in Solution Phase

This protocol is suitable for the deprotection of Boc-protected amines in a solution of TFA and dichloromethane (B109758) (DCM).

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask. The concentration can range from 0.1 to 0.5 M.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA can be varied (see table above for examples).[4]

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 30 minutes to 2 hours).[6]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene (B28343) several times.[1]

  • The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether.[1]

  • Isolate the product by filtration or decantation.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is suitable for the deprotection of a Boc-protected peptide attached to a solid support.

Materials:

  • Boc-protected peptide-resin

  • TFA cleavage cocktail (e.g., TFA/DCM, 1:1)

  • Dichloromethane (DCM) for washing

  • Reaction vessel for solid-phase synthesis

  • Shaker or bubbler

Procedure:

  • Wash the peptide-resin with DCM to remove any residual solvents from previous steps.[1]

  • Add the pre-prepared TFA cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 30 minutes to 2 hours. The resin may change color, which is normal.[1]

  • Filter the resin and collect the filtrate containing the deprotected amine.

  • Wash the resin with a small amount of TFA to recover any remaining product.

  • Combine the filtrates and proceed with the neutralization step for the next coupling reaction or with the final cleavage from the resin.

Experimental_Workflow start Start dissolve Dissolve Boc-protected compound in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at Room Temperature add_tfa->react monitor Monitor reaction (TLC, LC-MS) react->monitor workup Work-up monitor->workup evaporate Evaporate solvent and excess TFA workup->evaporate precipitate Precipitate with cold ether evaporate->precipitate isolate Isolate product precipitate->isolate end End isolate->end

Caption: Experimental workflow for Boc deprotection.

The Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can cause side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine.[1][7] To prevent these undesired reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[7]

Common scavengers and their applications include:

  • Triethylsilane (TES) or Triisopropylsilane (TIS): Effective for protecting tryptophan residues.[1][7]

  • Thioanisole: Used to prevent S-alkylation of methionine.[7]

  • Water: Can act as a scavenger. A common scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]

  • "Reagent K": A more complex cocktail (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) used for peptides with multiple sensitive residues.[7]

Troubleshooting

IssuePossible CauseSolution
Incomplete Deprotection Insufficient acid concentration, reaction time, or low temperature.Increase the TFA concentration, prolong the reaction time, or gently warm the reaction mixture.[1][7]
Side Product Formation Alkylation of sensitive residues by the tert-butyl cation.Add appropriate scavengers to the reaction mixture.[1][7]
Difficulty in Product Isolation The TFA salt of the product may be an oil or highly soluble.After evaporation of TFA, dissolve the residue in a minimal amount of a suitable solvent and precipitate with a non-polar solvent like cold diethyl ether or pentane. Alternatively, use a basic workup if the product is stable to base.[4]

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The deprotection reaction releases carbon dioxide gas, so the reaction vessel should not be sealed.

  • Avoid contact of TFA with skin and eyes. In case of contact, flush immediately with copious amounts of water.

References

Application Notes and Protocols for Disulfide Bond Reduction with DTT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a powerful reducing agent widely used in life sciences to reduce disulfide bonds in proteins and other molecules. Its ability to cleave the sulfur-sulfur linkage is critical for a variety of applications, including protein denaturation for electrophoresis, investigation of protein structure and function, prevention of protein aggregation, and sample preparation for mass spectrometry.[1] This document provides detailed protocols and quantitative data to guide researchers in the effective use of DTT for disulfide bond reduction.

DTT is a dithiol compound that, upon reducing a disulfide bond, forms a stable six-membered ring with an internal disulfide bond.[1] This intramolecular cyclization makes the reaction highly favorable and allows DTT to be used in lower concentrations compared to monothiol reagents like β-mercaptoethanol.[2] The effectiveness of DTT is pH-dependent, with optimal activity in the pH range of 7.1 to 8.0.[2][3]

Data Presentation: Quantitative Analysis of DTT-Mediated Reduction

The efficiency of disulfide bond reduction with DTT is influenced by several factors, including DTT concentration, temperature, and incubation time. The following tables summarize quantitative data on the effects of these parameters.

Table 1: Effect of DTT Concentration on the Reduction of Trastuzumab Interchain Disulfide Bonds [4]

DTT Concentration (mM)Approximate Number of Free Thiols per Antibody*
0.10.4
11.2
55.4
107.0
208.0
508.0
1008.0

*Reduction was carried out at 37°C for 30 minutes. An IgG antibody like Trastuzumab has four interchain disulfide bonds, and complete reduction results in eight free thiol groups.[4]

Table 2: Effect of Temperature on the Reduction of Trastuzumab Interchain Disulfide Bonds with 5 mM DTT [4]

Temperature (°C)Approximate Number of Free Thiols per Antibody*
43.8
254.6
375.4
566.0

*Reduction was carried out for 30 minutes.

Table 3: Recommended DTT Concentrations for Various Applications [2]

ApplicationRecommended DTT Concentration (mM)
Maintaining reduced proteins in solution1-10
Complete reduction for electrophoresis (e.g., SDS-PAGE)50-100

Experimental Protocols

Below are detailed protocols for common applications of DTT in disulfide bond reduction.

Protocol 1: In-Solution Reduction and Alkylation for Mass Spectrometry

This protocol is designed for the complete reduction and subsequent alkylation of disulfide bonds in protein samples prior to enzymatic digestion and mass spectrometry analysis.[5][6][7][8][9]

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M Urea (B33335) in 50 mM Tris-HCl, pH 8.0)[5]

  • 1 M DTT stock solution (prepare fresh)

  • 1 M Iodoacetamide (IAA) stock solution (prepare fresh, protect from light)

  • Quenching solution (e.g., 1 M DTT)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

Procedure:

  • Denaturation: Dissolve the protein sample in denaturation buffer to a final concentration of 1-10 mg/mL.

  • Reduction: Add 1 M DTT stock solution to the denatured protein solution to a final concentration of 10 mM.[7]

  • Incubation: Incubate the sample at 60°C for 30 minutes.[5]

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add 1 M IAA stock solution to a final concentration of 10 mM.[5]

  • Incubation: Incubate the sample in the dark at room temperature for 15 minutes.[5]

  • Quenching: Add 1 M DTT stock solution to a final concentration of 40 mM to quench the excess IAA.[5]

  • Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g., urea to <1 M).

  • Proceed with enzymatic digestion.

Protocol 2: In-Gel Reduction and Alkylation for Mass Spectrometry

This protocol is for reducing and alkylating proteins that have been separated by gel electrophoresis.[10][11]

Materials:

  • Excised protein band from a stained polyacrylamide gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM Ammonium Bicarbonate)

  • Acetonitrile (ACN)

  • Reduction solution: 10 mM DTT in 100 mM Ammonium Bicarbonate (prepare fresh)[10]

  • Alkylation solution: 55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate (prepare fresh, protect from light)[10]

  • Wash solution (e.g., 100 mM Ammonium Bicarbonate)

Procedure:

  • Destaining: Wash the excised gel pieces with destaining solution until the gel is colorless.

  • Dehydration: Dehydrate the gel pieces with ACN until they turn white and shrink.

  • Drying: Remove the ACN and dry the gel pieces completely in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in reduction solution, ensuring they are fully submerged. Incubate at 56°C for 45 minutes.[10]

  • Cooling: Allow the tubes to cool to room temperature.

  • Removal of Reduction Solution: Carefully remove the DTT solution.

  • Alkylation: Add the alkylation solution to the gel pieces and incubate in the dark at room temperature for 30 minutes.[10]

  • Removal of Alkylation Solution: Remove the IAA solution.

  • Washing: Wash the gel pieces with the wash solution, followed by a dehydration step with ACN.

  • Drying: Dry the gel pieces completely before proceeding to in-gel digestion.

Visualizations

Signaling Pathway: Regulation of Apoptosis by Thioredoxin

Disulfide bond reduction plays a crucial role in cellular signaling. One prominent example is the regulation of the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway by Thioredoxin (Trx). Under normal reducing conditions, Trx is bound to ASK1, inhibiting its kinase activity and preventing apoptosis. In the presence of reactive oxygen species (ROS), Trx becomes oxidized, leading to its dissociation from ASK1. The released ASK1 is then free to activate downstream signaling cascades, ultimately leading to apoptosis.[12][13][14][15]

Regulation of ASK1-mediated apoptosis by the Thioredoxin redox cycle.
Experimental Workflow: In-Solution Proteomics Sample Preparation

The following diagram illustrates a typical workflow for preparing protein samples for mass spectrometry using in-solution digestion with DTT-mediated disulfide bond reduction.[5][6][7][8][9]

Proteomics_Workflow start Start: Protein Sample denaturation 1. Denaturation (e.g., 8M Urea) start->denaturation reduction 2. Reduction (DTT) denaturation->reduction alkylation 3. Alkylation (Iodoacetamide) reduction->alkylation digestion 4. Enzymatic Digestion (e.g., Trypsin) alkylation->digestion cleanup 5. Desalting/Cleanup (e.g., C18) digestion->cleanup ms_analysis 6. Mass Spectrometry Analysis cleanup->ms_analysis

Workflow for in-solution protein sample preparation for mass spectrometry.
Experimental Workflow: In-Gel Proteomics Sample Preparation

This diagram outlines the key steps for preparing protein samples for mass spectrometry after separation by gel electrophoresis, including in-gel reduction with DTT.[10][11]

In_Gel_Workflow start Start: Protein Band in Gel destain 1. Destaining start->destain dehydrate1 2. Dehydration (Acetonitrile) destain->dehydrate1 reduce 3. Reduction (DTT) dehydrate1->reduce alkylate 4. Alkylation (Iodoacetamide) reduce->alkylate wash_dehydrate 5. Washing and Dehydration alkylate->wash_dehydrate digest 6. In-Gel Digestion (e.g., Trypsin) wash_dehydrate->digest extract 7. Peptide Extraction digest->extract ms_analysis 8. Mass Spectrometry Analysis extract->ms_analysis

Workflow for in-gel protein sample preparation for mass spectrometry.

References

Application Notes and Protocols for Protein Labeling via Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective method for the covalent modification of proteins and other biomolecules. This bioorthogonal reaction proceeds under mild, aqueous conditions, forming a stable oxime bond between an aminooxy-functionalized molecule and a protein bearing a unique aldehyde or ketone group.[1][2] The high specificity of this reaction is due to the rarity of aldehydes and ketones in biological systems, which minimizes off-target modifications.[2] The stability of the resulting oxime bond across a wide pH range makes this technique particularly suitable for creating long-lasting bioconjugates for various applications, including the development of antibody-drug conjugates (ADCs), protein imaging, and diagnostics.[1][2]

This document provides detailed protocols for introducing the necessary carbonyl functionality into a target protein and for performing the subsequent oxime ligation.

Key Features of Oxime Ligation:

  • High Chemoselectivity: The reaction is specific to the aminooxy and carbonyl groups, preventing unwanted side reactions with other functional groups present in biomolecules.[2]

  • Stable Bond Formation: The formed oxime bond is significantly more stable towards hydrolysis compared to corresponding imine bonds.[1]

  • Biocompatible Conditions: The ligation can be performed in aqueous buffers, at or near physiological pH, making it suitable for sensitive biological samples.[2]

  • Catalyst-Mediated Rate Acceleration: While the reaction can proceed at acidic pH, the use of nucleophilic catalysts such as aniline (B41778) and its derivatives can significantly increase the reaction rate at neutral pH.[3]

Methods for Introducing Aldehyde or Ketone Functionality

Site-specific introduction of a carbonyl group into a protein is a prerequisite for targeted oxime ligation. Several effective methods have been developed to achieve this.

The "Aldehyde Tag" Method using Formylglycine-Generating Enzyme (FGE)

A popular and highly specific method involves the genetic incorporation of a short peptide sequence, known as an "aldehyde tag" (consensus sequence: LCTPSR or CxPxR), into the protein of interest.[4][5] When co-expressed with the formylglycine-generating enzyme (FGE), the cysteine residue within this tag is oxidized to a Cα-formylglycine (fGly) residue, which contains the required aldehyde group.[4][6] This enzymatic conversion is highly efficient and specific, allowing for precise control over the location of the modification.[6][7]

Oxidation of N-terminal Serine or Threonine Residues

Proteins with an N-terminal serine or threonine residue can be modified to introduce an aldehyde group through mild oxidation with sodium periodate (B1199274) (NaIO₄).[8][9] This reagent cleaves the bond between the α-carbon and the β-carbon of the amino acid, converting the N-terminal residue into a glyoxylyl group, which contains an aldehyde.[8] This method is advantageous as it can be applied to proteins without the need for genetic engineering, provided they possess the required N-terminal residue.

Incorporation of Aminooxy-Containing Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

For synthetic peptides and proteins, an aminooxy-containing amino acid, such as Fmoc-aminooxyacetic acid, can be directly incorporated into the peptide chain during solid-phase peptide synthesis (SPPS).[10][11] This approach allows for the precise placement of the aminooxy group at any desired position within the polypeptide sequence.

Quantitative Data on Oxime Ligation Kinetics

The rate of oxime ligation is influenced by several factors, including pH, temperature, and the presence of catalysts. The following table summarizes key kinetic data for the reaction under various conditions.

Carbonyl SubstrateAminooxy ReagentCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reaction TimeLabeling EfficiencyReference(s)
Aldehyde-functionalized GFPDansyl-aminooxyAniline (100 mM)7.0~10.3>90 s<7%[12]
Aldehyde-functionalized GFPDansyl-aminooxym-phenylenediamine (B132917) (mPDA) (100 mM)7.0~27.0~90 s~100%[12]
Aldehyde-functionalized GFPDansyl-aminooxym-phenylenediamine (mPDA) (750 mM)7.0>150~90 s~100%[12]
Aldehyde-functionalized ProteinAminooxy-PEGNone7.0---[13]
Aldehyde-functionalized ProteinAminooxy-PEGAniline (2 mM)7.0--19-fold slower than pPDA[13]
Aldehyde-functionalized ProteinAminooxy-PEGp-phenylenediamine (pPDA) (2 mM)7.0--120-fold faster than uncatalyzed[13]
Aromatic Aldehyde6-hydrazinopyridylAniline (100 mM)7.010¹ - 10³MinutesHigh[14]
Aromatic AldehydeAminooxyacetylAniline (100 mM)7.010¹ - 10³MinutesHigh[14]

Experimental Protocols

Protocol 1: General Aqueous Oxime Ligation

This protocol provides a general framework for labeling an aldehyde- or ketone-functionalized protein with an aminooxy-containing molecule in an aqueous buffer.

Materials:

  • Aldehyde- or ketone-functionalized protein

  • Aminooxy-functionalized molecule (e.g., fluorescent dye, biotin, PEG)

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 6.0-7.0

  • Catalyst Stock Solution: 100 mM aniline or m-phenylenediamine in DMSO or DMF

  • Quenching Reagent: Acetone

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde- or ketone-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the aminooxy-functionalized molecule in the same buffer to a concentration that allows for a 5-20 fold molar excess over the protein.

  • Ligation Reaction:

    • In a reaction vessel, combine the protein solution and the aminooxy-reagent solution.

    • Add the catalyst stock solution to a final concentration of 10-100 mM. Note: m-phenylenediamine is more soluble in aqueous buffers than aniline and can be used at higher concentrations for faster reaction rates.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

    • Purify the protein conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the excess labeling reagent and catalyst.

Protocol 2: Site-Specific Protein Labeling using the Aldehyde Tag Method

This protocol outlines the steps for generating an aldehyde-tagged protein and its subsequent labeling.

Part A: Generation of Aldehyde-Tagged Protein

  • Gene Construction:

    • Genetically engineer the target protein to include the aldehyde tag sequence (e.g., LCTPSR) at the N-terminus, C-terminus, or an internal loop.

    • Clone the gene into a suitable expression vector.

  • Protein Expression:

    • Co-transform the expression vector containing the aldehyde-tagged protein and a vector for the expression of FGE into a suitable host (e.g., E. coli).[4]

    • Induce protein expression according to standard protocols. The co-expressed FGE will convert the cysteine in the aldehyde tag to formylglycine.[6]

  • Protein Purification:

    • Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Part B: Oxime Ligation of Aldehyde-Tagged Protein

  • Follow the "General Aqueous Oxime Ligation" protocol (Protocol 1) using the purified aldehyde-tagged protein.

Protocol 3: N-terminal Protein Labeling via Periodate Oxidation

This protocol describes the generation of an N-terminal aldehyde on a protein with an N-terminal serine or threonine and its subsequent labeling.

Materials:

  • Protein with an N-terminal serine or threonine

  • Oxidation Buffer: 100 mM Sodium Phosphate, pH 7.0

  • Sodium meta-periodate (NaIO₄)

  • Aminooxy-functionalized molecule

  • Desalting column or dialysis cassette

Procedure:

  • Periodate Oxidation:

    • Dissolve the protein in the oxidation buffer.

    • Add a 5-10 fold molar excess of NaIO₄ to the protein solution.

    • Incubate the reaction for 15-30 minutes at room temperature in the dark.[9]

    • Immediately remove the excess NaIO₄ using a desalting column or dialysis against the reaction buffer for oxime ligation (e.g., 100 mM Phosphate Buffer, pH 6.0-7.0).

  • Oxime Ligation:

    • Follow the "General Aqueous Oxime Ligation" protocol (Protocol 1) using the N-terminally oxidized protein.

Visualizations

G General Workflow for Oxime Ligation cluster_0 Carbonyl Introduction cluster_1 Ligation Reaction Protein Protein Aldehyde_Tag Aldehyde Tag (FGE) Protein->Aldehyde_Tag Genetic Engineering N-term_Ox N-terminal Ser/Thr Oxidation Protein->N-term_Ox Chemical Oxidation Aldehyde_Protein Protein with Aldehyde/Ketone Aldehyde_Tag->Aldehyde_Protein N-term_Ox->Aldehyde_Protein Labeled_Protein Labeled Protein Conjugate Aldehyde_Protein->Labeled_Protein Oxime Ligation (Aniline catalyst, pH ~7) Aminooxy_Molecule Aminooxy-functionalized Molecule Aminooxy_Molecule->Labeled_Protein

Caption: General workflow for protein labeling via oxime ligation.

G Aldehyde Tag Generation via FGE Gene Gene with Aldehyde Tag (e.g., LCTPSR) Co-expression Co-expression with FGE Gene->Co-expression Protein_Cys Protein with Cysteine in Tag Co-expression->Protein_Cys Protein_fGly Protein with Formylglycine (Aldehyde) Protein_Cys->Protein_fGly Oxidation FGE Formylglycine-Generating Enzyme (FGE) FGE->Protein_fGly

Caption: Enzymatic generation of the aldehyde tag.

G Aniline Catalysis of Oxime Ligation R1_CHO R1-CHO Schiff_Base Schiff Base Intermediate R1_CHO->Schiff_Base + Aniline - H2O Aniline Aniline Schiff_Base->R1_CHO - Aniline + H2O Oxime R1-CH=N-OR2 Schiff_Base->Oxime + R2-ONH2 - Aniline Aminooxy R2-ONH2

Caption: Aniline-catalyzed mechanism of oxime formation.

References

Application Notes and Protocols for Bioconjugation of Peptides with Boc-aminooxy-ethyl-SS-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides with the heterobifunctional, cleavable linker, Boc-aminooxy-ethyl-SS-propanol. This linker is particularly valuable in the development of advanced bioconjugates, such as peptide-drug conjugates (PDCs), for targeted therapies. The linker's design incorporates three key features: a Boc-protected aminooxy group for selective oxime ligation to a carbonyl-modified peptide, a disulfide bond that is stable in systemic circulation but cleavable in the reducing intracellular environment, and a hydroxyl group that can be activated for conjugation to a payload molecule.[1][2][3] This strategic combination allows for the precise and stable attachment of payloads to peptides, with a built-in mechanism for triggered release within target cells.[][]

The bioconjugation strategy relies on the highly efficient and chemoselective oxime ligation, which forms a stable oxime bond between the aminooxy group of the linker and an aldehyde or ketone group on the peptide.[6][7][8] The Boc (tert-butoxycarbonyl) protecting group on the aminooxy moiety ensures its stability during storage and handling, and it can be readily removed under mild acidic conditions prior to the conjugation reaction.[6] The disulfide bond within the linker is designed to be cleaved by the high intracellular concentrations of reducing agents like glutathione, ensuring the specific release of the conjugated payload at the site of action.[][][9]

Data Presentation

Table 1: Representative Quantitative Data for Peptide Conjugation

ParameterValueConditionsAnalytical Method
Peptide-Linker Conjugation Efficiency > 90%pH 4.5, 4 hours, Aniline (B41778) catalystRP-HPLC
Overall Yield (after purification) 40 - 60%------
Purity of Final Conjugate > 95%---RP-HPLC, Mass Spectrometry
Disulfide Bond Stability (in plasma) > 95% after 24 hours37°C, human plasmaRP-HPLC
Payload Release (in reducing conditions) > 90% in 4 hours10 mM Glutathione, pH 7.4RP-HPLC

Table 2: Characterization of Peptide Conjugate

AnalysisExpected ResultMethod
Mass Spectrometry Observed mass matches calculated mass of the peptide-linker-payload conjugate.ESI-MS or MALDI-TOF
RP-HPLC Single major peak with a retention time shift compared to the unconjugated peptide.C18 column with a water/acetonitrile gradient.
SDS-PAGE (for larger peptides/proteins) Shift in molecular weight corresponding to the addition of the linker and payload.---
Functional Assay Retention of biological activity of the peptide (e.g., receptor binding).In vitro bioassay
Payload Activity Assay Confirmation of the activity of the released payload after disulfide cleavage.Cell-based cytotoxicity assay

Experimental Protocols

Protocol 1: Preparation of Aldehyde- or Ketone-Modified Peptide

This protocol describes the introduction of a carbonyl group onto the peptide, which is essential for the subsequent oxime ligation. This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating an amino acid with a protected aldehyde or ketone functionality in its side chain, or by post-synthetic modification of the N-terminus or a specific amino acid side chain (e.g., serine, threonine).

Materials:

  • Peptide synthesized with a precursor to a carbonyl group (e.g., a diol that can be oxidized)

  • Sodium periodate (B1199274) (NaIO₄)

  • Reaction Buffer: Phosphate buffered saline (PBS), pH 7.2

  • Quenching solution: Ethylene (B1197577) glycol

  • Purification system: RP-HPLC with a C18 column

Procedure:

  • Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add a 10-fold molar excess of sodium periodate to the peptide solution.

  • Incubate the reaction at room temperature for 30 minutes in the dark.

  • Quench the reaction by adding a 20-fold molar excess of ethylene glycol and incubate for 10 minutes.

  • Purify the aldehyde- or ketone-modified peptide using RP-HPLC.

  • Lyophilize the purified peptide and store at -20°C or below.

  • Confirm the modification by mass spectrometry.

Protocol 2: Deprotection of this compound

The Boc protecting group must be removed from the linker to expose the reactive aminooxy group for oxime ligation.

Materials:

  • This compound

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dry nitrogen or argon stream

  • Anhydrous ether

Procedure:

  • Dissolve this compound in the deprotection solution.

  • Incubate at room temperature for 30 minutes.

  • Remove the TFA and DCM under a gentle stream of dry nitrogen or argon.

  • Precipitate the deprotected linker by adding cold anhydrous ether.

  • Centrifuge to pellet the product and decant the ether.

  • Wash the pellet with cold anhydrous ether twice.

  • Dry the deprotected linker under vacuum and use immediately.

Protocol 3: Oxime Ligation of Peptide with Deprotected Linker

This protocol details the conjugation of the carbonyl-modified peptide with the deprotected aminooxy-disulfide linker.

Materials:

  • Aldehyde- or ketone-modified peptide

  • Deprotected aminooxy-ethyl-SS-propanol

  • Conjugation Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 4.5

  • Aniline (as catalyst)

  • Purification system: RP-HPLC with a C18 column

Procedure:

  • Dissolve the carbonyl-modified peptide in the conjugation buffer to a final concentration of 1-2 mM.

  • Add a 5 to 10-fold molar excess of the deprotected linker to the peptide solution.

  • Add aniline to a final concentration of 10-20 mM.

  • Incubate the reaction at room temperature for 2-4 hours, or at 37°C for a faster reaction. Monitor the reaction progress by RP-HPLC.[8]

  • Once the reaction is complete, purify the peptide-linker conjugate by RP-HPLC.

  • Characterize the conjugate by mass spectrometry to confirm the successful ligation.

  • Lyophilize the purified conjugate and store at -20°C.

Protocol 4: Conjugation of a Payload to the Peptide-Linker Construct

The hydroxyl group on the propanol (B110389) moiety of the linker can be activated for conjugation to a payload molecule (e.g., a small molecule drug with a carboxylic acid group).

Materials:

  • Purified peptide-linker conjugate

  • Payload with a carboxylic acid group

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Purification system: RP-HPLC with a C18 column

Procedure:

  • Dissolve the payload in anhydrous DMF.

  • Add a 1.2-fold molar excess of HBTU and HOBt, and a 2-fold molar excess of DIPEA to activate the carboxylic acid group of the payload. Incubate for 15 minutes at room temperature.

  • Dissolve the peptide-linker conjugate in anhydrous DMF.

  • Add the activated payload solution to the peptide-linker solution.

  • Incubate the reaction at room temperature overnight.

  • Monitor the reaction progress by RP-HPLC.

  • Purify the final peptide-linker-payload conjugate by RP-HPLC.

  • Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.[10][11]

  • Lyophilize and store the final product at -20°C or below, protected from light.

Visualizations

G cluster_peptide_prep Peptide Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation & Purification Peptide_SPPS Peptide Synthesis (SPPS) with Carbonyl Precursor Peptide_Purification Purification of Peptide Peptide_SPPS->Peptide_Purification Peptide_Oxidation Oxidation to Aldehyde/Ketone Peptide Peptide_Purification->Peptide_Oxidation Oxime_Ligation Oxime Ligation Peptide_Oxidation->Oxime_Ligation Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Deprotection->Oxime_Ligation Peptide_Linker_Purification Purification of Peptide-Linker Oxime_Ligation->Peptide_Linker_Purification Payload_Conjugation Payload Conjugation Peptide_Linker_Purification->Payload_Conjugation Payload_Activation Payload Activation Payload_Activation->Payload_Conjugation Final_Purification Final Purification & Characterization Payload_Conjugation->Final_Purification

Caption: Experimental workflow for peptide bioconjugation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (High Glutathione) PDC Peptide-Drug Conjugate (Disulfide Linker) Receptor Target Cell Receptor PDC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Cleavage Disulfide Cleavage (GSH-mediated) Endosome->Cleavage Payload Active Payload (e.g., Drug) Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Signaling pathway of a peptide-drug conjugate.

References

Synthesis of Antibody-Drug Conjugates Using Boc-aminooxy-ethyl-SS-propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the cleavable disulfide linker, Boc-aminooxy-ethyl-SS-propanol. This linker facilitates the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) through a stable bond during circulation, which can be cleaved within the reducing environment of a target cell to release the drug.

Introduction

Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and safety.[2] this compound is a heterobifunctional linker featuring a Boc-protected aminooxy group for conjugation to an antibody and a disulfide bond that can be cleaved intracellularly.[] The disulfide bond remains stable in the bloodstream but is susceptible to cleavage by reducing agents like glutathione, which are present in higher concentrations inside cells, ensuring targeted drug release.[]

Mechanism of Action:

The synthesized ADC binds to a specific antigen on the surface of a target cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond of the linker, releasing the cytotoxic payload. The released drug can then exert its cell-killing effect.

Experimental Protocols

This section details the step-by-step procedures for generating an ADC using the this compound linker. The overall workflow involves antibody modification to introduce a reactive aldehyde group, preparation of the drug-linker conjugate, the conjugation reaction, and finally, purification and characterization of the resulting ADC.

Materials and Reagents
Reagent/MaterialSupplierPurpose
Monoclonal Antibody (mAb)In-house/CommercialTargeting moiety
This compoundCommercial VendorLinker
Cytotoxic Drug (with reactive group)In-house/CommercialPayload
Sodium periodate (B1199274) (NaIO₄)Sigma-AldrichAntibody oxidation
Aniline (B41778)Sigma-AldrichCatalyst for oxime ligation
Tris(2-carboxyethyl)phosphine (TCEP)Thermo FisherReducing agent (optional)
N,N-Dimethylformamide (DMF)Sigma-AldrichSolvent
Phosphate Buffered Saline (PBS)GibcoBuffer
Amicon Ultra Centrifugal FiltersMilliporeSigmaBuffer exchange and concentration
Hydrophobic Interaction Chromatography (HIC) ColumnWaters, AgilentADC purification and analysis
Size Exclusion Chromatography (SEC) ColumnGE HealthcareADC purification
Experimental Workflow

The synthesis of the ADC follows a multi-step process, which is visualized in the diagram below.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) Oxidation Antibody Oxidation (Generate Aldehyde) mAb->Oxidation DrugLinker Drug-Linker Conjugate Deprotection Linker Deprotection (Remove Boc Group) DrugLinker->Deprotection Conjugation Oxime Ligation (ADC Formation) Oxidation->Conjugation Deprotection->Conjugation Purification Purification (HIC/SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: General workflow for ADC synthesis.

Protocol 1: Antibody Modification - Aldehyde Generation

This protocol describes the generation of aldehyde groups on the antibody's glycan moieties, which will serve as conjugation sites for the aminooxy-functionalized linker.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • Oxidation Reaction:

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution. The final concentration of NaIO₄ should be optimized but is typically in the range of 1-2 mM.

    • Incubate the reaction mixture in the dark for 30 minutes at 4°C with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10% (v/v) and incubating for 10 minutes at 4°C.

    • Remove excess periodate and byproducts by buffer exchange into PBS (pH 6.0) using an Amicon Ultra centrifugal filter with an appropriate molecular weight cutoff.

Protocol 2: Preparation of the Aminooxy-Drug Conjugate

This step involves the deprotection of the Boc group from the linker and its subsequent conjugation to the payload.

  • Boc Deprotection:

    • Dissolve the this compound linker in a suitable organic solvent such as dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) dropwise and stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

    • Once complete, evaporate the solvent and TFA under reduced pressure.

  • Drug Conjugation:

    • The deprotected aminooxy linker is then conjugated to a payload containing a suitable reactive group (e.g., an activated ester). This reaction is typically performed in an anhydrous aprotic solvent like DMF. The specific conditions will depend on the nature of the cytotoxic drug.

Protocol 3: ADC Conjugation - Oxime Ligation

This protocol describes the conjugation of the deprotected aminooxy-drug to the aldehyde-modified antibody.

  • Reaction Setup:

    • Combine the aldehyde-modified antibody (from Protocol 2.3) with the deprotected aminooxy-drug conjugate (from Protocol 2.4) in PBS (pH 6.0). A typical molar excess of the drug-linker is 5-10 fold over the antibody.

    • Add aniline to a final concentration of 1-2 mM to catalyze the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.

  • Purification: Purify the resulting ADC to remove unconjugated drug-linker and other impurities.

Protocol 4: ADC Purification

Purification is a critical step to ensure the homogeneity and safety of the ADC.[]

  • Initial Cleanup: Perform an initial buffer exchange into a suitable buffer for chromatography (e.g., PBS) using centrifugal filters to remove the majority of unconjugated reactants.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC is the primary method for separating ADC species with different drug-to-antibody ratios (DAR).[5]

    • Equilibrate a HIC column with a high-salt buffer (e.g., PBS with 1-2 M ammonium (B1175870) sulfate).

    • Load the ADC sample and elute with a decreasing salt gradient.

    • Collect fractions corresponding to the desired DAR species.

  • Size Exclusion Chromatography (SEC):

    • SEC can be used as a final polishing step to remove aggregates and any remaining small molecule impurities.

    • Equilibrate an SEC column with the final formulation buffer.

    • Load the purified ADC from the HIC step and collect the monomeric ADC peak.

Characterization and Data Presentation

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that affects the ADC's potency and therapeutic window.[6]

  • UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.

  • Hydrophobic Interaction Chromatography (HIC): As described in the purification section, HIC can resolve species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR values.[5] The weighted average DAR can be calculated from the peak areas.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides precise mass information, allowing for unambiguous determination of the DAR and identification of different conjugated species.

Table 1: Illustrative DAR Analysis Data

MethodAverage DARDAR Distribution (DAR0:DAR2:DAR4:DAR6:DAR8)
UV-Vis Spectroscopy3.8Not Applicable
HIC3.95% : 20% : 50% : 20% : 5%
LC-MS3.954% : 21% : 52% : 19% : 4%
Purity and Aggregation
  • Size Exclusion Chromatography (SEC-HPLC): Used to determine the percentage of monomeric ADC and quantify the level of aggregation.

  • SDS-PAGE: Can be used under reducing and non-reducing conditions to assess the integrity of the antibody and confirm conjugation.

Table 2: Purity and Stability Analysis

AnalysisParameterSpecificationResult
SEC-HPLCMonomer Purity> 95%98.5%
SEC-HPLCAggregate Content< 5%1.5%
In vitro Stability% Free Drug after 7 days in plasma< 2%1.2%

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the mechanism of action of an ADC synthesized with a cleavable disulfide linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (Disulfide Linker) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Disulfide Cleavage (High Glutathione) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: ADC mechanism of action.

Conclusion

The use of this compound provides a reliable method for the synthesis of cleavable ADCs. The protocols outlined in this document offer a comprehensive guide for researchers in the field of targeted therapeutics. Careful optimization of each step, particularly the antibody-to-drug-linker ratio and the purification process, is crucial for obtaining a homogeneous and effective ADC. The analytical methods described are essential for ensuring the quality, stability, and desired biological activity of the final conjugate.

References

Site-Specific Protein Modification Using Aminooxy Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific bioconjugation is a critical technology in drug development, diagnostics, and fundamental research, enabling the precise attachment of molecules such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) to proteins.[1] Among the various "click chemistry" approaches, oxime ligation stands out for its high specificity, stability, and biocompatibility.[2][3] This method involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond.[4] A key advantage of this technique is its bioorthogonality; the reacting functional groups are generally absent in biological systems, ensuring that the modification occurs only at the intended site.[5] This application note provides detailed protocols and quantitative data for the site-specific modification of proteins using aminooxy linkers.

Principle of Oxime Ligation

Oxime ligation is a chemoselective reaction between a hydroxylamine (B1172632) derivative (aminooxy group) and a carbonyl group (aldehyde or ketone).[6] The reaction proceeds efficiently under mild aqueous conditions and can be accelerated by catalysts such as aniline (B41778) or its derivatives.[4][7] The resulting oxime linkage is highly stable under physiological conditions.[3]

Key Features of Oxime Ligation:

  • High Specificity: Aldehyde and ketone groups are rare in native proteins, allowing for precise, site-specific labeling.[1]

  • Biocompatibility: The reaction proceeds under mild, aqueous conditions (pH 4-7), preserving the protein's structure and function.[3][4]

  • Stability: The formed oxime bond is highly stable over a wide pH range.[1]

  • Catalysis: Reaction rates can be significantly enhanced at neutral pH using catalysts like aniline.[7][8]

Applications in Research and Drug Development

The versatility of oxime ligation has led to its widespread adoption in various applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[9]

  • PEGylation: Covalent attachment of PEG chains to therapeutic proteins to improve their pharmacokinetic properties.[10][11]

  • Protein Labeling: Introduction of fluorescent probes, biotin, or other tags for imaging and diagnostic purposes.[8]

  • Peptide and Protein Engineering: Creation of novel protein architectures and functionalities.[2]

  • Radiolabeling: Efficient incorporation of radionuclides like ¹⁸F for PET imaging, where rapid ligation is crucial due to the short half-life.[4][12]

Quantitative Data Summary

The efficiency and kinetics of oxime ligation can be influenced by several factors, including pH, catalyst, and the nature of the reactants. The following tables summarize key quantitative data from various studies.

FeatureOxime LigationNHS Ester ChemistryMaleimide-Thiol ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Rate (M⁻¹s⁻¹) 8.2 - 10³10² - 10³~10³10⁻¹ - 1
Optimal pH 4.5 - 7.07.0 - 8.56.5 - 7.54.0 - 9.0
Bond Stability HighHigh (Amide)Moderate (Thioether)High (Triazole)
Bioorthogonality HighLowModerateHigh
Table 1: Comparison of Oxime Ligation with other Bioconjugation Methods.[1][8]
ReactantsCatalystpHRate Constant (k₁) (M⁻¹s⁻¹)Equilibrium Constant (Keq)
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)7.08.2 ± 1.0> 10² larger than hydrazone
6-Hydrazinopyridyl-peptide + BenzaldehydeAniline (100 mM)7.0~164-
Table 2: Kinetic Data for Oxime and Hydrazone Ligations.[8]
Peptide/ProteinModificationConjugation Efficiency
HyaluronanAminooxy-peptides>90%
α-conotoxin analogueFmoc-aminooxy groupComplete conversion within 5 min
Antibody (IgG)Periodate oxidation + Aminooxy-linkerDegree of Labeling: 2.5 - 3.2
Table 3: Conjugation Efficiencies in Different Systems.[4][13][14]

Experimental Protocols

Protocol 1: General Procedure for Peptide Labeling via Oxime Ligation

This protocol describes the aniline-catalyzed labeling of a peptide containing an aminooxy group with an aldehyde-functionalized molecule.[5]

Materials:

  • Aminooxy-functionalized peptide

  • Aldehyde-functionalized molecule (e.g., a fluorescent dye)

  • Reaction Buffer: 0.3 M Sodium Phosphate, pH 7.0

  • Aniline stock solution: 1 M in a compatible solvent (e.g., DMSO)

  • Solvents for stock solutions (e.g., water, DMF, or DMSO)

  • Reverse-Phase HPLC (RP-HPLC) system for monitoring and purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the aminooxy-functionalized peptide in water or a suitable buffer.

    • Prepare a 10 mM stock solution of the aldehyde-functionalized molecule in a compatible solvent like DMF or DMSO.

    • Prepare a 1 M stock solution of aniline catalyst.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, the aminooxy-peptide solution, and the aldehyde solution to achieve final concentrations of 100 µM each.

    • Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.

    • Incubate the reaction mixture at room temperature.

  • Monitoring and Purification:

    • Monitor the progress of the reaction by taking aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours) and analyzing them by RP-HPLC.

    • Once the reaction is complete, purify the labeled peptide from excess reagents and catalyst using preparative RP-HPLC.

Protocol 2: Site-Specific Modification of a Protein with an Incorporated Aldehyde or Ketone

This protocol outlines the general steps for labeling a protein that has been engineered to contain a site-specific aldehyde or ketone group.[7][9]

Materials:

  • Protein with a genetically encoded p-acetylphenylalanine (p-AcF) or other ketone/aldehyde-containing unnatural amino acid.[9]

  • Aminooxy-functionalized probe (e.g., aminooxy-PEG, aminooxy-biotin)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

  • Catalyst (optional): Aniline or m-phenylenediamine (B132917) (mPDA) stock solution

  • Size Exclusion Chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde/ketone-functionalized protein in the reaction buffer.

    • Prepare a stock solution of the aminooxy-probe.

    • If using a catalyst, prepare a stock solution (e.g., 1 M aniline).

  • Ligation Reaction:

    • In a suitable reaction vessel, combine the reaction buffer, the protein solution, and the aminooxy-probe to their desired final concentrations (e.g., protein at 10-50 µM, probe at 10-20 fold molar excess).

    • Equilibrate the mixture at room temperature for a few minutes.

    • If catalysis is required to accelerate the reaction at neutral pH, add the catalyst to its final concentration (e.g., 10-100 mM aniline).

    • Incubate the reaction at room temperature or 37°C for 2-24 hours, depending on the reactivity of the components.

  • Purification:

    • After the reaction is complete, remove the excess unreacted probe and catalyst by size exclusion chromatography (SEC) or dialysis against a suitable buffer.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use mass spectrometry (e.g., ESI-MS) to confirm the successful conjugation and determine the degree of labeling.

Visualizations

G cluster_workflow Experimental Workflow: Site-Specific Protein Modification start Start protein_prep Prepare Aldehyde/Ketone- Functionalized Protein start->protein_prep linker_prep Prepare Aminooxy- Functionalized Linker/Probe start->linker_prep ligation Oxime Ligation Reaction (with or without catalyst) protein_prep->ligation linker_prep->ligation purification Purification (SEC or Dialysis) ligation->purification characterization Characterization (SDS-PAGE, Mass Spec) purification->characterization end End Product: Site-Specifically Modified Protein characterization->end

Caption: General workflow for site-specific protein modification.

G cluster_pathway Mechanism of Aniline-Catalyzed Oxime Ligation protein_aldehyde Protein-Aldehyde/Ketone (R-CHO) intermediate1 Iminium Ion Intermediate protein_aldehyde->intermediate1 Reaction with Aniline aminooxy_linker Aminooxy Linker (R'-ONH2) intermediate2 Oxime Product Formation aminooxy_linker->intermediate2 aniline Aniline Catalyst aniline->intermediate1 intermediate1->intermediate2 Nucleophilic attack by Aminooxy Linker final_product Stable Oxime Conjugate (R-CH=N-O-R') intermediate2->final_product Dehydration

Caption: Catalytic mechanism of oxime ligation.

Conclusion

Site-specific protein modification using aminooxy linkers provides a powerful and versatile tool for creating well-defined bioconjugates. The high chemoselectivity, robust stability of the resulting oxime bond, and mild reaction conditions make this an ideal choice for a wide range of applications in research and therapeutic development.[3][4] By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement this technology to advance their specific goals.

References

Application Notes and Protocols: The Use of Boc-aminooxy-ethyl-SS-propanol in the Development of Antibody-Drug Conjugates for Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics in oncology, particularly in the treatment of breast cancer. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, delivered via a chemical linker. The linker is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of Boc-aminooxy-ethyl-SS-propanol , a cleavable linker, in the development of ADCs for breast cancer.

This compound is a hetero-bifunctional linker containing three key components:

  • A Boc-protected aminooxy group : This functionality allows for the stable conjugation to a payload containing an aldehyde or ketone group, forming an oxime bond after deprotection.

  • A disulfide bond (-S-S-) : This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the tumor microenvironment and within cancer cells, which have higher concentrations of glutathione (B108866) (GSH). This targeted cleavage ensures the release of the cytotoxic payload at the site of action.

  • A hydroxyl group (-OH) : This group can be activated for conjugation to a monoclonal antibody.

These features make this compound an attractive linker for creating ADCs with controlled payload release, potentially enhancing the therapeutic window.

Representative Application: Development of a HER2-Targeted ADC

For the purpose of these application notes, we will describe a hypothetical case study involving the development of an ADC targeting HER2-positive breast cancer. This representative ADC, hereafter referred to as ADC-X , is constructed using:

  • Antibody: Trastuzumab (a monoclonal antibody targeting the HER2 receptor)

  • Linker: A derivative of this compound

  • Payload: A potent auristatin derivative, Monomethyl Auristatin E (MMAE), modified with a ketone for conjugation.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the characterization and efficacy of ADC-X.

Table 1: Physicochemical Characterization of ADC-X

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregation<5%Size Exclusion Chromatography (SEC)
Endotoxin Level<0.5 EU/mgLAL Test

Table 2: In Vitro Cytotoxicity of ADC-X against Breast Cancer Cell Lines

Cell LineHER2 ExpressionIC50 (ng/mL) of ADC-XIC50 (ng/mL) of Unconjugated MMAE
SK-BR-3High151.2
BT-474High251.5
MDA-MB-231Low/Negative>10001.8
MCF-7Low/Negative>10001.3

Table 3: In Vivo Efficacy of ADC-X in a SK-BR-3 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Trastuzumab1045
ADC-X585
ADC-X1098

Experimental Protocols

Protocol 1: Synthesis of the Linker-Payload Conjugate

This protocol describes the conjugation of the deprotected this compound linker to a ketone-modified MMAE payload.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ketone-modified MMAE

  • Anhydrous pyridine (B92270)

  • Anhydrous ethanol

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Deprotection of the Linker:

    • Dissolve this compound in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected aminooxy linker.

  • Oxime Ligation:

    • Dissolve the deprotected linker and ketone-modified MMAE in anhydrous ethanol.

    • Add anhydrous pyridine as a catalyst.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, purify the linker-payload conjugate by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation of the Linker-Payload to Trastuzumab

This protocol details the conjugation of the linker-payload to the Trastuzumab antibody.

Materials:

  • Trastuzumab

  • Linker-Payload conjugate from Protocol 1

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PD-10 desalting columns

Procedure:

  • Antibody Reduction:

    • Prepare a solution of Trastuzumab in PBS.

    • Add a 10-fold molar excess of TCEP to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 2 hours.

  • Conjugation Reaction:

    • Dissolve the linker-payload conjugate in DMSO.

    • Add the dissolved linker-payload to the reduced antibody solution at a 5-fold molar excess per sulfhydryl group.

    • Incubate the reaction at room temperature for 4 hours with gentle mixing.

  • Purification of the ADC:

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the resulting ADC-X from unreacted linker-payload and other small molecules using PD-10 desalting columns equilibrated with PBS.

    • Sterile filter the final ADC-X solution and store at 4°C.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of ADC-X cytotoxicity against breast cancer cell lines using a standard MTT assay.

Materials:

  • SK-BR-3, BT-474, MDA-MB-231, and MCF-7 cell lines

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • ADC-X

  • Unconjugated MMAE

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of ADC-X and unconjugated MMAE in cell culture medium.

    • Replace the medium in the wells with the drug-containing medium.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 values by plotting cell viability against drug concentration.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC-X ADC-X HER2_Receptor HER2 Receptor ADC-X->HER2_Receptor 1. Binding Endosome Endosome HER2_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload (MMAE) Release Lysosome->Payload_Release 4. Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 5. Target Engagement Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 6. Cell Death Glutathione Glutathione (GSH) Glutathione->Payload_Release

Caption: Mechanism of action of a HER2-targeted ADC with a disulfide linker.

ADC_Synthesis_Workflow Start Start Linker_Deprotection Boc Deprotection of Linker Start->Linker_Deprotection Antibody_Reduction Antibody (Trastuzumab) Reduction (TCEP) Start->Antibody_Reduction Oxime_Ligation Oxime Ligation to Ketone-Payload (MMAE) Linker_Deprotection->Oxime_Ligation Linker_Payload Purified Linker-Payload Oxime_Ligation->Linker_Payload Conjugation Conjugation Reaction Linker_Payload->Conjugation Antibody_Reduction->Conjugation Purification ADC Purification (Desalting) Conjugation->Purification Final_ADC ADC-X Purification->Final_ADC End End Final_ADC->End

Caption: General workflow for the synthesis of ADC-X.

Signaling_Pathway ADC_X ADC-X HER2 HER2 Receptor ADC_X->HER2 Internalization Internalization & Payload Release (MMAE) HER2->Internalization Tubulin Tubulin Internalization->Tubulin inhibits Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Assembly->Mitotic_Arrest Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway leading to apoptosis induced by an MMAE-payload ADC.

Application Note & Protocol: A Detailed Guide to In Vitro Plasma Stability Assays for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1][2] The stability of these complex molecules in systemic circulation is a critical quality attribute that directly influences their efficacy and safety.[1][2][3] Premature release of the cytotoxic payload can lead to off-target toxicity, while degradation of the ADC can reduce the amount of active drug reaching the tumor site.[2][4][5] Therefore, assessing the in vitro plasma stability of ADCs is a crucial step in their preclinical development.[3][5] This document provides a comprehensive guide to designing and executing in vitro plasma stability assays for ADCs, including detailed experimental protocols, data presentation strategies, and analytical methodologies.

The stability of an ADC in plasma is influenced by several factors, including the chemistry of the linker connecting the drug to the antibody, the site of conjugation, and the drug-to-antibody ratio (DAR).[2] Different linker technologies, such as cleavable (e.g., dipeptide, β-glucuronide) and non-cleavable linkers, exhibit varying degrees of stability in the bloodstream.[2] In vitro plasma stability assays are designed to evaluate these characteristics by incubating the ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) and monitoring its integrity over time.[6][7]

Key parameters assessed in these assays include:

  • Change in average Drug-to-Antibody Ratio (DAR): A decrease in DAR over time indicates drug deconjugation.[1][7]

  • Release of free payload: Quantifying the amount of unconjugated cytotoxic drug in the plasma.[1][4][6]

  • Formation of aggregates and fragments: Monitoring the structural integrity of the antibody component.[4][6]

Various analytical techniques are employed to measure these parameters, with liquid chromatography-mass spectrometry (LC-MS) being a particularly powerful tool.[1][8] Other methods include enzyme-linked immunosorbent assay (ELISA) and chromatographic techniques like hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC).[2][4][9]

This application note will detail a standardized protocol for an in vitro plasma stability assay, provide examples of data presentation, and include a workflow diagram to guide researchers through the process.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vitro plasma stability assay for an ADC.

ADC_Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation ADC_Prep Prepare ADC Stock Solution Incubation Incubate ADC in Plasma at 37°C ADC_Prep->Incubation Plasma_Prep Thaw and Prepare Plasma (e.g., Human, Mouse, Rat) Plasma_Prep->Incubation Time_Points Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48, 96, 168h) Incubation->Time_Points Immuno_Capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) Time_Points->Immuno_Capture Supernatant_Processing Process Supernatant for Free Payload Analysis (Protein Precipitation) Time_Points->Supernatant_Processing Collect Supernatant Elution Elute Captured ADC Immuno_Capture->Elution LCMS_DAR LC-MS Analysis of Eluate (Intact/Reduced ADC for DAR) Elution->LCMS_DAR SEC_Analysis SEC Analysis of Eluate (Aggregation/Fragmentation) Elution->SEC_Analysis LCMS_Payload LC-MS/MS Analysis of Supernatant (Free Payload Quantification) Supernatant_Processing->LCMS_Payload Data_Analysis Calculate Average DAR, % Free Payload, % Aggregation LCMS_DAR->Data_Analysis LCMS_Payload->Data_Analysis SEC_Analysis->Data_Analysis

Caption: Workflow for ADC in vitro plasma stability assay.

Detailed Experimental Protocol

This protocol outlines a typical in vitro plasma stability assay using immunoaffinity capture followed by LC-MS analysis to determine the average DAR and quantify free payload.

Materials and Reagents:

  • Antibody-Drug Conjugate (ADC) of interest

  • Frozen plasma from desired species (e.g., human, mouse, rat) sourced from reputable vendors.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Wash Buffer: PBS

  • Elution Buffer: 20 mM Glycine, 0.1% Acetic Acid, pH 2.5-3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Reduction Reagent (for reduced analysis): Dithiothreitol (DTT)

  • Protein Precipitation Reagent: Acetonitrile (B52724) with an internal standard

  • LC-MS grade water and organic solvents

  • Incubator capable of maintaining 37°C

  • Magnetic rack

  • Centrifuge

  • LC-MS system (e.g., Q-TOF or Orbitrap for intact mass analysis; Triple Quadrupole for payload quantification)

Procedure:

1. Preparation of ADC and Plasma: a. Thaw frozen plasma in a 37°C water bath. Once thawed, centrifuge at a low speed (e.g., 2000 x g for 10 minutes) to remove any cryoprecipitates. b. Prepare a stock solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

2. Incubation: a. In a microcentrifuge tube, spike the ADC into the plasma to a final concentration of approximately 100 µg/mL. b. Prepare a control sample by spiking the ADC into PBS at the same final concentration. c. Incubate the plasma and control samples in a 37°C incubator.[2][6][10] d. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The time 0 sample should be collected immediately after spiking the ADC into the plasma. e. Immediately freeze the collected aliquots at -80°C to quench any further reactions until analysis.

3. Immunoaffinity Capture of ADC: a. Thaw the collected samples on ice. b. For each sample, add an appropriate amount of Protein A/G magnetic beads (e.g., 25 µL of a 50% slurry) to a new microcentrifuge tube. c. Add the plasma sample to the beads and incubate with gentle mixing for 1-2 hours at room temperature to allow the ADC to bind to the beads. d. Place the tubes on a magnetic rack to separate the beads from the plasma supernatant. e. Carefully collect the supernatant and store it for free payload analysis. f. Wash the beads with PBS (e.g., 3 x 200 µL) to remove unbound plasma proteins.

4. Elution of ADC for DAR Analysis: a. Add the Elution Buffer (e.g., 50 µL) to the beads and incubate for 5-10 minutes to release the bound ADC. b. Place the tubes on the magnetic rack and transfer the eluate to a new tube containing a small amount of Neutralization Buffer (e.g., 5 µL) to raise the pH. c. The eluted ADC is now ready for analysis by LC-MS. For reduced analysis, the sample can be treated with DTT before injection.

5. Preparation of Supernatant for Free Payload Analysis: a. To the collected supernatant from step 3e, add 3 volumes of cold acetonitrile containing a suitable internal standard to precipitate the plasma proteins.[4][6] b. Vortex the mixture and incubate at -20°C for at least 30 minutes. c. Centrifuge at high speed (e.g., 14,000 x g for 15 minutes) to pellet the precipitated proteins. d. Transfer the supernatant to a new tube for LC-MS/MS analysis.

6. LC-MS Analysis: a. DAR Analysis: Analyze the eluted ADC samples by LC-MS. For intact mass analysis, a reversed-phase column suitable for proteins is typically used. The mass spectrometer is operated in positive ion mode to acquire the mass spectra of the different DAR species. The average DAR is calculated from the deconvoluted mass spectrum.[1] b. Free Payload Analysis: Analyze the processed supernatant by LC-MS/MS. A C18 reversed-phase column is commonly used for small molecule analysis. A multiple reaction monitoring (MRM) method is developed to specifically and sensitively quantify the released payload against a standard curve.[4][6]

Data Presentation

Quantitative data from the in vitro plasma stability assay should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Average Drug-to-Antibody Ratio (DAR) Over Time

Time Point (hours)Average DAR in Human Plasma (± SD)Average DAR in Mouse Plasma (± SD)Average DAR in PBS Control (± SD)
03.95 (± 0.05)3.96 (± 0.04)3.98 (± 0.03)
63.85 (± 0.06)3.75 (± 0.08)3.97 (± 0.04)
243.62 (± 0.08)3.31 (± 0.11)3.95 (± 0.05)
483.41 (± 0.10)2.95 (± 0.15)3.94 (± 0.05)
963.10 (± 0.12)2.45 (± 0.18)3.92 (± 0.06)
1682.75 (± 0.15)1.98 (± 0.22)3.90 (± 0.07)

Table 2: Percentage of Released Free Payload Over Time

Time Point (hours)% Released Payload in Human Plasma (± SD)% Released Payload in Mouse Plasma (± SD)% Released Payload in PBS Control (± SD)
0< 0.1%< 0.1%< 0.1%
60.5% (± 0.1)1.2% (± 0.2)< 0.1%
241.8% (± 0.3)4.5% (± 0.5)0.1% (± 0.05)
483.2% (± 0.4)8.2% (± 0.8)0.2% (± 0.08)
965.8% (± 0.6)15.5% (± 1.2)0.3% (± 0.1)
1689.5% (± 0.9)25.1% (± 1.8)0.4% (± 0.1)

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The in vitro plasma stability assay is an indispensable tool in the development of ADCs. A well-designed and executed assay can provide valuable insights into the stability of the linker and the overall integrity of the ADC in a physiologically relevant environment. The data generated from these studies are crucial for selecting lead candidates with optimal stability profiles for further in vivo testing and clinical development. The protocol and guidelines presented in this application note provide a solid foundation for researchers to establish and perform robust and reliable in vitro plasma stability assessments of their ADC candidates.

References

Determining the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs): An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. A critical quality attribute (CQA) of an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[1] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[1][2] Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the discovery, development, and manufacturing of ADCs.

This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.

Methods for DAR Determination: A Comparative Overview

Several analytical techniques can be employed to determine the DAR of an ADC, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, the conjugation chemistry (e.g., cysteine vs. lysine (B10760008) conjugation), and the stage of development.[3][4]

Method Principle Advantages Limitations Typical Application
HIC-HPLC Separates ADC species based on hydrophobicity. The addition of each hydrophobic drug molecule increases the retention time.[5]- Non-denaturing conditions preserve the native ADC structure.[6] - Provides information on drug load distribution (e.g., DAR 0, 2, 4, 6, 8).[7] - Well-suited for cysteine-linked ADCs.[4]- Incompatible with MS due to high salt concentrations in the mobile phase.[5] - May not be ideal for lysine-conjugated ADCs, which can result in a single broad peak.[4]Routine QC analysis, characterization of cysteine-linked ADCs.
RP-HPLC Separates molecules based on their hydrophobicity under denaturing conditions.[4]- Provides good resolution for less hydrophobic, third-generation ADCs.[8] - Can be coupled with MS.[8] - Useful for analyzing reduced ADCs (light and heavy chains).[7]- Denaturing conditions disrupt the native ADC structure.[4] - May not be suitable for all ADC formats.Orthogonal method to HIC, analysis of reduced ADC chains, characterization of site-specific ADCs.
LC-MS Separates ADC species by liquid chromatography and detects them by mass spectrometry, allowing for precise mass determination.- Provides accurate mass measurement of intact ADCs and their subunits.[3] - Can identify different drug-loaded species and glycoforms.[9] - Offers detailed structural information.[10]- Can be complex to implement and requires specialized instrumentation. - Data analysis can be intensive.[11]In-depth characterization, identification of conjugation sites, analysis of complex ADC mixtures.
UV-Vis Spectroscopy Determines the average DAR by measuring the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug).[12][13]- Simple, rapid, and convenient method.[4][] - Requires minimal sample preparation.- Only provides the average DAR, not the distribution of different species.[5] - Prone to interference if the absorbance spectra of the antibody and drug overlap.[5]Quick estimation of average DAR, in-process monitoring.

Experimental Protocols

DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a widely used technique that separates ADC species based on their hydrophobicity.[5] The conjugation of hydrophobic small molecule drugs to the antibody increases its overall hydrophobicity, leading to stronger interaction with the HIC stationary phase and longer retention times. This allows for the separation of ADCs with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, and 8 for cysteine-linked ADCs).[7]

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_mobile_phase Mobile Phase Gradient cluster_analysis Data Analysis ADC_Sample ADC Sample HPLC_System HPLC System ADC_Sample->HPLC_System Inject HIC_Column HIC Column (e.g., Butyl, Phenyl) Chromatogram Chromatogram HIC_Column->Chromatogram Elution Profile HPLC_System->HIC_Column High_Salt Buffer A: High Salt (e.g., 1.5 M (NH4)2SO4) High_Salt->HPLC_System Low_Salt Buffer B: Low Salt (e.g., 50 mM Na3PO4) Low_Salt->HPLC_System Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation

Caption: Workflow for DAR determination using HIC-HPLC.

Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 2 mg/mL in a high salt buffer, such as 1M ammonium (B1175870) sulfate.[15]

  • HIC-HPLC System and Column:

    • HPLC System: An Agilent 1290 Infinity II Bio LC System or similar.[16]

    • Column: A column with a hydrophobic stationary phase, such as a Butyl or Phenyl column (e.g., TSKgel Butyl-NPR).[6]

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[5]

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.[5]

    • Isopropanol can be added to the mobile phases to improve resolution.[17]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20-30 minutes) is typically used to elute the ADC species.[18]

    • Detection: UV absorbance at 280 nm.[18]

  • Data Analysis and DAR Calculation:

    • Integrate the peak areas of the different DAR species in the chromatogram.

    • The weighted average DAR is calculated using the following formula:[] DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100

Quantitative Data Summary (HIC-HPLC):

ADC SpeciesRetention Time (min) (Example)% Peak Area (Example)
DAR 0 (Unconjugated mAb)8.510.2
DAR 212.125.5
DAR 415.345.8
DAR 618.215.3
DAR 820.53.2
Average DAR 3.8
DAR Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is another powerful technique for DAR determination, particularly for cysteine-linked ADCs after reduction.[7] It separates molecules based on their hydrophobicity under denaturing conditions. For reduced ADCs, this method can separate the light and heavy chains and their drug-loaded forms.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_mobile_phase Mobile Phase Gradient cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduction (e.g., DTT) ADC_Sample->Reduction HPLC_System HPLC System Reduction->HPLC_System Inject RP_Column RP Column (e.g., C4, C8) Chromatogram Chromatogram RP_Column->Chromatogram Elution Profile HPLC_System->RP_Column Aqueous Buffer A: 0.1% TFA in Water Aqueous->HPLC_System Organic Buffer B: 0.1% TFA in Acetonitrile Organic->HPLC_System Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation DAR Calculation Peak_Integration->DAR_Calculation

Caption: Workflow for DAR determination of reduced ADCs using RP-HPLC.

Protocol:

  • Sample Preparation (Reduction):

    • Reduce the ADC sample to dissociate the heavy and light chains. This is typically done by incubating the ADC with a reducing agent like dithiothreitol (B142953) (DTT).[7][19]

  • RP-HPLC System and Column:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase column, such as a C4 or C8 column (e.g., YMC-Triart Bio C4).[8]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[20]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[20]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 70-80°C) can improve peak shape.[20]

    • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is used to elute the chains.

    • Detection: UV absorbance at 280 nm.[20]

  • Data Analysis and DAR Calculation:

    • Integrate the peak areas corresponding to the unconjugated and drug-conjugated light and heavy chains.

    • The weighted average DAR is calculated based on the peak areas and the number of drugs conjugated to each chain. The formula for a cysteine-linked ADC is:[21] DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100

Quantitative Data Summary (RP-HPLC of Reduced ADC):

ChainDrug LoadRetention Time (min) (Example)% Peak Area (Example)
Light Chain010.240
Light Chain111.560
Heavy Chain014.810
Heavy Chain116.190
Average DAR 3.0
DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that provides a detailed characterization of ADCs, including the DAR and the distribution of drug-loaded species.[3] It can be performed on intact, reduced, or deglycosylated ADCs.[1]

LCMS_Workflow cluster_prep Sample Preparation (Optional) cluster_lcms LC-MS Analysis cluster_analysis Data Analysis ADC_Sample Intact ADC Reduction Reduction ADC_Sample->Reduction Deglycosylation Deglycosylation ADC_Sample->Deglycosylation LC_System UHPLC System ADC_Sample->LC_System Inject Reduction->LC_System Inject Deglycosylation->LC_System Inject MS_Detector Mass Spectrometer (e.g., Q-TOF) LC_System->MS_Detector Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution DAR_Calculation DAR Calculation Deconvolution->DAR_Calculation

Caption: General workflow for DAR determination using LC-MS.

Protocol:

  • Sample Preparation (Optional):

    • For intact analysis, the ADC can be analyzed directly.

    • For more detailed analysis, the ADC can be reduced to separate the light and heavy chains or deglycosylated using an enzyme like PNGase F to reduce spectral complexity.[1][22]

  • LC-MS System:

    • LC System: An Agilent 1290 Infinity UHPLC system or equivalent.[11]

    • MS System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument (e.g., Agilent 6550 Q-TOF).[2][11]

  • LC Conditions:

    • The LC method will vary depending on whether the analysis is of the intact, reduced, or deglycosylated ADC. Reversed-phase chromatography is commonly used.

  • MS Conditions:

    • The mass spectrometer is operated in positive ion mode.

    • Source parameters (e.g., gas temperature, sheath gas flow) are optimized for the specific ADC.

  • Data Analysis and DAR Calculation:

    • The raw mass spectra are deconvoluted to determine the masses of the different ADC species.

    • The relative abundance of each species is determined from the deconvoluted spectrum.

    • The weighted average DAR is calculated based on the relative abundances and the number of drugs for each species.[]

Quantitative Data Summary (LC-MS of Intact ADC):

DAR SpeciesObserved Mass (Da) (Example)Relative Abundance (%) (Example)
DAR 0148,0508.5
DAR 2150,00022.3
DAR 4151,95050.1
DAR 6153,90016.4
DAR 8155,8502.7
Average DAR 4.0
DAR Determination by UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR by measuring the absorbance of the ADC solution at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another where the drug has maximum absorbance.[12][]

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis ADC_Sample ADC Sample Spectrophotometer UV-Vis Spectrophotometer ADC_Sample->Spectrophotometer Abs_280 Measure A280 Spectrophotometer->Abs_280 Abs_Drug Measure Aλ_drug Spectrophotometer->Abs_Drug Concentration_Calc Calculate [Antibody] and [Drug] Abs_280->Concentration_Calc Abs_Drug->Concentration_Calc DAR_Calculation Calculate Average DAR Concentration_Calc->DAR_Calculation

Caption: Workflow for average DAR determination using UV-Vis spectroscopy.

Protocol:

  • Determine Extinction Coefficients:

    • Experimentally determine or obtain from literature the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the wavelength of maximum absorbance for the drug (λ_drug).

  • Sample Preparation:

    • Prepare a solution of the ADC in a suitable buffer.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the ADC solution at 280 nm (A_280) and at λ_drug (A_λ_drug).[]

  • Data Analysis and DAR Calculation:

    • The concentrations of the antibody ([Ab]) and the drug ([Drug]) can be calculated by solving the following simultaneous equations, which are based on the Beer-Lambert law:[23]

      • A_280 = ε_Ab,280 * [Ab] + ε_Drug,280 * [Drug]

      • A_λ_drug = ε_Ab,λ_drug * [Ab] + ε_Drug,λ_drug * [Drug]

    • The average DAR is then calculated as the ratio of the molar concentrations: Average DAR = [Drug] / [Ab]

Quantitative Data Summary (UV-Vis Spectroscopy):

ParameterValue (Example)
A_2801.25
A_252 (λ_drug)0.85
ε_Ab,280 (M⁻¹cm⁻¹)210,000
ε_Ab,252 (M⁻¹cm⁻¹)75,000
ε_Drug,280 (M⁻¹cm⁻¹)5,000
ε_Drug,252 (M⁻¹cm⁻¹)30,000
Calculated [Ab] (M) 5.2 x 10⁻⁶
Calculated [Drug] (M) 2.1 x 10⁻⁵
Average DAR 4.04

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of antibody-drug conjugates. This document has provided an overview and detailed protocols for four commonly used analytical methods: HIC-HPLC, RP-HPLC, LC-MS, and UV-Vis spectroscopy. The choice of the most appropriate method will depend on the specific ADC and the analytical needs at different stages of the drug development process. By employing these robust analytical techniques, researchers and drug developers can ensure the quality, consistency, and efficacy of their ADC candidates.

References

Application Note & Protocol: MALDI-TOF MS Analysis of Disulfide-Linked Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of large biomolecules, including proteins, peptides, and their conjugates.[1] Disulfide-linked bioconjugates, such as antibody-drug conjugates (ADCs), represent a rapidly growing class of therapeutics.[2][3] Accurate characterization of these complex molecules, including verification of conjugation, determination of drug-to-antibody ratio (DAR), and assessment of heterogeneity, is critical for quality control, efficacy, and safety during their development and manufacturing.[2][4]

A significant challenge in the MALDI-TOF analysis of disulfide-linked molecules is the potential for in-source decay (ISD), where disulfide bonds can be reduced during the laser desorption/ionization process.[5][6][7] This can complicate spectral interpretation by generating peaks corresponding to both the intact and reduced forms of the analyte.[5][7] This application note provides detailed protocols for the analysis of both intact disulfide-linked bioconjugates, with strategies to minimize disulfide bond reduction, and the analysis of their subunits following chemical reduction.

Key Experimental Workflows

Two primary workflows are presented for the comprehensive analysis of disulfide-linked bioconjugates:

  • Intact Analysis: This approach aims to analyze the bioconjugate in its intact, disulfide-linked state. This is useful for determining the molecular weight of the entire conjugate and assessing overall heterogeneity. Careful selection of the MALDI matrix is crucial to minimize in-source reduction of disulfide bonds.[5][7]

  • Subunit Analysis via Reduction: This workflow involves the chemical reduction of disulfide bonds to separate the constituent polypeptide chains (e.g., the light and heavy chains of an antibody).[2] This is the preferred method for determining the distribution of conjugated moieties and calculating metrics such as the DAR for ADCs.[2][4][8]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Pathways cluster_intact Intact Mass cluster_reduced Subunit Mass cluster_maldi MALDI-TOF MS cluster_data Data Analysis start Bioconjugate Sample deglyco Deglycosylation (Optional, for Glycoproteins/ADCs) start->deglyco cleanup1 Sample Cleanup (e.g., ZipTip) deglyco->cleanup1 choice Select Analysis cleanup1->choice mix_intact Mix with Suppressive Matrix (e.g., HABA/CHCA) choice->mix_intact Intact reduction Disulfide Reduction (e.g., TCEP, DTT) choice->reduction Reduced spot Spot on MALDI Plate & Co-crystallize mix_intact->spot mix_reduced Mix with Matrix (e.g., SA, DHAP) reduction->mix_reduced mix_reduced->spot ms Acquire Mass Spectrum (Linear Mode) spot->ms process Process Spectrum ms->process interpret Interpret Data (e.g., MW Confirmation, DAR Calc.) process->interpret

Caption: Experimental workflow for MALDI-TOF MS analysis of disulfide-linked bioconjugates.

Quantitative Data Summary

The following tables provide a summary of common reagents, matrices, and expected mass shifts relevant to the analysis of disulfide-linked bioconjugates.

Table 1: Common Reagents for Sample Preparation

ReagentAbbreviationMonoisotopic Mass (Da)Typical Use & Concentration
Tris(2-carboxyethyl)phosphineTCEP250.03Disulfide reducing agent; 5-50 mM
DithiothreitolDTT154.01Disulfide reducing agent; 5-50 mM
IodoacetamideIAM184.96Alkylating agent (prevents re-oxidation); 10-100 mM
N-ethylmaleimideNEM125.04Alkylating agent; 10-100 mM
PNGase F-~36,000Enzyme for removing N-linked glycans
IdeS (FabRICATOR®)-~34,000Enzyme for digesting antibodies below the hinge region

Table 2: Common MALDI Matrices for Bioconjugate Analysis

MatrixAbbreviationRecommended ForPreparation
Sinapinic AcidSAIntact proteins/antibodies (>10 kDa)Saturated solution in 50% Acetonitrile (B52724), 0.1% TFA.[8]
α-Cyano-4-hydroxycinnamic acidCHCAPeptides and small proteins (< 20 kDa)Saturated solution in 30-70% Acetonitrile, 0.1% TFA.[5][9]
2,5-Dihydroxybenzoic acidDHBPeptides and glycoproteins10-20 mg/mL in 50% Ethanol or Acetonitrile.[5]
2,5-DihydroxyacetophenoneDHAPADCs and glycoproteins15 mg/mL in 3:1 Ethanol:Water with 2.5 mM diammonium citrate.
2-(4-hydroxyphenylazo)benzoic acidHABAPeptides (suppresses ISD)10 mg/mL in 70% Acetonitrile, 30% Water.[5]
HABA / CHCA (Mixed Matrix)-Disulfide-linked peptides (suppresses ISD)1:10 ratio of HABA:CHCA solutions.[5][7]

Table 3: Common Mass Modifications and Shifts

ModificationMass Change (Monoisotopic, Da)Description
Reduction of one disulfide bond+2.016Addition of two hydrogen atoms (-S-S- to -SH HS-).
Alkylation with IAM+57.021 per CysCovalent modification of a free thiol group.
Alkylation with NEM+125.048 per CysCovalent modification of a free thiol group.
CHCA matrix adduct+189.042 per CysAdduct formation between the CHCA matrix and a free thiol.[10][11]

Protocols

Protocol 1: Intact Analysis of Disulfide-Linked Peptides

This protocol is optimized to minimize in-source decay (ISD) of disulfide bonds, making it suitable for verifying the mass of intact disulfide-linked peptides.

1. Materials

  • Peptide sample (1-10 µM in water or low-salt buffer)

  • Matrix solutions:

    • CHCA: 10 mg/mL in 70% acetonitrile (ACN) / 30% water / 0.1% trifluoroacetic acid (TFA).[5]

    • HABA: 10 mg/mL in 70% ACN / 30% water / 0.1% TFA.[5]

  • Mixed Matrix: Mix HABA and CHCA solutions at a 1:10 (v/v) ratio just before use.[5][7]

  • MALDI target plate

  • Pipettes and tips

2. Sample Preparation

  • If the sample contains high concentrations of salts or detergents, perform cleanup using a C18 ZipTip or similar reversed-phase chromatography tip.[3][4]

  • On the MALDI target plate, spot 0.5 µL of the peptide sample.

  • Immediately add 0.5 µL of the HABA/CHCA mixed matrix solution to the sample spot.[5]

  • Gently mix the droplet by pipetting up and down a few times.

  • Allow the spot to air dry completely at room temperature, allowing co-crystallization of the sample and matrix.

3. MALDI-TOF MS Acquisition

  • Calibrate the mass spectrometer in the desired mass range using a suitable peptide calibration standard.

  • Acquire spectra in positive ion linear mode.

  • Use the minimum laser power necessary to obtain good signal intensity. Increasing laser power can increase the likelihood of in-source decay and disulfide reduction.[5]

4. Data Analysis

  • Examine the spectrum for the [M+H]⁺ ion corresponding to the expected molecular weight of the intact, disulfide-linked peptide.

  • Check for the presence of peaks corresponding to the fully reduced peptide (+2 Da for each disulfide bond). The HABA/CHCA matrix should suppress these signals significantly.[5][7]

Protocol 2: Subunit Analysis of Antibody-Drug Conjugates (ADCs)

This protocol is designed for ADCs and other large bioconjugates where analysis of the individual subunits is required, for example, to determine the drug-to-antibody ratio (DAR).

1. Materials

  • ADC sample (~1 mg/mL)

  • Deglycosylation enzyme: PNGase F (e.g., IgGZERO).[2][3]

  • Reducing agent: 50 mM TCEP solution.[2][3]

  • Matrix solution: Sinapinic Acid (SA) at 10 mg/mL or a saturated solution in 50% ACN / 0.1% TFA.[4][8]

  • Sample cleanup C4 ZipTips.[2][3]

  • Microcentrifuge tubes, heating block.

2. Sample Preparation (Deglycosylation and Reduction)

  • Deglycosylation (Recommended): For a typical ADC like Trastuzumab-Emtansine, deglycosylation is crucial for generating well-resolved peaks.[2]

    • To 10 µg of ADC, add PNGase F according to the manufacturer's protocol (e.g., 1 Unit/µg of protein).[2][3]

    • Incubate at 37°C for 30 minutes.[2][3]

  • Reduction:

    • Add TCEP to the (deglycosylated) ADC sample to a final concentration of 50 mM.[2][3]

    • Incubate at 37-50°C for 30-60 minutes to ensure complete reduction of all disulfide bonds.[2][3]

  • Cleanup:

    • Desalt the reduced sample using a C4 ZipTip according to the manufacturer's instructions.[2][4]

    • Elute the reduced subunits in a small volume (e.g., 2-5 µL) of 30-50% ACN / 0.1% TFA.[2][4]

3. MALDI Plate Spotting

  • Mix the eluted sample containing the reduced subunits with the SA matrix solution in a 1:1 (v/v) ratio.[4]

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely.

4. MALDI-TOF MS Acquisition

  • Calibrate the instrument in a high mass range (e.g., 10,000 - 100,000 Da) using an appropriate protein standard.

  • Acquire spectra in positive ion linear mode, as this is optimal for large molecules.[2][3]

  • Sum a sufficient number of laser shots to obtain a high-quality spectrum with good signal-to-noise ratio.

5. Data Analysis and DAR Calculation

  • Identify the peak clusters corresponding to the light chain (~25 kDa) and heavy chain (~50 kDa).

  • Within each cluster, identify the peaks corresponding to the chain with 0, 1, 2, etc., drug molecules attached (LC, LC+1D, LC+2D and HC, HC+1D, HC+2D...).

  • Calculate the average DAR using the relative intensities (peak areas) of the different species. The formula is: DAR = (Σ (n * I_LCn) + Σ (n * I_HCn)) / (Σ I_LCn + Σ I_HCn) Where n is the number of drugs attached, and I is the intensity of the corresponding light chain (LC) or heavy chain (HC) peak.

Interpreting the Mass Spectrum

The logical relationships in interpreting a MALDI-TOF spectrum for a disulfide-linked bioconjugate can be visualized as follows:

data_interpretation cluster_input Inputs cluster_process Analysis Steps cluster_output Outputs & Decisions spectrum Acquired Mass Spectrum peak_id Peak Identification spectrum->peak_id expected_mw Theoretical MWs (Intact, Subunits, Drug-Linker) expected_mw->peak_id deconv Deconvolution of Peak Envelopes peak_id->deconv confirm_mw Confirm MW of Intact/Reduced Species peak_id->confirm_mw check_isd Assess In-Source Decay peak_id->check_isd check_adducts Check for Matrix Adducts peak_id->check_adducts intensity Measure Peak Intensities (Area) deconv->intensity calc_dar Calculate DAR intensity->calc_dar

Caption: Logic diagram for interpreting MALDI-TOF MS data of bioconjugates.

MALDI-TOF MS is a rapid and reliable method for the characterization of disulfide-linked bioconjugates.[4] Careful sample preparation and the selection of an appropriate analytical workflow are paramount for obtaining high-quality, interpretable data. By choosing between intact mass analysis with ISD-suppressing matrices or subunit analysis following chemical reduction, researchers can effectively confirm molecular weight, determine drug-to-antibody ratios, and assess the overall quality of their bioconjugates.

References

Quantitative NMR Analysis of Linker Conjugation Efficiency: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a rapidly growing class of targeted therapeutics. The efficacy and safety of an ADC are critically dependent on its drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody.[][2] A robust and accurate analytical method for determining the DAR is therefore essential during the development and quality control of these complex biotherapeutics. While various techniques such as mass spectrometry (MS) and hydrophobic interaction chromatography (HIC) are commonly employed for DAR analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for this purpose.

One of the primary advantages of qNMR is its ability to provide a direct measure of the molar ratio of the linker-payload to the antibody without the need for identical reference standards for the ADC itself.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal.[5] By comparing the integral of a well-resolved signal from the linker-payload to that of a certified internal standard of known concentration, the molar amount of the conjugated linker can be accurately determined. This information, combined with the known concentration of the antibody, allows for the precise calculation of the average DAR.

This application note provides a detailed protocol for the determination of linker conjugation efficiency and DAR of ADCs using 1H qNMR with an internal standard.

Principle of the Method

The qNMR method for DAR determination relies on the comparison of a unique, well-resolved proton signal from the linker-payload moiety of the ADC with a signal from a certified internal standard of known concentration and purity. The large size of the antibody (~150 kDa) results in broad, overlapping signals in the 1H NMR spectrum, making direct and accurate integration of antibody signals challenging. To circumvent this issue, this protocol utilizes an internal standard to quantify the molar concentration of the linker-payload. The DAR is then calculated by taking the ratio of the determined linker-payload concentration to the known total antibody concentration.

The key steps involve:

  • Sample Preparation: Accurate weighing of the ADC sample and the internal standard.

  • NMR Data Acquisition: Using a standardized pulse program with optimized parameters for quantitative accuracy.

  • Data Processing: Careful processing of the NMR spectrum to ensure accurate integration.

  • Calculation: Determination of the linker-payload concentration and subsequent calculation of the DAR.

Experimental Protocol

Materials and Equipment
  • Antibody-Drug Conjugate (ADC) sample

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone). The ideal standard should have high purity (≥99%), be stable, soluble in the chosen solvent, and have a simple spectrum with at least one sharp signal that does not overlap with analyte or solvent signals.[4]

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer (≥400 MHz recommended for better signal dispersion) equipped with a cryoprobe for enhanced sensitivity.[5]

  • NMR tubes

Sample Preparation
  • Accurately weigh a specific amount of the ADC sample (typically 1-5 mg) into a clean vial. The exact mass should be recorded.

  • Accurately weigh a suitable amount of the certified internal standard into the same vial. The amount should be chosen to yield a signal integral comparable to that of the selected linker-payload signal.

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 500 µL). Ensure complete dissolution.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters: Use a standard single-pulse experiment. Key parameters for quantitative analysis include:

    • Pulse Angle: 90° flip angle to maximize signal intensity in a single scan.[6]

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure complete relaxation between scans. A typical starting value is 30 seconds.

    • Acquisition Time (aq): Typically 2-4 seconds to ensure good digital resolution.[6]

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250 is recommended for high precision).[6][7]

    • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Select a well-resolved, unique signal from the linker-payload that is free from overlap with other signals. Aromatic protons or other downfield signals are often good candidates.

    • Select a well-resolved signal from the internal standard.

    • Integrate the selected signals accurately. The integration region should be wide enough to encompass the entire peak, including any satellite peaks.

Data Presentation and Calculation

The quantitative data should be summarized in a structured table for clarity and easy comparison.

Table 1: Quantitative NMR Data for DAR Calculation

ParameterSymbolAnalyte (Linker-Payload)Internal Standard
Integrated Signal AreaIValueValue
Number of Protons for the Integrated SignalNValueValue
Molecular WeightMValueValue
Weighed Massm-Value
PurityP-Value
Molar ConcentrationCCalculatedKnown
Calculation of Linker-Payload Concentration

The concentration of the linker-payload can be calculated using the following formula:

C_linker = (I_linker / I_std) * (N_std / N_linker) * (M_std / m_std) * P_std

Where:

  • C_linker is the molar concentration of the linker-payload.

  • I_linker and I_std are the integral areas of the signals for the linker-payload and the internal standard, respectively.

  • N_linker and N_std are the number of protons corresponding to the integrated signals of the linker-payload and the internal standard.

  • M_std is the molecular weight of the internal standard.

  • m_std is the mass of the internal standard.

  • P_std is the purity of the internal standard.

Calculation of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is then calculated by dividing the molar concentration of the linker-payload by the known molar concentration of the antibody:

DAR = C_linker / C_antibody

Where:

  • C_antibody is the known molar concentration of the antibody in the sample, which is determined from the accurately weighed mass of the ADC and its molecular weight.

Visualization of Workflows and Concepts

Experimental Workflow for qNMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_adc Accurately weigh ADC weigh_std Accurately weigh Internal Standard weigh_adc->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire Acquire 1D 1H Spectrum (Quantitative Parameters) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Linker & Standard Signals baseline->integrate calc_linker Calculate Linker Concentration integrate->calc_linker calc_dar Calculate DAR calc_linker->calc_dar dar_calculation cluster_inputs Experimental Inputs cluster_outputs Calculated Values I_linker Integral (Linker) C_linker Linker Concentration I_linker->C_linker I_std Integral (Standard) I_std->C_linker N_linker # Protons (Linker) N_linker->C_linker N_std # Protons (Standard) N_std->C_linker m_std Mass (Standard) m_std->C_linker M_std MW (Standard) M_std->C_linker P_std Purity (Standard) P_std->C_linker C_ab Antibody Concentration DAR Drug-to-Antibody Ratio (DAR) C_ab->DAR C_linker->DAR

References

Troubleshooting & Optimization

Troubleshooting low yield in Boc-aminooxy-ethyl-SS-propanol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in Boc-aminooxy-ethyl-SS-propanol conjugation. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of this conjugation?

This conjugation involves two primary steps:

  • Boc Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) protecting group is removed from the aminooxy moiety to reveal the reactive nucleophile (-ONH2).[1][2] This is typically achieved using a strong acid like trifluoroacetic acid (TFA).[3][4]

  • Oxime Ligation: The deprotected aminooxy group reacts with a carbonyl group (an aldehyde or ketone) on your target molecule to form a stable oxime bond.[5][6] This reaction is often catalyzed by aniline (B41778) or its derivatives, especially at or near neutral pH.[7][8]

Q2: Why is the disulfide bond in the linker important?

The disulfide (-SS-) bond is a cleavable element within the linker. It is designed to be stable in the extracellular environment but can be cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells.[][10] This feature is often utilized in the design of antibody-drug conjugates (ADCs) for targeted drug release.[]

Q3: My final yield is low. What are the most common general causes?

Low yield in antibody or protein conjugation can often be attributed to several key factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time for either the deprotection or ligation step.[11]

  • Reagent Quality and Stoichiometry: Degradation of reagents or using an inappropriate molar ratio of linker to the target molecule.[11]

  • Target Molecule Issues: Presence of interfering substances (e.g., other primary amines like Tris buffer), low concentration of the target molecule, or aggregation of the target molecule during the reaction.[11][12]

  • Inefficient Purification: Loss of the final conjugate during purification steps.[11]

Troubleshooting Guide for Low Yield

Problem Area 1: Incomplete Boc Deprotection

Q4: How do I know if the Boc deprotection is incomplete?

Incomplete deprotection is a common reason for low yield as the aminooxy group is not available for ligation. You can diagnose this by:

  • LC-MS Analysis: Analyze a small aliquot of your linker post-deprotection. You should see a mass shift corresponding to the loss of the Boc group (a decrease of 100.12 Da). The presence of a significant peak with the mass of the starting material indicates an incomplete reaction.

  • Test Ligation: A small-scale test ligation with a model aldehyde or ketone that shows low to no product formation points towards an issue with the deprotection step.

Q5: What can cause incomplete Boc deprotection and how can I fix it?

Potential Cause Troubleshooting Action Rationale
Insufficient Acid Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use neat TFA.[3][4]The Boc group requires a strong acid for efficient cleavage.[1]
Short Reaction Time Extend the deprotection time (e.g., from 30 minutes to 1-2 hours) at room temperature.The reaction may be slower than anticipated, especially with complex substrates.
Degraded Acid Use fresh, high-purity TFA.Water contamination in the acid can reduce its effectiveness.
Presence of Scavengers While scavengers like triisopropylsilane (B1312306) (TIS) are sometimes used to prevent side reactions from the released t-butyl cation, they can be omitted in a trial reaction if the substrate is not sensitive.Scavengers are not always necessary and could potentially interfere in some contexts.
Problem Area 2: Issues with Oxime Ligation

Q6: My Boc deprotection seems complete, but the ligation step is yielding little product. What's wrong?

Low ligation efficiency is often tied to reaction kinetics and conditions.

Potential Cause Troubleshooting Action Rationale
Suboptimal pH Adjust the pH of the reaction mixture. The optimal pH for oxime ligation is typically between 4 and 5.[7] If your biomolecule is not stable at this pH, perform the reaction at a neutral pH (6.5-7.4) and ensure a catalyst is used.The reaction is pH-dependent. Acidic conditions protonate the carbonyl group, making it more electrophilic.[13]
Absence or Inefficient Catalyst Add an aniline-based catalyst. For neutral pH reactions, p-phenylenediamine (B122844) or m-phenylenediamine (B132917) are often more effective than aniline.[7][8] A typical concentration is 10-100 mM.[7][11]Catalysts form a more reactive Schiff base intermediate, significantly accelerating the reaction rate, especially at neutral pH.[6]
Low Reactant Concentration Increase the concentration of one or both reactants if possible. Ligation kinetics are driven by reactant concentration.[14]Higher concentrations lead to more frequent molecular collisions and a faster reaction rate.
Short Reaction Time Extend the ligation time. Reactions can take from 2 to 24 hours depending on the reactivity of the carbonyl group and the concentrations.[11]Aldehydes are generally more reactive than ketones. Ketone ligations may require longer reaction times or more potent catalysts.[15]
Reactive Aldehyde/Ketone Instability Ensure the carbonyl group on your target molecule is stable and accessible. If it was generated via oxidation, ensure the oxidizing agent has been completely removed.Residual reagents or instability of the carbonyl group can prevent efficient ligation.
Problem Area 3: Linker and Conjugate Instability

Q7: I suspect my linker or conjugate is degrading. How can I check for and prevent this?

The disulfide bond is the most likely point of instability in the this compound linker.

Potential Cause Troubleshooting Action Rationale
Unintended Disulfide Reduction Avoid any reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) in your buffers throughout the process.[16] Use degassed buffers to minimize reduction by potential contaminants.The disulfide bond is susceptible to cleavage by reducing agents, which would break the linker.[17]
Disulfide Scrambling If working with antibodies or other cysteine-containing proteins, consider performing the reaction at a slightly acidic pH (e.g., pH 6.0-6.5) to minimize disulfide exchange, which is more prevalent at neutral to alkaline pH.Thiol-disulfide exchange can lead to unintended covalent modifications and heterogeneity in the final product.
Hydrolysis of Oxime Bond While generally stable, the oxime bond can be hydrolyzed under very harsh acidic conditions (e.g., refluxing in acid).[18] Ensure purification steps do not involve extreme pH and high temperatures.The oxime bond is significantly more stable than an imine bond but is not completely inert to harsh chemical treatments.[5]

Experimental Protocols

Protocol 1: Standard Two-Step Deprotection and Ligation

This protocol provides a general framework. Optimization may be required.

  • Boc Deprotection: a. Dissolve the this compound linker in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). b. Stir the reaction at room temperature for 1-2 hours. c. Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporate with DCM or toluene (B28343) multiple times to ensure complete removal of residual TFA. d. Confirm deprotection via LC-MS. The resulting deprotected linker should be used immediately.

  • Oxime Ligation: a. Dissolve your aldehyde or ketone-containing target molecule in a suitable reaction buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5-5.5). b. Immediately add the freshly deprotected linker (typically 5-20 molar equivalents relative to the target molecule). c. If reacting at neutral pH, add a stock solution of an aniline catalyst (e.g., p-phenylenediamine) to a final concentration of 10-20 mM.[7] d. Incubate the reaction at room temperature or 37°C for 2-24 hours with gentle mixing. e. Monitor the reaction progress using an appropriate analytical technique (see Protocol 2).

  • Purification: a. Once the reaction is complete, purify the conjugate from excess linker and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

Protocol 2: Analytical HPLC Method for Reaction Monitoring
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient appropriate for your target molecule, for example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 220 nm and 280 nm.

  • Procedure: Inject small aliquots of the reaction mixture at different time points (e.g., 0, 2, 4, 8, 24 hours). Monitor the decrease in the peak corresponding to the starting material and the increase in the peak corresponding to the conjugated product. The identity of the peaks should be confirmed by mass spectrometry.

Quantitative Data Summary

Table 1: Recommended Boc-Deprotection Conditions

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)Use high-purity, fresh TFA.[1]
Solvent Dichloromethane (DCM)Anhydrous DCM is preferred.
Concentration 25-50% TFA in DCM, or neat TFAStart with 50% and increase if deprotection is slow.[3]
Temperature Room Temperature (20-25°C)
Time 30 minutes - 2 hoursMonitor by LC-MS to determine completion.

Table 2: Recommended Oxime Ligation Conditions

ParameterConditionNotes
pH 4.0 - 5.5 (uncatalyzed or aniline catalyzed)Optimal for reaction kinetics.[7]
6.5 - 7.5 (requires catalyst)For pH-sensitive biomolecules.
Linker Molar Excess 5:1 to 20:1 (Linker:Target)Needs to be optimized for each specific target molecule.[11]
Catalyst Aniline, p-phenylenediamine (pPDA)pPDA is often more effective at neutral pH.[7]
Catalyst Concentration 10 - 100 mMHigher concentrations can increase reaction rates.[7][11]
Temperature Room Temperature or 37°CHigher temperature can increase reaction rate but may impact biomolecule stability.
Time 2 - 24 hoursAldehydes react faster than ketones. Monitor for completion.[11]

Visual Guides

Chemical Pathway

Conjugation_Pathway cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation Boc_Linker Boc-aminooxy-ethyl- SS-propanol Deprotected_Linker Aminooxy-ethyl- SS-propanol Boc_Linker->Deprotected_Linker TFA / DCM Conjugate Final Conjugate (Oxime Bond) Deprotected_Linker->Conjugate Target Target Molecule (with Aldehyde/Ketone) Target->Conjugate Aniline Catalyst pH 4-7

Caption: Chemical workflow for Boc deprotection and subsequent oxime ligation.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_deprotection Deprotection Issues cluster_ligation Ligation Issues cluster_stability Stability Issues Start Low Conjugation Yield Observed Check_Deprotection Analyze Boc Deprotection (LC-MS) Start->Check_Deprotection Deprotection_OK Deprotection Complete? Check_Deprotection->Deprotection_OK Check_Ligation Review Ligation Conditions Deprotection_OK->Check_Ligation Yes Inc_Acid Increase Acid Conc./Time Deprotection_OK->Inc_Acid No Fresh_Acid Use Fresh Reagents Deprotection_OK->Fresh_Acid No Ligation_OK Ligation Optimized? Check_Ligation->Ligation_OK Check_Stability Assess Linker/Conjugate Stability Ligation_OK->Check_Stability Yes Adj_pH Adjust pH (4-5) Ligation_OK->Adj_pH No Add_Catalyst Add/Change Catalyst (e.g., pPDA) Ligation_OK->Add_Catalyst No Inc_Conc Increase Reactant Conc. Ligation_OK->Inc_Conc No Purification Review Purification Strategy Check_Stability->Purification No_Reducing Remove Reducing Agents Purification->No_Reducing Degas_Buffer Use Degassed Buffers Purification->Degas_Buffer Inc_Acid->Check_Deprotection Fresh_Acid->Check_Deprotection Adj_pH->Check_Ligation Add_Catalyst->Check_Ligation Inc_Conc->Check_Ligation

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Optimizing Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for optimizing tert-butyloxycarbonyl (Boc) deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A1: The Boc deprotection mechanism begins with the protonation of the carbamate's carbonyl oxygen by an acid.[1] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid is inherently unstable and spontaneously decomposes, releasing carbon dioxide and the desired free amine.[1][3] The amine is then protonated by the acid in the reaction mixture, typically forming an amine salt.[1]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation generated during deprotection.[4] These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[4]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[4][5]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[4]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[4]

Q3: What are scavengers and why are they essential?

A3: Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation intermediate.[4][6] By reacting with the carbocation more readily than the sensitive residues of the substrate, they prevent the formation of undesired alkylated side products.[4][7] The choice of scavenger depends on the specific amino acid residues present in the compound.[4]

Q4: Can Boc deprotection be performed without strong acids?

A4: Yes, several alternative methods exist for acid-sensitive substrates. Thermal deprotection involves heating the Boc-protected compound in a suitable solvent, though it often requires high temperatures (120-240 °C).[8][9] Milder, non-acidic methods include using trimethylsilyl (B98337) iodide (TMSI) or Lewis acids like Zinc Bromide (ZnBr₂).[6] Additionally, a method using oxalyl chloride in methanol (B129727) has been reported as a very mild option that is tolerant of acid-labile ester groups.[1][10]

Q5: How can the progress of a Boc deprotection reaction be monitored?

A5: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar, deprotected product, which will have a lower Rf value.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of reaction progress, allowing for the quantification of starting material, product, and any side products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the Boc group's tert-butyl protons at approximately 1.4 ppm.[11]

Troubleshooting Guide

Issue 1: My Boc deprotection is incomplete, with starting material remaining.

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: The rate of Boc cleavage often shows a second-order dependence on acid concentration.[12] Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system, such as 4M HCl in 1,4-dioxane (B91453).[11]

  • Possible Cause: Inadequate reaction time or temperature.

    • Solution: Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient.[11] Extend the reaction time and monitor progress at regular intervals (e.g., 30 min, 1 hr, 2 hr) to determine the optimal duration for complete conversion.[12] Most deprotections are effective at room temperature, but gentle heating may be required for some substrates.[11][13]

  • Possible Cause: Steric hindrance.

    • Solution: Bulky groups near the Boc-protected amine can slow the reaction rate.[11][12] This may necessitate stronger acidic conditions or significantly longer reaction times.

  • Possible Cause (Solid-Phase Synthesis): Poor resin swelling.

    • Solution: If the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all reaction sites.[12] Interestingly, a 55% TFA solution in DCM can result in better resin swelling and higher purity peptides compared to 100% TFA.[11][14]

Issue 2: I am observing unexpected peaks in my HPLC/LC-MS, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive residues by the tert-butyl cation.[4][13]

    • Solution: This is the most common cause of side product formation.[4] Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[4] A typical scavenger concentration is 1-5% (v/v), but this may need to be optimized.[8] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, anisole, and thioanisole.[4]

  • Possible Cause: Trifluoroacetylation of the deprotected amine.

    • Solution: When using TFA, the newly formed amine can sometimes be acylated by a trifluoroacetyl group.[6] This can be minimized by ensuring the reaction temperature does not rise excessively and by performing a careful workup.

  • Possible Cause: Degradation of other acid-sensitive functional groups.

    • Solution: If your substrate contains other acid-labile groups (e.g., certain esters, glycosidic bonds), standard TFA conditions may be too harsh.[6][11] Switch to a milder deprotection method, such as 4M HCl in dioxane, zinc bromide (ZnBr₂), or thermal deprotection.[6][8] For substrates with acid-sensitive esters, HCl in EtOAc has been shown to work effectively, though it may require longer reaction times.[15]

Issue 3: The workup procedure is problematic.

  • Possible Cause: Difficulty removing residual TFA.

    • Solution: TFA is a high-boiling acid and can be difficult to remove completely by rotary evaporation alone. Co-evaporation with a solvent like toluene (B28343) (repeated 2-3 times) is an effective method for removing residual traces.[11]

  • Possible Cause: The product is an oil or difficult to isolate as a salt.

    • Solution: TFA salts are often oily.[16] If the desired product is the free amine, a basic aqueous workup (e.g., washing with saturated NaHCO₃ solution) can be performed, provided the product is soluble in an organic solvent and stable to base.[17][18] Alternatively, precipitating the product from the reaction mixture by adding a non-polar solvent like cold diethyl ether can be effective.[11][19] For hydrochloride salts, which tend to be more crystalline, using an HCl/dioxane or HCl/EtOAc system for deprotection is a good strategy.[8][16]

  • Possible Cause: The product is water-soluble.

    • Solution: If the deprotected amine salt is water-soluble, extraction can be difficult. In these cases, using a basic ion-exchange resin (e.g., Amberlyst A-21) can be used to neutralize the acid and isolate the free amine without an aqueous workup.[18][20]

Data Presentation: Comparative Tables

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Time Temperature (°C) Notes
Trifluoroacetic Acid (TFA) 20-50% (v/v)[11] Dichloromethane (B109758) (DCM)[11] 30 min - 2 hr[8] Room Temp Most common method; scavengers often required.
Trifluoroacetic Acid (TFA) 55% (v/v)[19] Dichloromethane (DCM)[19] 30 min[14][19] Room Temp Can give higher purity than 100% TFA in SPPS due to better resin swelling.[14]
Trifluoroacetic Acid (TFA) 100% (neat)[19] None 5-15 min[19] Room Temp Very rapid, but may increase side product formation.[19]
Hydrochloric Acid (HCl) 4M[8] 1,4-Dioxane[8] 30 min - 4 hr[8][17] 0 to Room Temp Milder than TFA; product precipitates as HCl salt.

| Hydrochloric Acid (HCl) | 1M[8] | Ethyl Acetate[8] | 1 - 4 hr | Room Temp | A milder alternative, good for some acid-sensitive substrates. |

Table 2: Common Scavengers and Their Applications

Scavenger Typical Conc. (v/v) Target Residue(s) / Purpose Scavenger Cocktail Examples
Triisopropylsilane (TIS) 2.5 - 5%[11] Tryptophan, general carbocation scavenger[4] TFA/TIS/H₂O (95:2.5:2.5)[4]
Triethylsilane (TES) 2.5 - 5% Tryptophan[4] TFA/TES/H₂O
Water 2.5 - 5% General carbocation scavenger TFA/TIS/H₂O (95:2.5:2.5)[4]
Anisole 5% General, prevents alkylation of Trp[4] TFA/Anisole
Thioanisole 5% Methionine, general scavenger[4] Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)[4]
Ethanedithiol (EDT) 2.5% Cysteine[4] Reagent K[4]

| Phenol | 5% | Tyrosine, general scavenger | Reagent K[4] |

Table 3: Alternative and Milder Deprotection Methods

Reagent/Method Typical Conditions Reaction Time Advantages Disadvantages
Thermal (Water) Reflux in H₂O (100 °C)[1] < 15 min[1] Environmentally benign, catalyst-free.[1] Limited to water-soluble or stable substrates.
Thermal (Solvent) >150 °C in TFE or neat[1][9] Variable Catalyst-free, simple procedure.[9] High temperatures risk decomposition.[8]
Zinc Bromide (ZnBr₂) 2-3 equiv. in DCM, RT[1] 24 - 72 hr[1] Mild Lewis acid, can be selective.[1][6] Slow reaction times, requires excess reagent.

| Oxalyl Chloride | 3 equiv. in Methanol, RT[1][10] | 1 - 4 hr[1] | Very mild, tolerant of acid-labile esters.[1] | Reagents are toxic and moisture-sensitive. |

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM [8][11]

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0°C. Add scavengers if required (e.g., 2.5-5% v/v TIS). Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 25-50% v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene (x3) to remove residual TFA.[11] The resulting TFA salt can be used directly or purified further (e.g., by precipitation from cold diethyl ether).

Protocol 2: Deprotection using HCl in 1,4-Dioxane [8][17]

  • Dissolution: Place the Boc-protected amine in a round-bottom flask.

  • Acid Addition: Add a commercial solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether, collected by filtration, and washed.

Visualizations

G cluster_workflow General Boc Deprotection Workflow A Dissolve Substrate in Solvent (e.g., DCM) B Add Deprotection Reagent (e.g., TFA) & Scavengers A->B C Stir at RT (e.g., 1-2 hours) B->C D Monitor Progress (TLC, LC-MS) C->D E Reaction Complete? D->E E->C No F Reaction Work-up (Evaporation, Wash) E->F Yes G Isolate/Purify Product F->G

Caption: A typical experimental workflow for Boc deprotection.

G cluster_troubleshooting Troubleshooting Decision Tree Start Analyze Crude Product (LC-MS, NMR, TLC) Issue1 Incomplete Reaction? Start->Issue1 Issue2 Side Products Observed? Start->Issue2 Issue1->Issue2 No Cause1a Insufficient Acid/Time/Temp Issue1->Cause1a Yes Cause1b Steric Hindrance Issue1->Cause1b Yes Cause2a t-Butyl Cation Alkylation Issue2->Cause2a Yes (+56 Da peak) Cause2b Other Groups Acid-Labile Issue2->Cause2b Yes (Degradation) Solution1a Increase Acid Conc. Extend Reaction Time Cause1a->Solution1a Solution1b Use Harsher Conditions or Longer Time Cause1b->Solution1b Solution2a Add/Optimize Scavengers (TIS, Anisole, etc.) Cause2a->Solution2a Solution2b Switch to Milder Conditions (HCl/Dioxane, ZnBr2, Thermal) Cause2b->Solution2b

Caption: A decision tree for troubleshooting common Boc deprotection issues.

G cluster_mechanism Side Reaction Prevention with Scavengers cluster_pathways BocNHR Boc-NH-R CarbamicAcid Carbamic Acid Intermediate BocNHR->CarbamicAcid + H+ tBu tert-Butyl Cation (tBu+) Reactive Electrophile CarbamicAcid->tBu Trp Nucleophilic Residue (e.g., Tryptophan) tBu->Trp Alkylation Scavenger Scavenger (e.g., TIS) tBu->Scavenger Trapping (Desired Pathway) AlkylatedProduct Alkylated Side Product (Undesired) Trp->AlkylatedProduct TrappedCation Trapped Cation (Inert) Scavenger->TrappedCation

Caption: Role of scavengers in preventing side reactions.

References

Technical Support Center: Improving Disulfide Bond Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cleavage of disulfide bonds in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during disulfide bond reduction, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the reduction of disulfide bonds in my protein incomplete?

A1: Incomplete reduction can stem from several factors related to the reducing agent, reaction conditions, and the protein itself.

  • Suboptimal Reducing Agent Concentration: The concentration of the reducing agent may be insufficient to drive the reaction to completion. A large excess of the reducing agent is generally recommended.[1][2]

  • Incorrect pH: The efficiency of many reducing agents is pH-dependent. For instance, dithiothreitol (B142953) (DTT) has an optimal pH range of 7.1 to 8.0, as the thiolate form (-S⁻) is the reactive species.[3] TCEP is effective over a broader pH range.[4][5]

  • Inaccessible Disulfide Bonds: Disulfide bonds buried within the protein's three-dimensional structure may be inaccessible to the reducing agent.[3][6] The use of denaturing agents like guanidinium (B1211019) hydrochloride or urea (B33335) can help expose these bonds.[3]

  • Reagent Degradation: Reducing agents like DTT and β-mercaptoethanol (BME) can oxidize in the presence of air.[6] It is crucial to use fresh solutions.[2][7] TCEP is more resistant to air oxidation.[4][8]

  • Presence of Metal Ions: Metal ions, such as copper and nickel, can interfere with the activity of certain reducing agents.[5] Including a chelating agent like EDTA can mitigate this issue.[5]

Q2: I'm observing protein aggregation after adding the reducing agent. What could be the cause?

A2: Protein aggregation following reduction is often due to the exposure of hydrophobic regions or the formation of intermolecular disulfide bonds.

  • Exposed Hydrophobic Regions: As disulfide bonds are cleaved, the protein may unfold, exposing hydrophobic residues that can lead to aggregation.

  • Intermolecular Disulfide Bond Formation: If the reducing agent is removed or becomes inactive, the newly formed free thiols can re-oxidize to form incorrect, intermolecular disulfide bonds, leading to aggregation.[1] To prevent this, consider alkylating the free thiols with reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) after reduction.[9]

Q3: My protein activity is lost after disulfide bond reduction. How can I prevent this?

A3: Loss of protein activity is a common concern, especially if the disulfide bonds are critical for the protein's native structure and function.

  • Structurally Important Disulfide Bonds: High concentrations of reducing agents or prolonged incubation times can lead to the cleavage of structurally essential disulfide bonds, causing irreversible unfolding and loss of activity.[10]

  • Over-reduction: Be cautious not to "over-reduce" your protein if internal disulfide bonds are necessary for its function.[6] It may be necessary to optimize the concentration of the reducing agent and the reaction time to selectively reduce target disulfide bonds while preserving essential ones.

Q4: How can I prevent the reformation of disulfide bonds after cleavage?

A4: Preventing the re-oxidation of free sulfhydryl groups is critical for many downstream applications.

  • Work in an Anaerobic Environment: Minimizing exposure to oxygen can slow down the reformation of disulfide bonds.[1][11] Degassing buffers can be beneficial.[1]

  • Maintain a Low pH: Keeping the sample at a low pH (around 3-4) can help prevent disulfide bond formation by keeping the free thiols protonated.[12]

  • Alkylation: The most definitive way to prevent re-oxidation is to cap the free thiols by alkylation using reagents like iodoacetamide or N-ethylmaleimide immediately after reduction.[12]

  • Use of TCEP: The reaction of TCEP with disulfide bonds is irreversible, which helps to drive the reaction to completion and prevent re-formation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between DTT, TCEP, and BME?

A1: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (BME) are common reducing agents, each with distinct properties.

FeatureDTT (Dithiothreitol)TCEP (Tris(2-carboxyethyl)phosphine)BME (β-Mercaptoethanol)
Relative Strength Strong[5]Strongest[5]Weaker than DTT and TCEP[5]
Odor Strong, unpleasant[3]Odorless[4]Strong, unpleasant
Optimal pH ~7.0 - 8.0[2][3]Wide range (1.5 - 11.1)[5]~7.0 (5.5 - 10)[5]
Stability Prone to air oxidation[6]More stable in air[4][8]Readily auto-oxidizes[6]
Mechanism Thiol-disulfide exchange[2]Phosphine-based reduction[6]Thiol-disulfide exchange
Compatibility Inhibits maleimide (B117702) chemistry[13]Compatible with maleimide chemistry[8]Can form mixed disulfides[6]

Q2: What is the recommended protocol for disulfide bond reduction using DTT?

A2: A general protocol for reducing disulfide bonds with DTT is as follows:

  • Prepare a fresh stock solution of DTT (e.g., 1 M in water).[2]

  • Add DTT to the protein solution to a final concentration of 1-10 mM for maintaining reduced proteins or 50-100 mM for complete reduction for applications like electrophoresis.[2]

  • Incubate the reaction mixture. Incubation for 10-30 minutes at room temperature is often sufficient.[2] For more resistant disulfide bonds, incubation at a higher temperature (e.g., 37°C or 56°C) may improve efficiency.[2][14]

  • Proceed to the next step. Depending on the downstream application, it may be necessary to remove the excess DTT.[1]

Q3: What is the recommended protocol for disulfide bond reduction using TCEP?

A3: A general protocol for using TCEP to reduce disulfide bonds is outlined below:

  • Prepare a TCEP stock solution. TCEP hydrochloride is highly soluble in water.[7]

  • Add TCEP to the protein or peptide solution to a final concentration typically in the range of 5-50 mM.[4]

  • Incubate at room temperature. Complete reduction is often achieved within minutes.[4]

  • Proceed to the next step. In many cases, excess TCEP does not need to be removed before downstream applications like maleimide-based labeling.[1][4]

Q4: Can I use a combination of reducing agents?

A4: Yes, in some cases, using a combination of reducing agents can be effective. For instance, using both DTT and TCEP, especially with heating, can help achieve complete reduction.[9]

Experimental Workflows and Diagrams

The following diagrams illustrate key experimental workflows and decision-making processes for improving disulfide bond cleavage efficiency.

TroubleshootingWorkflow Troubleshooting Incomplete Disulfide Bond Reduction start Incomplete Reduction Observed check_conc Increase Reducing Agent Concentration start->check_conc check_ph Optimize Buffer pH check_conc->check_ph Still Incomplete success Successful Reduction check_conc->success Resolved add_denaturant Add Denaturing Agent (e.g., Urea, Guanidine-HCl) check_ph->add_denaturant Still Incomplete check_ph->success Resolved fresh_reagent Use Freshly Prepared Reducing Agent add_denaturant->fresh_reagent Still Incomplete add_denaturant->success Resolved add_chelator Add Chelating Agent (e.g., EDTA) fresh_reagent->add_chelator Still Incomplete fresh_reagent->success Resolved add_chelator->success Resolved

Caption: A decision tree for troubleshooting incomplete disulfide bond cleavage.

DisulfideReductionWorkflow General Workflow for Disulfide Bond Reduction and Alkylation start Protein with Disulfide Bonds reduction Add Reducing Agent (e.g., DTT or TCEP) start->reduction incubation Incubate (Optimize Time & Temperature) reduction->incubation removal Optional: Remove Excess Reducing Agent incubation->removal alkylation Add Alkylating Agent (e.g., IAM, NEM) incubation->alkylation If not removing removal->alkylation If necessary quench Quench Excess Alkylating Agent alkylation->quench analysis Downstream Analysis (e.g., Mass Spectrometry, SDS-PAGE) quench->analysis

Caption: A generalized workflow for protein disulfide bond reduction and subsequent alkylation.

References

Side reactions in oxime ligation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during oxime ligation experiments.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield of the desired oxime-linked product is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Slow Reaction Kinetics - Increase the concentration of reactants.[1] - Add a nucleophilic catalyst such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine) to accelerate the reaction.[2][3] - Optimize the reaction pH; oxime ligation is often faster at a slightly acidic pH (around 4-5).[1][2] - Increase the reaction temperature.[1]
Sub-optimal Catalyst Concentration - Titrate the catalyst concentration. A typical starting point for aniline is 10-100 mM. Note that excess catalyst can sometimes hinder the reaction.
Poor Solubility of Reactants - Use a co-solvent such as DMSO or DMF to improve the solubility of reactants.[4]
Hydrolysis of the Oxime Product - Maintain a neutral to slightly acidic pH during the reaction and purification, as strongly acidic or basic conditions can promote hydrolysis.[5][6] - Oximes are generally more stable than hydrazones, but prolonged exposure to aqueous environments can lead to hydrolysis.[7]
Incorrect Stoichiometry - Ensure the molar ratio of the aminooxy and carbonyl components is optimized. A slight excess of one reagent (e.g., 1.5-5 equivalents of the aminooxy component) can drive the reaction to completion.
Problem 2: Presence of Unexpected Side Products

The formation of side products can complicate purification and reduce the yield of the desired conjugate.

Side Product/ObservationPotential Cause                                                          Recommended Solution
Amide Formation Beckmann Rearrangement: This acid-catalyzed rearrangement of the oxime can occur, especially with ketoximes under harsh acidic conditions or at high temperatures.[8][9][10]- Avoid strongly acidic conditions and high temperatures.[11][12] - If acidic conditions are necessary for the ligation, consider using milder acids or optimizing the reaction time and temperature to favor oxime formation over rearrangement.[11]
Amine Formation Reduction of the Oxime: The oxime C=N bond can be reduced to an amine in the presence of reducing agents.- Ensure no unintended reducing agents are present in the reaction mixture. - If a reduction step is part of a larger workflow, ensure it is performed after the oxime ligation is complete and the product is purified.
Starting Material (Aldehyde/Ketone) Recovery Hydrolysis: The oxime bond can be hydrolyzed back to the starting carbonyl and aminooxy compounds, particularly under strongly acidic or basic conditions.[5][6][13]- Control the pH of the reaction and purification steps. Oximes exhibit good stability at physiological pH.[5] - Minimize the reaction time and avoid excessive heat.
Dimerization of Peptides/Proteins Reaction with Bifunctional Reagents: If using a catalyst with two reactive groups (e.g., p-phenylenediamine), it can potentially cross-link molecules.- If dimerization is observed with a catalyst like p-phenylenediamine (B122844), switch to a catalyst with a single reactive group, such as aniline.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

The optimal pH for oxime ligation is typically slightly acidic, in the range of 4 to 5.[1][2] This is a compromise between the need for acid catalysis to accelerate the reaction and the desire to avoid acid-catalyzed side reactions like hydrolysis and the Beckmann rearrangement.[5][8] However, with the use of aniline-based catalysts, the reaction can proceed efficiently at or near neutral pH (7.0-7.4), which is often necessary for biological applications.[2][3]

Q2: How can I accelerate a slow oxime ligation reaction?

Several strategies can be employed to speed up a slow oxime ligation:

  • Catalysis: The addition of a nucleophilic catalyst is highly effective. Aniline and its derivatives, such as p-phenylenediamine and m-phenylenediamine, can significantly increase the reaction rate.[2][14] p-Phenylenediamine has been reported to be a more efficient catalyst than aniline at neutral pH.[2][15]

  • Concentration: Increasing the concentration of the reactants will increase the reaction rate.[1]

  • Temperature: Elevating the reaction temperature can also accelerate the ligation.[1]

  • Solvent: Using organic co-solvents like DMF or DMSO can improve solubility and reaction rates.[1][4]

Q3: My oxime-linked product seems to be degrading during purification. What could be the cause?

Degradation during purification is often due to the hydrolysis of the oxime bond.[5][6] This is particularly problematic if the purification conditions involve strongly acidic or basic mobile phases. To mitigate this, maintain the pH of your purification buffers in a neutral to slightly acidic range where the oxime linkage is more stable. Also, minimize the duration of the purification process and avoid high temperatures.

Q4: I am observing an unexpected mass corresponding to an amide. What is happening?

The formation of an amide from an oxime is characteristic of the Beckmann rearrangement.[8][9] This side reaction is typically promoted by strong acids and heat.[10] To avoid this, use milder reaction conditions. If your protocol requires an acidic pH, consider using a weaker acid or lowering the reaction temperature and time. For sensitive substrates, alternative methods that proceed under very mild conditions have been developed.[11][16]

Q5: How can I quench the reaction and remove unreacted reagents?

Once the reaction is complete, you can quench any unreacted aminooxy groups by adding an excess of a simple carbonyl compound, such as acetone.[1] Similarly, excess aldehyde or ketone can be quenched with an excess of a simple aminooxy compound or hydroxylamine. Purification of the final product can then be achieved using standard techniques like size-exclusion chromatography, reverse-phase HPLC, or affinity chromatography, depending on the nature of your conjugate.

Visualizing Reaction Pathways

To better understand the chemical transformations during oxime ligation, the following diagrams illustrate the main reaction pathway and potential side reactions.

Oxime_Ligation_Pathways Reactants Aldehyde/Ketone + Aminooxy Compound Oxime Oxime Product (Desired Ligation) Reactants->Oxime Ligation (Catalyzed) Hydrolysis Hydrolysis Products (Starting Materials) Oxime->Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Amide Amide (Beckmann Rearrangement) Oxime->Amide Rearrangement (Acid, Heat) Amine Amine (Reduction) Oxime->Amine Reduction ([H])

Caption: Main oxime ligation reaction and competing side reactions.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in oxime ligation experiments.

Troubleshooting_Workflow Start Start Experiment CheckYield Is Yield Satisfactory? Start->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes OptimizeKinetics Optimize Reaction Kinetics: - Add/Increase Catalyst - Increase Concentration - Adjust pH/Temperature CheckYield->OptimizeKinetics No MinimizeSideReactions Minimize Side Reactions: - Avoid Strong Acids/Heat - Check for Reducing Agents - Use Monofunctional Catalyst CheckPurity->MinimizeSideReactions No Success Successful Ligation CheckPurity->Success Yes CheckSolubility Improve Solubility: - Use Co-solvents (DMSO, DMF) OptimizeKinetics->CheckSolubility CheckSolubility->Start OptimizePurification Optimize Purification: - Use Neutral pH Buffers - Minimize Time and Temperature MinimizeSideReactions->OptimizePurification OptimizePurification->Start

Caption: A workflow for troubleshooting oxime ligation experiments.

Catalyst Efficiency Data

The choice of catalyst can have a significant impact on the rate of oxime ligation. The following table summarizes the relative efficiency of different aniline-based catalysts.

CatalystRelative EfficiencyNotes
None BaselineUncatalyzed reactions can be very slow, especially at neutral pH.
Aniline ~40-fold rate increase at neutral pHA commonly used and effective catalyst.[17]
p-Phenylenediamine ~19-fold faster than aniline at pH 7Highly effective, especially at neutral pH.[2] Can cause dimerization in some cases.[1]
m-Phenylenediamine Up to 15 times more efficient than anilineIts high aqueous solubility allows for use at higher concentrations, leading to significant rate enhancement.[14]

General Experimental Protocol for Aqueous Oxime Ligation

This protocol provides a general starting point for performing an oxime ligation in an aqueous buffer. Optimization will be required for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde or ketone-functionalized molecule in a suitable reaction buffer (e.g., 10 mM in PBS, pH 6.0-7.4).

    • Prepare a stock solution of your aminooxy-containing molecule in the same buffer (e.g., 100 mM).

    • Prepare a stock solution of the aniline catalyst in the same buffer or a co-solvent like DMF (e.g., 200 mM).

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy-containing molecule (1.5-5 equivalents).

    • Add the aniline catalyst to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

    • Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.

References

Stability issues of Boc-aminooxy-ethyl-SS-propanol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-aminooxy-ethyl-SS-propanol in aqueous buffers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Premature Cleavage of the Boc Protecting Group

  • Symptom: Your analysis (e.g., by HPLC, LC-MS) shows the appearance of a new species with a lower molecular weight, corresponding to the loss of the Boc group (a decrease of 100.12 g/mol ). This may be accompanied by unintended reactivity of the newly exposed aminooxy group.

  • Possible Causes & Solutions:

    CauseSolution
    Acidic Buffer Conditions (pH < 6) The Boc (tert-butyloxycarbonyl) group is highly sensitive to acid and will be cleaved under acidic conditions.[1][2] It is crucial to maintain a neutral or basic pH for your buffer system. It is recommended to work at a pH of 7.0 or above to ensure the stability of the Boc group.[3]
    Use of Acidic Additives Certain buffer additives or co-solvents can lower the overall pH of the solution. Ensure all components of your aqueous buffer are compatible and do not create an acidic environment.
    Inadvertent Acid Contamination Ensure all glassware and equipment are thoroughly cleaned and free of any acidic residues from previous experiments.
    Elevated Temperatures in Acidic Buffers The rate of acid-catalyzed hydrolysis of the Boc group increases with temperature.[4] If elevated temperatures are required for your experiment, it is even more critical to maintain a non-acidic pH.

Issue 2: Unintended Reduction of the Disulfide Bond

  • Symptom: Your analysis reveals the presence of two new thiol-containing species, indicating the cleavage of the disulfide bond. This leads to the separation of the Boc-aminooxy-ethyl and the propanol (B110389) moieties of the molecule.

  • Possible Causes & Solutions:

    CauseSolution
    Presence of Reducing Agents Disulfide bonds are readily cleaved by reducing agents. Common laboratory reagents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) will rapidly reduce the disulfide bond.[1][5][6] Ensure that your buffers are free from any intended or unintended sources of reducing agents.
    Thiol-Containing Buffer Components Buffers containing free thiol groups, such as mercaptoethanol, can participate in thiol-disulfide exchange reactions, leading to the cleavage of the disulfide bond in your molecule.[7] Opt for non-thiol-based buffers where possible.
    High pH in the Presence of Trace Thiols Thiol-disulfide exchange is often more rapid at alkaline pH.[7] If your experimental conditions necessitate a basic buffer, ensure it is rigorously free of any thiol contaminants.
    Microbial Contamination Some microorganisms can create a reducing environment. Ensure your buffers are sterile, especially for long-term experiments.

Issue 3: General Degradation or Instability in Solution

  • Symptom: You observe a general loss of the parent compound over time, with the appearance of multiple unidentifiable peaks in your analytical chromatogram.

  • Possible Causes & Solutions:

    CauseSolution
    Inappropriate Storage of Stock Solutions For long-term storage, it is advisable to store this compound as a solid at -20°C or below. If a stock solution is required, prepare it in an anhydrous aprotic solvent (e.g., DMSO, DMF) and store it at low temperature. Minimize the storage of aqueous solutions.
    Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing aqueous solutions can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes to avoid this.
    Exposure to Light While not specifically documented for this molecule, prolonged exposure to light can be a source of degradation for complex organic molecules. It is good practice to protect solutions from light, especially during long-term storage or experiments.
    Reactive Buffer Components Certain buffer components may be reactive with the aminooxy or disulfide functionalities. When using a new buffer system, it is advisable to run a preliminary stability test with just the compound and the buffer.

Frequently Asked Questions (FAQs)

Q1: At what pH range is the Boc group on this compound stable?

A1: The Boc protecting group is generally stable in aqueous buffers with a pH of 7 and above. It is labile to acidic conditions, and the rate of cleavage increases as the pH decreases.[1][2][3] For maximum stability, it is recommended to work in neutral to slightly basic buffers (pH 7-8.5).

Q2: What are the best practices for storing aqueous solutions of this compound?

A2: It is best to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than a few days. For longer-term storage, prepare stock solutions in an anhydrous solvent like DMSO, aliquot into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: Can I use DTT or TCEP in my buffer with this molecule?

A3: No, unless your intention is to cleave the disulfide bond. Both DTT and TCEP are potent reducing agents that will readily reduce the disulfide linkage in this compound.[1][5][6]

Q4: How can I monitor the stability of this compound in my buffer?

A4: The most common method for monitoring the stability is by using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[8][9][10] By running samples at different time points, you can quantify the amount of the parent compound remaining and detect the appearance of any degradation products. Liquid chromatography-mass spectrometry (LC-MS) can also be used to identify the degradation products.

Q5: Is the disulfide bond in this compound susceptible to thiol-disulfide exchange with proteins?

A5: Yes, if a protein in your solution has a free cysteine residue, it can potentially react with the disulfide bond of this compound through a thiol-disulfide exchange mechanism.[7] The rate of this exchange is dependent on factors such as pH, temperature, and the accessibility of the cysteine residue on the protein.

Data Presentation

Table 1: Summary of Stability Characteristics of Functional Groups in this compound

Functional GroupStable ConditionsLabile ConditionsPrimary Degradation Pathway
Boc-aminooxy Neutral to basic pH (pH ≥ 7)[1][2][3]Acidic pH (pH < 6)[1][2]Acid-catalyzed hydrolysis
Absence of strong acidsPresence of strong acids (e.g., TFA, HCl)[2]
Moderate temperatures[4]High temperatures in acidic media[4]
Disulfide Bond Non-reducing environmentPresence of reducing agents (e.g., DTT, TCEP)[1][5][6]Reduction to thiols
Neutral to slightly acidic pH[7]High pH in the presence of thiols[7]Thiol-disulfide exchange
Absence of free thiols[7]Presence of free thiols[7]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a general method for assessing the stability of this compound in a specific aqueous buffer using RP-HPLC.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or acetonitrile.

  • Preparation of Test Solution:

    • Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the buffer properties.

  • Incubation:

    • Divide the test solution into several aliquots in sealed, light-protected vials.

    • Incubate the vials at a constant temperature (e.g., room temperature, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take one aliquot for analysis.

    • The t=0 sample should be analyzed immediately after preparation.

  • HPLC Analysis:

    • Analyze each sample by RP-HPLC. A C18 column is typically suitable.

    • Use a mobile phase gradient of water (often with 0.1% TFA or formic acid, but be mindful of potential on-column degradation) and acetonitrile.

    • Detect the compound using a UV detector at an appropriate wavelength (e.g., 210-230 nm).

  • Data Analysis:

    • Integrate the peak area of the parent this compound compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

    • Monitor the appearance and growth of any new peaks, which correspond to degradation products.

Visualizations

G Troubleshooting Logic for this compound Instability start Instability Observed check_boc Boc Group Cleavage? start->check_boc Yes check_ss Disulfide Bond Reduction? start->check_ss No check_boc->check_ss No boc_cause Acidic pH or Contamination check_boc->boc_cause Yes general_deg General Degradation check_ss->general_deg No ss_cause Reducing Agents or Free Thiols check_ss->ss_cause Yes storage_cause Improper Storage or Handling general_deg->storage_cause boc_solution Maintain pH > 7 Use Purified Reagents boc_cause->boc_solution ss_solution Use Non-reducing Buffers Ensure Thiol-Free Conditions ss_cause->ss_solution storage_solution Store as Solid or in Anhydrous Solvent Aliquot and Protect from Light storage_cause->storage_solution

Caption: Troubleshooting workflow for identifying the cause of instability.

G Potential Degradation Pathways parent Boc-NH-O-CH2-CH2-S-S-CH2-CH2-CH2-OH This compound boc_cleaved H2N-O-CH2-CH2-S-S-CH2-CH2-CH2-OH Aminooxy-ethyl-SS-propanol parent->boc_cleaved Acidic Conditions (H+) ss_cleaved_1 Boc-NH-O-CH2-CH2-SH Boc-aminooxy-ethanethiol parent->ss_cleaved_1 Reducing Agent (e.g., DTT) ss_cleaved_2 HS-CH2-CH2-CH2-OH 3-Mercaptopropanol parent->ss_cleaved_2 Reducing Agent (e.g., DTT)

Caption: Major degradation pathways of the molecule in aqueous buffers.

References

Technical Support Center: Purification of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Antibody-Drug Conjugates (ADCs) with cleavable linkers.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of ADCs with cleavable linkers, providing potential causes and actionable solutions.

Issue 1: Premature Cleavage of the Linker During Purification

Question: We are observing a significant loss of payload and an increase in unconjugated antibody during our purification process. How can we prevent the premature cleavage of our cleavable linker?

Potential Causes and Solutions:

The primary challenge in purifying ADCs with cleavable linkers is the inherent instability of the linker, which is designed to be labile under specific physiological conditions.[1][2] Purification processes can inadvertently mimic these conditions, leading to premature drug release.[1]

Potential CauseTroubleshooting StepsExperimental Protocol
Harsh pH Conditions Maintain a pH range where the linker is most stable. For many acid-labile linkers like hydrazones, avoiding acidic conditions is critical.[][] For enzymatically cleavable linkers, ensure the pH does not activate any co-purifying enzymes.pH Stability Study: Incubate the ADC in a series of buffers with varying pH values (e.g., pH 4.0-8.0) for a defined period. Analyze the samples at different time points using RP-HPLC or HIC-HPLC to quantify the amount of intact ADC, free payload, and unconjugated antibody.
Presence of Reducing Agents For disulfide linkers, avoid buffers containing reducing agents like DTT or TCEP.[5] Ensure all solutions are freshly prepared and de-gassed to minimize oxidation-reduction reactions.Buffer Compatibility Screen: Spike purification buffers with low levels of potential reducing agents and monitor ADC stability over time by SEC-HPLC to detect fragmentation or aggregation.
Enzymatic Degradation If the linker is susceptible to enzymatic cleavage (e.g., peptide linkers like Val-Cit), the presence of co-purifying proteases can be a major issue.[][6]Protease Activity Assay: Utilize a generic protease activity assay kit to test for enzymatic activity in the process intermediates. If activity is detected, consider adding a protease inhibitor cocktail during the initial purification steps.
Elevated Temperature Higher temperatures can accelerate the degradation of sensitive linkers.Temperature Optimization: Perform purification steps at a lower temperature (e.g., 4-8°C) to minimize linker cleavage.[1]

Issue 2: Aggregation of the ADC During or After Purification

Question: Our purified ADC shows a high level of aggregation upon analysis by Size Exclusion Chromatography (SEC). What are the common causes and how can we mitigate this?

Potential Causes and Solutions:

ADC aggregation can be triggered by several factors, including the hydrophobicity of the payload and linker, as well as the purification conditions themselves.[7][8]

Potential CauseTroubleshooting StepsExperimental Protocol
Hydrophobic Interactions High drug-to-antibody ratio (DAR) and hydrophobic payloads/linkers can lead to self-aggregation.[7]Formulation Screening: Screen a variety of formulation buffers with different excipients (e.g., arginine, polysorbate 20/80, sucrose) to identify conditions that minimize aggregation. Use SEC-HPLC to monitor the percentage of high molecular weight species (HMWs).
Inappropriate Buffer Conditions Suboptimal pH or ionic strength of the purification buffers can promote aggregation.[9]Buffer Optimization for Chromatography: During chromatography steps (e.g., HIC, IEX), perform a gradient elution to identify the optimal salt concentration and pH for eluting the ADC without causing aggregation.
Freeze-Thaw Stress Repeated freeze-thaw cycles can induce aggregation.Freeze-Thaw Stability Study: Subject the purified ADC to multiple freeze-thaw cycles and analyze for aggregation by SEC-HPLC after each cycle. If aggregation is observed, aliquot the purified ADC into single-use volumes for storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cleavable linkers and their cleavage mechanisms?

There are three main categories of cleavable linkers used in ADCs:

  • Enzymatically Cleavable Linkers: These linkers, often containing peptide sequences like valine-citrulline (Val-Cit), are cleaved by proteases (e.g., cathepsins) that are highly active inside lysosomes of tumor cells.[][10]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at neutral pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[][]

  • Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved by the high intracellular concentration of glutathione (B108866) in tumor cells.[]

Q2: Which analytical techniques are essential for monitoring the purification of ADCs with cleavable linkers?

A combination of analytical methods is crucial for comprehensive characterization:[11][12]

  • Size Exclusion Chromatography (SEC-HPLC): To quantify aggregates, fragments, and the intact ADC.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) distribution and assess heterogeneity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the amount of free payload.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC and its degradation products.[5]

Q3: How does the drug-to-antibody ratio (DAR) impact purification?

A higher DAR can increase the hydrophobicity of the ADC, making it more prone to aggregation during purification.[7][] This can necessitate the use of more stringent purification conditions or specific formulation strategies to maintain solubility. A heterogeneous DAR distribution can also lead to broader peaks during chromatography, making it challenging to achieve a highly pure and homogenous product.

Q4: What is the "bystander effect" and how does it relate to cleavable linkers?

The bystander effect refers to the ability of a payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring antigen-negative cancer cells.[14] This is a key advantage of many ADCs with cleavable linkers, as the released payload is often cell-permeable.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification Steps cluster_2 Final Product Conjugation Conjugation Reaction Quenching Quenching Conjugation->Quenching TFF Tangential Flow Filtration (TFF) Quenching->TFF Removal of unreacted payload Affinity_Chrom Affinity Chromatography (e.g., Protein A) TFF->Affinity_Chrom Intermediate_Chrom Intermediate Chromatography (e.g., HIC, IEX) Affinity_Chrom->Intermediate_Chrom DAR separation Polishing_Chrom Polishing Chromatography (e.g., SEC) Intermediate_Chrom->Polishing_Chrom Aggregate removal UFDF Ultrafiltration/ Diafiltration (UF/DF) Polishing_Chrom->UFDF Buffer exchange Final_ADC Purified ADC UFDF->Final_ADC

Caption: A generalized experimental workflow for the purification of Antibody-Drug Conjugates (ADCs).

Troubleshooting_Aggregation Start High Aggregation Detected by SEC Check_DAR Is DAR higher than expected? Start->Check_DAR Optimize_Conjugation Optimize conjugation reaction conditions Check_DAR->Optimize_Conjugation Yes Screen_Formulation Screen formulation buffers with excipients Check_DAR->Screen_Formulation No Optimize_Conjugation->Screen_Formulation Check_Buffer Are purification buffer conditions optimal? Screen_Formulation->Check_Buffer Optimize_Chrom Optimize chromatography (pH, salt concentration) Check_Buffer->Optimize_Chrom No Check_Freeze_Thaw Has the sample undergone multiple freeze-thaw cycles? Check_Buffer->Check_Freeze_Thaw Yes Optimize_Chrom->Check_Freeze_Thaw Aliquot_Sample Aliquot for single use before freezing Check_Freeze_Thaw->Aliquot_Sample Yes End Aggregation Minimized Check_Freeze_Thaw->End No Aliquot_Sample->End

Caption: A logical troubleshooting guide for addressing ADC aggregation issues.

References

Technical Support Center: Optimizing Aniline Concentration in Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing aniline (B41778) concentration as a catalyst in oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the role of aniline in oxime ligation?

Aniline acts as a nucleophilic catalyst in oxime ligation.[1][2][3] It accelerates the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[2][3] The mechanism involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then displaced by the aminooxy nucleophile. This catalytic pathway lowers the activation energy of the reaction, leading to a significant increase in the reaction rate, especially at neutral pH.[4]

Q2: What is the optimal concentration of aniline for oxime ligation?

The optimal concentration of aniline typically ranges from 10 mM to 100 mM.[4] For many applications, a concentration of 100 mM aniline provides a significant rate enhancement.[1][4] However, the ideal concentration can depend on the specific substrates, their concentrations, and the reaction conditions such as pH and temperature. It is often recommended to empirically determine the optimal aniline concentration for your specific system.

Q3: Can I perform oxime ligation without a catalyst?

Yes, oxime ligation can proceed without a catalyst, but the reaction is often very slow, especially at neutral pH and with ketone substrates.[5][6][7] Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[4] For applications requiring rapid and efficient conjugation, particularly with low concentrations of reactants, a catalyst is highly recommended.[6]

Q4: Are there more effective catalysts than aniline?

Yes, several aniline derivatives have been identified as more efficient catalysts for oxime ligation.[4][6] For instance, p-phenylenediamine (B122844) and m-phenylenediamine (B132917) have shown superior catalytic activity compared to aniline.[5][6][8] m-Phenylenediamine is particularly noteworthy due to its higher aqueous solubility, allowing it to be used at concentrations significantly above the solubility limit of aniline, resulting in a much greater rate acceleration.[5][9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Slow or incomplete reaction Suboptimal aniline concentration: The catalyst concentration may be too low to effectively accelerate the reaction.Increase the aniline concentration, typically within the 10-100 mM range.[4] Consider testing a higher concentration, such as 100 mM, for improved kinetics.[1]
Low reactant concentration: The rate of ligation is dependent on the concentration of both the carbonyl and aminooxy-functionalized molecules.If possible, increase the concentration of one or both reactants.
Ketone substrate: Ketones are generally less reactive than aldehydes in oxime ligation, leading to slower kinetics.[5][7]For ketone ligations, using a higher concentration of aniline or a more potent catalyst like m-phenylenediamine is recommended.[5] Allow for a longer reaction time.
Unfavorable pH: The rate of aniline-catalyzed oxime ligation is pH-dependent. The optimal pH is often between 4 and 5, but many biomolecules require neutral pH.[3][6][8]If your biomolecule is stable at acidic pH, consider running the reaction at pH 4.5 for a significant rate enhancement.[4] For reactions at neutral pH, a higher catalyst concentration or a more efficient catalyst may be necessary.[6]
Poor yield of the desired conjugate Hydrolysis of the oxime bond: While generally stable, the oxime bond can be susceptible to hydrolysis under certain conditions.Ensure the purification and storage conditions are appropriate. Avoid prolonged exposure to harsh acidic or basic conditions.
Side reactions: The reactants may be participating in unintended side reactions.Ensure the purity of your starting materials. Consider quenching the reaction after completion to prevent further reactions.
Difficulty purifying the final product Excess aniline: High concentrations of aniline can sometimes complicate downstream purification.If purification is an issue, try using the lowest effective concentration of aniline. Alternatively, consider a catalyst that is easier to remove, or use a purification method that effectively separates the catalyst from the product, such as HPLC.

Quantitative Data on Catalyst Performance

The following table summarizes the effect of different catalysts and their concentrations on the rate of oxime ligation.

CatalystConcentrationSubstratespHRate Constant (k, M⁻¹s⁻¹)Fold Increase vs. UncatalyzedFold Increase vs. AnilineReference
None-Aldehyde-protein + Aminooxy-PEG7-1-[6][8]
Aniline100 mMAminooxyacetyl-peptide + Benzaldehyde78.2 ± 1.0-1[1]
Aniline10 mMAldehyde-protein + Aminooxy-PEG7--1[6][8]
p-Phenylenediamine10 mMAldehyde-protein + Aminooxy-PEG7-12019[6][8]
m-Phenylenediamine100 mMAldehyde + Alkoxyamine7.3~2.5x faster than aniline-~2.5[7]
m-Phenylenediamine500 mMAldehyde + Alkoxyamine7.3>10x faster than aniline->10[7]
m-Phenylenediamine750 mMAldehyde + Alkoxyamine7.3~15x faster than aniline-~15[7]

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation in Aqueous Buffer

This protocol is suitable for the conjugation of water-soluble biomolecules at or near neutral pH.

Materials:

  • Aldehyde or ketone-functionalized molecule

  • Aminooxy-functionalized molecule

  • Aniline (or other catalyst)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Organic Co-solvent (if necessary, e.g., DMF or DMSO)

  • Quenching reagent (e.g., acetone)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of your aminooxy-functionalized molecule in the same buffer.

    • Prepare a stock solution of aniline in the reaction buffer or an organic co-solvent (e.g., 200 mM in DMF).

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy-functionalized molecule (1.5-5 equivalents).

    • Add the aniline stock solution to achieve the desired final concentration (e.g., 10-100 mM).

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

    • Monitor the reaction progress using an appropriate analytical technique such as HPLC or mass spectrometry.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

    • Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to remove the catalyst and unreacted starting materials.

Visualizations

Aniline_Catalyzed_Oxime_Ligation cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_product Product Aldehyde Aldehyde/Ketone (R-C=O) Schiff_base Schiff Base Intermediate (R-C=N-Ph) Aldehyde->Schiff_base Aminooxy Aminooxy (R'-ONH2) Tetrahedral_int Tetrahedral Intermediate Aniline_cat Aniline Catalyst Schiff_base->Aldehyde Schiff_base->Tetrahedral_int + Aminooxy Oxime Oxime Product (R-C=N-OR') Tetrahedral_int->Oxime - Aniline Aniline_cat_out Aniline_cat_out->Aniline_cat Catalyst Regeneration

Caption: Aniline-catalyzed oxime ligation mechanism.

Experimental_Workflow prep 1. Prepare Stock Solutions - Aldehyde/Ketone Molecule - Aminooxy Molecule - Aniline Catalyst mix 2. Mix Reactants - Aldehyde/Ketone (1 eq.) - Aminooxy (1.5-5 eq.) - Aniline (10-100 mM) prep->mix incubate 3. Incubate - Room Temperature or 37°C - 2-24 hours mix->incubate monitor 4. Monitor Progress - HPLC or Mass Spectrometry incubate->monitor quench 5. Quench Reaction - Add excess acetone monitor->quench purify 6. Purify Conjugate - HPLC or SEC quench->purify

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation, and how does it affect my reactions?

A: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In bioconjugation, this occurs when the bulky nature of biomolecules (e.g., antibodies, enzymes) or the molecules being attached (e.g., drugs, linkers) physically obstructs the reactive sites, leading to reduced reaction rates and lower conjugation yields.[1][2] The microenvironment of the target amino acid residue, including its accessibility on the protein surface, also plays a crucial role.[3]

Key consequences of steric hindrance include:

  • Low Conjugation Efficiency: The primary effect is a decrease in the yield of the desired bioconjugate.[1][3]

  • Incomplete Reactions: Reactions may not proceed to completion, resulting in a heterogeneous mixture of conjugated and unconjugated species.

  • Loss of Biological Activity: If conjugation occurs near an active site or binding region, the steric bulk of the attached molecule can interfere with the biomolecule's function.[4]

Q2: How can I overcome steric hindrance using linkers?

A: Linkers, particularly those with a polyethylene (B3416737) glycol (PEG) spacer, are a primary strategy to mitigate steric hindrance.[5][6][7] They act as a flexible arm, increasing the distance between the two molecules being conjugated and allowing the reactive groups to interact more freely.[5][6]

Key considerations for linker selection:

  • Length and Flexibility: Longer PEG linkers generally provide more flexibility and are more effective at reducing steric hindrance, which is especially important when conjugating large biomolecules.[6][8] Shorter PEG chains (e.g., PEG2-PEG12) are suitable for more compact systems.[8]

  • Hydrophilicity: PEG linkers are hydrophilic, which can improve the solubility of hydrophobic drugs and reduce aggregation of the final conjugate.[9]

  • Architecture: Both linear and branched PEG linkers are available. Branched linkers can offer a higher payload capacity and enhanced shielding effects.[8]

Below is a diagram illustrating the role of linkers in overcoming steric hindrance.

StericHindrance_Linker cluster_0 Without Linker cluster_1 With PEG Linker Biomolecule_A Biomolecule Payload_A Payload Biomolecule_A->Payload_A Steric Hindrance (Low Yield) Biomolecule_B Biomolecule Linker PEG Linker Biomolecule_B->Linker Payload_B Payload Linker->Payload_B Reduced Hindrance (High Yield)

Caption: Role of PEG linkers in reducing steric hindrance.

Q3: What are site-specific conjugation techniques, and how do they help with steric hindrance?

A: Site-specific conjugation methods allow for the attachment of a molecule at a precise location on a biomolecule, which is often chosen to be away from functionally important regions.[4][10][] This approach minimizes the risk of steric hindrance interfering with the biomolecule's activity and produces a homogeneous product.[10][]

Common site-specific techniques include:

  • Enzyme-Mediated Conjugation: Enzymes like transglutaminase or formylglycine generating enzyme (FGE) can create specific reactive sites on a protein for conjugation.[12][13] For instance, transglutaminase can target specific glutamine residues.[12]

  • Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a unique reactive group (e.g., an azide (B81097) or alkyne for click chemistry) allows for precise control over the conjugation site.[3][][14]

  • Engineered Cysteine Residues: Introducing cysteine residues at specific locations on a protein surface provides a unique reactive handle for conjugation.[15]

The workflow for a site-specific conjugation strategy is depicted below.

SiteSpecific_Workflow Start Start: Native Protein Choice Select Site-Specific Method Start->Choice Protein_Engineering Protein Engineering (e.g., UAA incorporation, Cysteine mutation) Reactive_Protein Protein with Unique Reactive Handle Protein_Engineering->Reactive_Protein Enzymatic_Modification Enzymatic Modification (e.g., Transglutaminase) Enzymatic_Modification->Reactive_Protein Choice->Protein_Engineering Choice->Enzymatic_Modification Bioconjugation Bioconjugation Reaction (e.g., Click Chemistry) Reactive_Protein->Bioconjugation Homogeneous_Product Homogeneous Bioconjugate Bioconjugation->Homogeneous_Product

Caption: Workflow for site-specific bioconjugation.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

You are observing significantly lower than expected yields of your desired bioconjugate.

Potential Cause Recommended Solution
Steric Hindrance Introduce a PEG linker between the two molecules to increase the distance and flexibility between the reactive groups.[1][5][6] Consider using a longer linker if one is already in use.[4]
Inaccessible Reactive Site The target amino acid on the protein may be buried within the protein's structure.[3][16] Consider using site-directed mutagenesis to introduce a more accessible reactive site or use mild denaturants to expose the target site.[3][4]
Suboptimal Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time.[3][17] For example, NHS ester reactions are typically optimal at pH 7-8, while maleimide (B117702) reactions prefer a pH of 6.5-7.5.[4]
Incorrect Reagent Ratio An incorrect molar ratio of the reactants can limit the reaction.[1] Titrate the concentration of the labeling reagent to find the optimal ratio for your specific molecules.
Reagent Degradation Some reagents, like DBCO-NHS esters, are moisture-sensitive and can hydrolyze.[1] Ensure proper storage and handling of all reagents.
Problem 2: Loss of Biological Activity Post-Conjugation

The biological activity of your protein (e.g., enzyme activity, antibody binding) is significantly reduced after conjugation.

Potential Cause Recommended Solution
Modification of Active Site The conjugation may have occurred at or near the active site of the biomolecule, causing steric hindrance that blocks substrate or antigen binding.[4] Employ site-specific conjugation methods to direct the modification to a region that does not impact activity.[4][18]
Linker Interference The linker itself may sterically hinder the interaction of the biomolecule with its target.[4] Experiment with linkers of different lengths or chemical structures.[3][4]
Protein Denaturation Harsh reaction conditions (e.g., extreme pH, high temperature, organic solvents) can denature the protein.[4] Use milder conditions, such as lower temperatures for a longer duration, and aqueous buffers.[4]
Aggregation The hydrophobicity of the payload or linker can lead to protein aggregation.[] Introducing hydrophilic linkers like PEG can help mitigate this issue.[9][]

The decision-making process for troubleshooting loss of biological activity is outlined in the following diagram.

ActivityLoss_Troubleshooting Start Loss of Biological Activity Observed Check_Site Is conjugation site-specific? Start->Check_Site Implement_Site_Specific Implement site-specific conjugation (e.g., UAA, enzymatic) Check_Site->Implement_Site_Specific No Check_Conditions Review Reaction Conditions (pH, Temp, Solvents) Check_Site->Check_Conditions Yes Implement_Site_Specific->Check_Conditions Use_Milder_Conditions Use milder conditions (e.g., lower temp, aqueous buffer) Check_Conditions->Use_Milder_Conditions Check_Linker Evaluate Linker (Length, Hydrophobicity) Check_Conditions->Check_Linker Use_Milder_Conditions->Check_Linker Modify_Linker Modify linker (e.g., change length, use PEG) Check_Linker->Modify_Linker Check_Aggregation Check for Aggregation Check_Linker->Check_Aggregation Modify_Linker->Check_Aggregation End Activity Preserved Check_Aggregation->End

Caption: Troubleshooting guide for loss of biological activity.

Experimental Protocols

Protocol 1: General Protocol for Amine-to-Amine Bioconjugation using a PEGylated Crosslinker

This protocol provides a general workflow for conjugating two proteins via their lysine (B10760008) residues using a homobifunctional NHS-ester PEGylated crosslinker.

  • Protein Preparation:

    • Dissolve both proteins in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the reaction.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the NHS-ester PEGylated crosslinker in a dry, aprotic solvent like DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the crosslinker solution to one of the protein solutions at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

    • Quench the reaction by adding a quenching buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification of the Activated Protein:

    • Remove the excess crosslinker and quenching buffer using a desalting column or dialysis against the reaction buffer (e.g., PBS).

  • Conjugation to the Second Protein:

    • Add the second protein to the purified, activated first protein. A 1:1 molar ratio is a good starting point.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification of the Final Conjugate:

    • Purify the final bioconjugate from unreacted proteins using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis:

    • Analyze the final product using SDS-PAGE to confirm the formation of the conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Site-Specific Conjugation

This protocol describes the conjugation of a DBCO-functionalized molecule to a protein containing a site-specifically incorporated azide group.

  • Protein Preparation:

    • Express and purify the protein with a genetically encoded unnatural amino acid containing an azide group.

    • Prepare the protein in a compatible buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • DBCO-Molecule Preparation:

    • Dissolve the DBCO-functionalized molecule (e.g., a drug or fluorescent dye) in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the DBCO-molecule to the azide-containing protein solution. A 3- to 10-fold molar excess of the DBCO-molecule is typically used.

    • Incubate the reaction at 4°C or room temperature. Reaction times can range from 1 to 24 hours, depending on the specific reactants.[1] The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Remove the excess DBCO-molecule by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy.

Quantitative Data Summary

Table 1: Effect of Linker Length on Conjugation Efficiency
LinkerLength (Å)Relative Conjugation Yield (%)Reference
No LinkerN/A15Hypothetical
PEG4~1865[5][6]
PEG8~3085[5][6]
PEG12~4392[5][6]
PEG24~8595[9]

Note: Relative yields are illustrative and can vary significantly based on the specific biomolecules and reaction conditions.

Table 2: Optimizing Reaction Conditions for DBCO-Azide SPAAC Reactions
ParameterCondition 1Condition 2Condition 3Outcome
Temperature 4°CRoom Temp (~22°C)37°CHigher temperatures generally increase reaction rate.[1]
Time 2 hours12 hours24 hoursLonger incubation times can improve conjugation efficiency, especially for large molecules.[1]
Molar Excess of DBCO 1.5x3x10xIncreasing molar excess often improves yield, but can lead to off-target reactions or precipitation.[1]
pH 6.57.48.5SPAAC is generally efficient over a wide pH range, with pH 7-9 being optimal.[1]

References

Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody Ratios (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with inconsistent drug-to-antibody ratios (DAR) during the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a consistently lower-than-expected Drug-to-Antibody Ratio (DAR). What are the potential causes and how can we troubleshoot this?

A low DAR can stem from several factors throughout the conjugation process. Below is a breakdown of potential causes and corresponding solutions.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Inefficient Antibody Reduction (for Cysteine Conjugation) Optimize Reduction Conditions: Ensure complete and controlled reduction of the interchain disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[1] Optimize incubation time and temperature. Purification Post-Reduction: It is critical to remove the excess reducing agent before adding the linker-payload to prevent it from reacting with the maleimide (B117702) group of the linker.[1]
Suboptimal Conjugation Reaction Conditions pH of Conjugation Buffer: Ensure the pH is optimal for the specific conjugation chemistry. For maleimide-thiol conjugation, a pH of 6.5-7.5 is typically used.[1] Reaction Time and Temperature: Optimize the incubation time and temperature. While longer reaction times can increase conjugation, they may also promote ADC aggregation. A systematic optimization of these parameters is recommended.[1]
Poor Solubility of Linker-Payload Use of Co-solvents: For hydrophobic payloads, introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to the conjugation reaction to improve solubility.[1] Be cautious as high concentrations of organic solvents can denature the antibody.
Steric Hindrance Linker Length: If using a bulky payload or conjugating to a sterically hindered site, consider using a linker with a longer spacer arm (e.g., PEG linkers) to improve accessibility.
Antibody-Related Issues Antibody Purity and Concentration: Ensure the antibody is of high purity (>95%) and at the recommended concentration for conjugation.[2] Impurities can compete with the conjugation reaction. Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or other additives like azide (B81097) and glycine (B1666218) can interfere with the conjugation reaction.[2] Perform buffer exchange into an appropriate conjugation buffer.

Q2: Our ADC preparations show a high degree of heterogeneity with a wide range of DAR species. How can we achieve a more homogeneous product?

ADC heterogeneity is a common challenge, particularly with traditional lysine-based conjugation. Here’s how to address it:

Strategies to Reduce Heterogeneity:

Strategy Description
Site-Specific Conjugation This is the most effective way to produce homogeneous ADCs.[3][4] Methods include engineering specific cysteine or unnatural amino acid residues into the antibody sequence, or utilizing enzymatic approaches to create specific conjugation sites.
Controlled Antibody Reduction For cysteine conjugation, precise control over the reducing agent concentration, temperature, and incubation time is crucial to ensure consistent reduction across batches, leading to a more defined number of available thiol groups.[5]
Optimization of Conjugation Chemistry Reactant Stoichiometry: Carefully control the molar ratio of the linker-payload to the antibody. An excess of the linker-payload can lead to higher DAR species and increased heterogeneity. Reaction Quenching: Stop the conjugation reaction at a specific time point by adding a quenching reagent (e.g., N-acetylcysteine for maleimide chemistry) to prevent further reaction and the formation of undesired species.
Purification Strategy Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.[5] This allows for the isolation of specific DAR species or a narrower distribution.

Below is a troubleshooting workflow for inconsistent DAR:

Troubleshooting_Inconsistent_DAR Troubleshooting Workflow for Inconsistent DAR start Inconsistent DAR Observed check_dar Characterize DAR Distribution (HIC-HPLC, MS) start->check_dar low_dar Consistently Low DAR check_dar->low_dar high_heterogeneity High Heterogeneity check_dar->high_heterogeneity optimize_reduction Optimize Antibody Reduction - Reductant concentration - Time, Temperature low_dar->optimize_reduction Cysteine Conjugation optimize_conjugation Optimize Conjugation Reaction - pH, Time, Temperature - Reactant ratio low_dar->optimize_conjugation improve_solubility Improve Linker-Payload Solubility - Use co-solvents low_dar->improve_solubility site_specific Consider Site-Specific Conjugation high_heterogeneity->site_specific purify_hic Purify using HIC high_heterogeneity->purify_hic end Consistent DAR Achieved optimize_reduction->end optimize_conjugation->end improve_solubility->end site_specific->end purify_hic->end

Troubleshooting workflow for inconsistent DAR.

Experimental Protocols

1. Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This method is particularly useful for cysteine-linked ADCs.[6][7][8]

Materials:

  • ADC sample

  • HIC column (e.g., Protein-Pak Hi Res HIC, TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 10-20% isopropanol)

  • UHPLC system with a UV detector

Methodology:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.[9] Filter the sample through a 0.22 µm filter.

  • Sample Injection: Inject 10-50 µg of the prepared ADC sample onto the column.

  • Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30-50 minutes).[10]

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR0) will elute first, followed by species with increasing DARs (DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Characterization

RP-HPLC is often used to analyze the light and heavy chains of reduced ADCs, providing information on the distribution of the drug-linker on each chain.[11][12]

Materials:

  • ADC sample

  • Reducing agent (e.g., DTT or TCEP)

  • Denaturing buffer (e.g., 6 M Guanidine-HCl)

  • RP-HPLC column (e.g., C4 or C8 column)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UHPLC system with a UV detector

Methodology:

  • Sample Preparation (Reduction): a. Dilute the ADC sample to 1 mg/mL in a denaturing buffer. b. Add the reducing agent to a final concentration of 10-20 mM. c. Incubate at 37°C for 15-30 minutes to reduce the disulfide bonds.[13]

  • System Equilibration: Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20%) at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the reduced ADC sample onto the column.

  • Gradient Elution: Elute the separated light and heavy chains using a linear gradient of increasing Mobile Phase B.

  • Data Acquisition: Monitor the elution profile at 280 nm and 252 nm (if the payload has absorbance at this wavelength).

  • Data Analysis: Identify and integrate the peaks corresponding to unconjugated and conjugated light and heavy chains. The increase in hydrophobicity (retention time) corresponds to the number of drug-linkers attached.

3. Mass Spectrometry (MS) for DAR Determination

Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for precise DAR determination.[14][15][16]

Materials:

  • ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • For native MS: Size-exclusion chromatography (SEC) column and a non-denaturing, MS-compatible mobile phase (e.g., ammonium acetate).[16][17]

  • For denaturing MS: RP-HPLC setup as described above.

Methodology:

  • Sample Preparation:

    • Intact Mass (Native MS): For cysteine-conjugated ADCs, it is crucial to maintain the non-covalent interactions between the heavy and light chains.[16] Perform buffer exchange into an MS-compatible volatile buffer like ammonium acetate.

    • Reduced Sample (Denaturing MS): Reduce the ADC as described in the RP-HPLC protocol.

  • LC-MS Analysis: a. Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system (SEC for native, RP for denaturing). b. Acquire the mass spectra in the appropriate m/z range.

  • Data Analysis: a. Deconvolute the raw mass spectra to obtain the zero-charge state masses of the different ADC species. b. Identify the mass of the unconjugated antibody and the mass shift corresponding to the drug-linker. c. Calculate the relative abundance of each DAR species from the peak intensities in the deconvoluted spectrum. d. Calculate the weighted average DAR.

The following diagram illustrates the general workflow for ADC analysis:

ADC_Analysis_Workflow General Workflow for ADC Analysis start ADC Sample hic HIC-HPLC (Intact ADC) start->hic rp_hplc RP-HPLC (Reduced ADC) start->rp_hplc ms Mass Spectrometry (Intact or Reduced) start->ms dar_distribution DAR Distribution hic->dar_distribution average_dar Average DAR hic->average_dar chain_conjugation Light & Heavy Chain Conjugation Profile rp_hplc->chain_conjugation ms->dar_distribution ms->average_dar ms->chain_conjugation

General workflow for ADC analysis.

References

Technical Support Center: Minimizing Premature Linker Cleavage in Circulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and minimize premature linker cleavage of antibody-drug conjugates (ADCs) in circulation.

Frequently Asked Questions (FAQs)

Q1: What are the main types of linkers used in ADCs?

There are two primary categories of linkers used in ADCs: cleavable and non-cleavable linkers.[1]

  • Cleavable linkers are designed to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[][3] These triggers can include acidic conditions, specific enzymes, or a reducing environment.[][4] Over 80% of clinically approved ADCs utilize cleavable linkers.[3]

  • Non-cleavable linkers release the drug payload only after the complete degradation of the antibody component of the ADC within the lysosome.[1][5][6] This process relies on the catabolism of the ADC.[1]

Q2: What are the common mechanisms of premature linker cleavage in circulation?

Premature linker cleavage in the bloodstream can lead to off-target toxicity and reduced therapeutic efficacy.[3][7] The primary mechanisms depend on the linker type:

  • Enzymatic Cleavage: Some peptide-based linkers, like the commonly used Val-Cit linker, can be susceptible to cleavage by extracellular enzymes present in plasma, such as neutrophil elastase or, in preclinical mouse models, carboxylesterase 1C (Ces1C).[7][8]

  • Chemical Instability:

    • Acid-labile linkers (e.g., hydrazones) can exhibit insufficient stability in the slightly acidic microenvironments of some normal tissues or due to inherent instability, leading to hydrolysis in plasma.[3][]

    • Disulfide linkers can be prematurely cleaved in the mildly reducing environment of the plasma, although the primary cleavage trigger is the higher glutathione (B108866) concentration inside cells.[5][]

  • Maleimide (B117702) Exchange Reactions: For ADCs conjugated via thiol-maleimide linkage, the maleimide group can undergo a retro-Michael reaction, leading to the detachment of the linker-drug complex. This is particularly prevalent at conjugation sites with high solvent accessibility.[10] The detached linker-drug can then react with other molecules like serum albumin.[10][11]

Q3: What factors influence the stability of an ADC linker in circulation?

Several factors contribute to the plasma stability of an ADC:

  • Linker Chemistry: The inherent chemical properties of the linker are paramount. For example, modifying a Val-Cit linker to a Glu-Val-Cit sequence can significantly increase its stability in mouse plasma.[8][12] Similarly, introducing steric hindrance near a disulfide bond can enhance its stability.[][13]

  • Conjugation Site: The location where the linker-drug is attached to the antibody plays a crucial role.[10][13] Conjugation to sites that are less accessible to solvents can protect the linker from enzymatic degradation or chemical reactions.[10]

  • Drug-to-Antibody Ratio (DAR): ADCs with a high DAR may exhibit faster clearance from circulation, which can be associated with increased hydrophobicity and potential aggregation.[10][12] Optimizing the DAR, typically between 2 and 4, can improve stability and reduce off-target effects.[]

  • Hydrophobicity: Highly hydrophobic payloads or linkers can lead to ADC aggregation and rapid clearance.[] Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can improve solubility and plasma stability.[][]

Troubleshooting Guides

Issue 1: Premature Drug Release Observed in Preclinical Mouse Models
  • Possible Cause: The Val-Cit dipeptide linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma.[8] This can lead to reduced efficacy and off-target toxicity in mouse studies.[8]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your ADC to a control ADC with a known stable linker (e.g., a non-cleavable linker).[8]

    • Utilize Ces1C Knockout Mice: If available, perform in vivo studies in Ces1C knockout mice to confirm if the premature release is mitigated.[8]

    • Modify the Linker:

      • Introduce a hydrophilic group at the P3 position of the peptide linker. A glutamic acid residue, creating a Glu-Val-Cit linker, has been shown to significantly decrease susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[8][14][15]

      • Explore alternative linker chemistries that are not substrates for Ces1C, such as certain triglycyl peptide linkers or exolinker designs.[8][14]

Issue 2: Evidence of Off-Target Toxicity (e.g., Neutropenia)
  • Possible Cause: Premature drug release in circulation may be mediated by human neutrophil elastase (NE), which can cleave the Val-Cit linker.[8][14] This can lead to toxicity towards neutrophils, resulting in neutropenia.[8]

  • Troubleshooting Steps:

    • Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[8]

    • Modify the Linker:

      • Alter the P2 residue of the dipeptide. For instance, a Glu-Gly-Cit linker has shown resistance to NE-mediated cleavage.[14]

      • Employ a tandem-cleavage linker strategy, where the dipeptide is protected by a moiety like a glucuronide, which is cleaved first inside the lysosome, exposing the dipeptide for subsequent cleavage.[7]

Quantitative Data Summary

The stability of different linker technologies can vary significantly. The following tables summarize available quantitative data on linker stability in plasma.

Table 1: Comparative Stability of Different Linker Chemistries in Human Plasma

Linker TypeSpecific Linker ExamplePayloadHalf-life (t₁/₂) in Human PlasmaReference
Acid-CleavablePhenylketone-derived hydrazone-~2 days[3]
Acid-CleavableCarbonate-36 hours[3]
Acid-CleavableSilyl ether-basedMMAE> 7 days[3]
Maleimide-basedSMCC-38% degradation in 120 hours[3]
Maleimide-basedMD linker (self-stabilizing)-3% degradation in 120 hours[3]

Table 2: Impact of Linker Modification on Stability in Mouse Plasma

Linker TypeSpecific LinkerPayloadStability MetricReference
Peptide-basedVal-CitUncialamycinHigh cleavage in mouse serum[16]
Peptide-basedVal-Cit with thiazole (B1198619) amide (PABC replacement)UncialamycinDecreased cleavage in mouse serum[16]
Peptide-basedGlu-Val-CitMMAESignificantly reduced susceptibility to Ces1C cleavage[8]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and quantify premature payload release in plasma from different species.[8][17]

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

  • (Optional) Immunoaffinity capture reagents (e.g., Protein A magnetic beads)[17]

Methodology:

  • Pre-warm plasma from each species to 37°C.

  • Dilute the ADC to a final concentration of 1 mg/mL in the pre-warmed plasma in separate tubes.[8] A buffer control should be included to assess the inherent stability of the ADC.[17]

  • Incubate the samples at 37°C.[8]

  • At specified time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[8][17]

  • Immediately quench the reaction by diluting the aliquot in cold PBS to stop further degradation.[8]

  • Process the samples to separate the ADC from plasma proteins. This can be done using immunoaffinity capture.[17]

  • Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.[17] The concentration of the free payload can also be quantified.[11]

Protocol 2: Lysosomal Stability/Cleavage Assay

Objective: To evaluate the cleavage of the linker and release of the payload by lysosomal proteases.[6][8]

Materials:

  • ADC construct

  • Rat or human liver lysosomal fractions[8]

  • Cathepsin B inhibitor (for specificity control)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)[8]

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., final concentration ~10 µM) in the assay buffer.[8]

  • Add the lysosomal fraction to the reaction mixture.

  • For a negative control, add a Cathepsin B inhibitor to a separate reaction to confirm the specificity of the cleavage.[8]

  • Incubate all samples at 37°C.[8]

  • At specified time points, take aliquots and quench the reaction.

  • Analyze the samples by LC-MS to quantify the amount of released payload.

Visualizations

LinkerCleavagePathways cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Cell ADC Intact ADC in Circulation FreePayload Prematurely Released Payload (Toxicity) ADC->FreePayload Premature Cleavage InternalizedADC Internalized ADC ADC->InternalizedADC Tumor Targeting & Internalization PlasmaEnzymes Plasma Enzymes (e.g., Ces1C, NE) PlasmaEnzymes->ADC Acts on Linker ReleasedPayload Released Payload (Efficacy) InternalizedADC->ReleasedPayload Intended Cleavage Lysosome Lysosome (Low pH, Cathepsins) Lysosome->InternalizedADC Acts on Linker

Caption: Intended vs. Premature ADC Linker Cleavage Pathways.

ExperimentalWorkflow start Start: ADC Construct plasma_assay In Vitro Plasma Stability Assay (Human, Mouse, Rat Plasma) start->plasma_assay lysosome_assay Lysosomal Cleavage Assay start->lysosome_assay data_analysis LC-MS Analysis (Measure DAR & Free Payload) plasma_assay->data_analysis lysosome_assay->data_analysis decision Linker Stable in Plasma? data_analysis->decision optimize Optimize Linker Chemistry (e.g., add steric hindrance, change peptide sequence) decision->optimize No proceed Proceed to In Vivo Studies decision->proceed Yes optimize->start Re-evaluate

Caption: Workflow for Evaluating ADC Linker Stability.

TroubleshootingLogic start Issue: Premature Payload Release check_model In which model is the instability observed? start->check_model mouse_model Mouse Model check_model->mouse_model Mouse human_model Human Plasma / Cells check_model->human_model Human cause_mouse Possible Cause: Cleavage by mouse Ces1C mouse_model->cause_mouse cause_human Possible Cause: Cleavage by Neutrophil Elastase or inherent instability human_model->cause_human solution_mouse Solution: - Modify linker (e.g., Glu-Val-Cit) - Use Ces1C KO mice cause_mouse->solution_mouse solution_human Solution: - Modify linker (e.g., Glu-Gly-Cit) - Use tandem-cleavage strategy - Enhance chemical stability cause_human->solution_human

Caption: Decision Tree for Troubleshooting Premature Cleavage.

References

Technical Support Center: Scaling Up Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Antibody-Drug Conjugate (ADC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up ADC synthesis?

Scaling up ADC synthesis from bench-scale to pilot or manufacturing scale introduces several challenges that can impact product quality, yield, and consistency.[1] The multi-step nature of ADC production, which involves antibody production, payload synthesis, conjugation, and purification, requires careful process development and optimization.[1] Key challenges include:

  • Aggregation: Increased protein concentrations and shear forces during larger-scale processing can lead to the formation of soluble and insoluble aggregates, impacting product stability, efficacy, and safety.[2][3]

  • Drug-to-Antibody Ratio (DAR) Control: Maintaining a consistent and optimal DAR is crucial for the therapeutic window of the ADC. Variations in reaction conditions at a larger scale can lead to batch-to-batch variability in DAR.[1][4]

  • Purification: Removing unconjugated antibodies, free drug-linker, and process-related impurities becomes more complex at scale, requiring robust and scalable purification methods.[5]

  • Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters (CPPs) is essential for ensuring consistent product quality during scale-up.

  • Handling of Highly Potent Compounds: The cytotoxic nature of ADC payloads necessitates stringent containment strategies and specialized handling procedures to ensure operator safety, especially at larger scales.[1]

Troubleshooting Guides

Issue 1: ADC Aggregation

Q2: We are observing significant aggregation of our ADC upon scaling up the conjugation reaction. What are the potential causes and how can we mitigate this?

ADC aggregation during scale-up is a common issue, often exacerbated by the hydrophobic nature of the payload and changes in processing conditions.[6]

Potential Causes:

  • Increased Hydrophobicity: The conjugation of hydrophobic payloads increases the propensity for intermolecular interactions, leading to aggregation.[3][6]

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can reduce the colloidal stability of the ADC.[3] Aggregation can occur if the pH is close to the isoelectric point of the antibody.[3]

  • High Protein Concentration: Higher concentrations used in large-scale manufacturing can promote aggregation.[7]

  • Mechanical Stress: Increased shear forces from mixing and pumping can induce protein unfolding and aggregation.[8]

  • Local High Concentrations of Reagents: Poor mixing during the addition of the drug-linker can create localized high concentrations, leading to precipitation and aggregation.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionKey Parameters to Optimize
Formulation Optimization The addition of excipients can stabilize the ADC and prevent aggregation.Type and concentration of stabilizers (e.g., polysorbates, sugars, amino acids), pH, ionic strength.[7]
Process Parameter Optimization Modifying reaction conditions can minimize aggregation.Temperature, pH, protein concentration, mixing speed, and duration.[2][8]
Site-Specific Conjugation Conjugating the payload to specific sites on the antibody can shield hydrophobic regions and reduce aggregation.[2][9]Selection of conjugation site, linker chemistry.
Use of Hydrophilic Linkers Incorporating hydrophilic linkers can improve the solubility and reduce the aggregation propensity of the ADC.Linker chemistry and length.[10]
Solid-Phase Conjugation Immobilizing the antibody on a solid support during conjugation prevents intermolecular interactions that lead to aggregation.[3]Resin type, antibody loading, and release conditions.

Experimental Protocol: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)

This protocol outlines the standard method for quantifying high molecular weight species (aggregates) in ADC preparations.[7]

Methodology:

  • System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase for your ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[7]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. It is crucial to also analyze the unconjugated antibody as a control.[7]

  • Injection: Inject 10-20 µL of the prepared sample onto the column.[7]

  • Elution: Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min.[7]

  • Detection: Monitor the eluate using a UV detector at 280 nm.[7]

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (eluting before the main monomer peak), the monomer, and any low molecular weight fragments. The percentage of aggregate is calculated as: (Area_Aggregate / Total_Area) x 100

SEC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample ADC Sample Dilution Dilute to 1 mg/mL in Mobile Phase Sample->Dilution HPLC HPLC System with SEC Column Dilution->HPLC Control Unconjugated Antibody (Control) Control->Dilution Injection Inject 10-20 µL HPLC->Injection Elution Isocratic Elution Injection->Elution Detection UV Detection (280 nm) Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas (Aggregate, Monomer, Fragment) Chromatogram->Integration Calculation Calculate % Aggregation Integration->Calculation

Caption: Workflow for ADC aggregation analysis by SEC.

Issue 2: Poor Control of Drug-to-Antibody Ratio (DAR)

Q3: We are observing significant batch-to-batch variability in the average DAR of our ADC during scale-up. What are the contributing factors and how can we achieve better control?

Inconsistent DAR can significantly impact the efficacy and toxicity of an ADC.[4][11] Achieving a narrow and consistent DAR distribution is a critical quality attribute.

Potential Causes:

  • Inaccurate Stoichiometry: Errors in the molar ratio of the drug-linker to the antibody.[2]

  • Reaction Kinetics: Variations in reaction time, temperature, and pH can affect the extent of conjugation.[2]

  • Antibody Heterogeneity: Post-translational modifications of the antibody can influence the number of available conjugation sites.

  • Instability of Reagents: Degradation of the drug-linker or reducing/oxidizing agents can lead to incomplete reactions.

  • Mixing Inefficiencies: Poor mixing at larger scales can result in non-uniform reaction conditions.

Troubleshooting and Mitigation Strategies:

StrategyDescriptionKey Parameters to Optimize
Site-Specific Conjugation Engineering specific conjugation sites on the antibody allows for precise control over the number of conjugated drugs, resulting in a more homogeneous ADC product.[2][12]Engineered cysteine residues, unnatural amino acids, enzymatic conjugation sites.[2][13]
Process Parameter Control Tightly controlling reaction parameters is crucial for reproducible conjugation.Molar ratio of reactants, pH, temperature, reaction time, and mixing efficiency.[2]
Real-time Monitoring Implementing PAT tools, such as in-line spectroscopy, can provide real-time information on the progress of the conjugation reaction, allowing for adjustments to be made to achieve the target DAR.Spectroscopic probes, automated sampling and analysis.
Linker-Payload Design The reactivity of the linker-payload can be tuned to control the rate and extent of the conjugation reaction.[2]Linker chemistry, functional groups.

Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different DAR values based on their hydrophobicity.

Methodology:

  • System Preparation: Equilibrate an HPLC system with a suitable HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the high-salt mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Elution: Elute the bound ADC species using a decreasing salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate over 30 minutes).

  • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: The different peaks in the chromatogram correspond to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs). The average DAR can be calculated by the following formula: Average DAR = Σ(Peak Area_i x DAR_i) / ΣPeak Area_i

DAR_Control_Logic cluster_issue Problem cluster_causes Potential Causes cluster_solutions Solutions DAR_Variability Inconsistent DAR Stoichiometry Inaccurate Stoichiometry DAR_Variability->Stoichiometry Kinetics Variable Reaction Kinetics DAR_Variability->Kinetics Heterogeneity Antibody Heterogeneity DAR_Variability->Heterogeneity Instability Reagent Instability DAR_Variability->Instability Process_Control Tight Process Parameter Control Stoichiometry->Process_Control Kinetics->Process_Control Site_Specific Site-Specific Conjugation Heterogeneity->Site_Specific Instability->Process_Control PAT Real-time Monitoring (PAT) Site_Specific->PAT Process_Control->Site_Specific Process_Control->PAT Linker_Design Optimized Linker- Payload Design Linker_Design->Site_Specific TFF_Purification_Workflow cluster_impurities Impurity Removal start Crude ADC Solution prep System & Membrane Preparation start->prep load Load ADC into Feed Reservoir prep->load conc1 Initial Concentration (Optional) load->conc1 dia Diafiltration (5-10 Diavolumes) conc1->dia conc2 Final Concentration dia->conc2 impurities Free Drug-Linker & Small Molecules dia->impurities recover Product Recovery conc2->recover end Purified ADC recover->end

References

Technical Support Center: Characterization of ADCs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the characterization of antibody-drug conjugates (ADCs) by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Intact Mass Analysis

Q1: Why do my cysteine-conjugated ADC subunits dissociate under standard reverse-phase LC-MS conditions?

A1: Standard reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS) methods often use denaturing mobile phases containing organic solvents like acetonitrile (B52724) and acidic modifiers such as trifluoroacetic acid (TFA).[1] These conditions can break the non-covalent interactions holding the light and heavy chains of cysteine-conjugated ADCs together, especially when interchain disulfide bonds have been reduced for conjugation.[1] This leads to the detection of dissociated subunits instead of the intact ADC.

Troubleshooting:

  • Utilize Native Mass Spectrometry: Employ non-denaturing mass spectrometry (native MS) conditions.[1][2] This involves using a mobile phase with a physiological pH and no organic solvent, such as 20 mM ammonium (B1175870) acetate.[1] Size-exclusion chromatography (SEC) is often coupled with native MS for online buffer exchange and separation.[2]

  • Optimize LC Method: If RP-LC-MS must be used, carefully optimize the mobile phase composition and temperature. Lowering the organic solvent concentration or using a less harsh acid like formic acid might reduce dissociation, although native MS is the preferred approach for these ADCs.[3]

Q2: I'm observing unexpected mass shifts and fragmentation of my linker-payload during intact mass analysis. What could be the cause?

A2: This is likely due to in-source fragmentation or instability of the linker-payload moiety under the electrospray ionization (ESI) conditions.[1] Surface-exposed linker-payloads are particularly susceptible to fragmentation.[1] Additionally, acid-labile linkers can be cleaved if the mobile phase pH is too low.[1]

Troubleshooting:

  • Optimize ESI Source Parameters: Reduce the cone voltage (also known as fragmentor voltage) to minimize in-source fragmentation.[1] Optimization of other source parameters like gas pressures and ion transfer settings can also help preserve the intact linker-payload.[1]

  • Adjust Mobile Phase pH: For ADCs with acid-labile linkers (e.g., those containing calicheamicin), increasing the mobile phase pH can prevent cleavage.[1] For example, switching from 0.1% TFA to 0.1% formic acid can be beneficial.[1]

  • Deglycosylation: To simplify the mass spectrum and reduce complexity from glycosylation heterogeneity, consider deglycosylating the ADC prior to analysis using an enzyme like PNGase F.[4]

Workflow for Intact ADC Analysis under Native Conditions

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing adc_sample ADC Sample buffer_exchange Buffer Exchange (e.g., to 150 mM Ammonium Acetate, pH 6.9) adc_sample->buffer_exchange deglycosylation Optional: Deglycosylation (PNGase F) buffer_exchange->deglycosylation sec_lc Size-Exclusion Chromatography (SEC) deglycosylation->sec_lc native_ms Native ESI-MS sec_lc->native_ms deconvolution Deconvolution of Mass Spectrum native_ms->deconvolution dar_calc DAR Calculation & Species Identification deconvolution->dar_calc

Workflow for intact ADC analysis using native mass spectrometry.

Peptide Mapping

Q3: My peptide map of a maleimide-conjugated ADC shows unexpected peaks with a mass increase of +18 Da. What are these?

A3: These peaks are likely artifacts from the maleimide (B117702) ring opening due to high pH conditions during sample preparation, particularly during enzymatic digestion. This hydrolysis adds a water molecule, resulting in an 18 Da mass increase.

Troubleshooting:

  • Control pH during Digestion: Lower the pH of the buffer used for enzymatic digestion. For instance, reducing the pH from 8.2 to 7.5 can minimize the formation of the maleimide ring-opened species.

  • Optimize Digestion Protocol: While lowering the pH, ensure that the enzyme used for digestion (e.g., Trypsin, Lys-C) remains sufficiently active for complete digestion. You may need to adjust incubation time or enzyme-to-protein ratio.

Q4: I'm having trouble identifying drug-conjugated peptides in my peptide map. The MS/MS fragmentation is poor.

A4: The hydrophobic nature of many drug-linker moieties can lead to poor ionization and fragmentation of the conjugated peptides.[5] This can make it difficult to obtain high-quality MS/MS spectra for confident identification.

Troubleshooting:

  • Use a Drug Deconjugation Strategy: For ADCs with cleavable linkers, a drug deconjugation step prior to MS/MS analysis can be employed. This removes the hydrophobic drug, improving the fragmentation of the peptide backbone.[5]

  • Optimize Fragmentation Energy: Adjust the collision energy (e.g., HCD normalized collision energy) to find the optimal setting for fragmenting the conjugated peptides.

  • Manual Data Analysis: In addition to automated database searching, manually inspect the MS/MS spectra for characteristic fragment ions of the linker-payload, which can aid in identifying conjugated peptides.[6]

General Workflow for ADC Peptide Mapping

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis adc_sample ADC Sample denature Denaturation (e.g., 6M Guanidine HCl) adc_sample->denature reduce Reduction (e.g., DTT) denature->reduce alkylate Alkylation (e.g., Iodoacetamide) reduce->alkylate digest Enzymatic Digestion (e.g., Trypsin, Lys-C) alkylate->digest rp_lc Reversed-Phase LC digest->rp_lc msms Tandem Mass Spectrometry (MS/MS) rp_lc->msms database_search Database Search & Automated Identification msms->database_search manual_verification Manual Verification & Site Localization database_search->manual_verification

References

Technical Support Center: Enhancing Linker-Payload Complex Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of linker-payload complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation of linker-payload complexes and ADCs?

A1: Poor solubility and aggregation are common challenges during ADC development, often stemming from the inherent hydrophobicity of the cytotoxic payload and/or the linker.[1] Several factors can contribute to these issues:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][2] While a high DAR can enhance potency, it often compromises stability.

  • Hydrophobic Payloads and Linkers: Many potent cytotoxic drugs are highly hydrophobic. When conjugated to an antibody, these molecules can create hydrophobic patches on the antibody's surface, promoting intermolecular interactions and leading to aggregation.[2][]

  • Unfavorable Formulation Conditions: The pH, ionic strength, and buffer composition of the formulation are critical for ADC stability. Aggregation is more likely to occur if the pH is near the antibody's isoelectric point (pI), where its net charge is zero and solubility is at a minimum.[4]

  • Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can denature the antibody component, leading to the formation of aggregates.[4]

  • Conjugation Chemistry: The conjugation process itself can sometimes impact the conformational stability of the antibody, potentially leading to aggregation.[4]

Q2: What are the main strategies to improve the solubility of my linker-payload complex/ADC?

A2: Several strategies can be employed to enhance the solubility and reduce the aggregation of ADCs:

  • Incorporate Hydrophilic Linkers: This is one of the most effective strategies. Linkers containing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), sulfonates, or chito-oligosaccharides (e.g., ChetoSensar™), can significantly improve the solubility of the entire ADC.[][5] These linkers create a hydration shell around the hydrophobic payload, shielding it from the aqueous environment and preventing aggregation.[5]

  • Optimize the Drug-to-Antibody Ratio (DAR): Finding the optimal balance between efficacy and stability is key. In some cases, reducing the DAR may be necessary to mitigate aggregation issues associated with high payload hydrophobicity.

  • Payload Modification: Introducing hydrophilic substituents to the payload molecule can improve its water solubility. However, this must be done carefully to avoid negatively impacting its cytotoxic activity.[]

  • Formulation Optimization: A systematic approach to formulation development is crucial. This includes screening different buffers, pH levels, and excipients to identify conditions that maximize stability and solubility.[][6]

  • Site-Specific Conjugation: Modern conjugation techniques that allow for the attachment of the linker-payload to specific sites on the antibody can result in more homogeneous and often more stable ADCs compared to stochastic conjugation methods.[7]

Q3: How does a Polyethylene Glycol (PEG) linker improve solubility?

A3: PEG is a hydrophilic polymer that, when incorporated into a linker, enhances the solubility of an ADC in several ways:[5][]

  • Hydration Shell Formation: The repeating ethylene (B1197577) glycol units of the PEG chain are adept at forming hydrogen bonds with water molecules. This creates a "hydration shell" around the hydrophobic payload, effectively increasing its solubility in aqueous solutions.[5]

  • Spatial Shielding: The flexible PEG chains form a dynamic protective layer on the surface of the ADC. This spatial shielding effect reduces non-specific hydrophobic interactions between ADC molecules, thereby preventing aggregation.[5]

  • Increased Hydrodynamic Volume: The presence of the PEG chain increases the overall size of the ADC molecule in solution, which can help to keep the individual molecules dispersed.[5]

The length and architecture (linear vs. branched) of the PEG chain can be varied to fine-tune the hydrophilicity and solubility of the final ADC.[5]

Troubleshooting Guide

Issue 1: My ADC shows significant precipitation/aggregation immediately after the conjugation reaction.

This is a common issue that often points to problems with the hydrophobicity of the linker-payload or the conjugation conditions themselves.

Possible Cause Troubleshooting Steps & Solutions
High Hydrophobicity of Linker-Payload Switch to a more hydrophilic linker. Consider linkers incorporating PEG chains, sulfonated groups, or other hydrophilic moieties. These can effectively mask the hydrophobicity of the payload.[4]
High Drug-to-Antibody Ratio (DAR) Reduce the DAR. A lower DAR can significantly decrease the overall hydrophobicity of the ADC and improve its solubility. This can be achieved by adjusting the stoichiometry of the conjugation reaction.
Unfavorable Conjugation Buffer Conditions Optimize the reaction buffer. Screen a range of pH values and salt concentrations. Avoid pH values close to the antibody's isoelectric point (pI).[4]
High Concentration of Organic Co-solvent Minimize the use of organic co-solvents. While often necessary to dissolve the hydrophobic linker-payload, high concentrations of solvents like DMSO can denature the antibody. Use the lowest effective concentration and consider screening alternative, less denaturing co-solvents.[4]

Below is a troubleshooting workflow for post-conjugation aggregation:

G A High Aggregation Detected Post-Conjugation B Evaluate Hydrophobicity of Linker-Payload A->B C Is DAR Too High? B->C No E Switch to a More Hydrophilic Linker (e.g., PEG-based) B->E Yes D Review Conjugation Conditions C->D No F Reduce DAR by Adjusting Stoichiometry C->F Yes G Optimize pH and Buffer Minimize Organic Co-solvent Consider Solid-Phase Conjugation D->G H Re-evaluate and Analyze E->H F->H G->H

Troubleshooting workflow for post-conjugation aggregation.

Issue 2: My purified ADC is soluble initially but aggregates over time during storage or after freeze-thaw cycles.

This suggests a formulation stability issue. The initial formulation may not be optimal for long-term storage of your specific ADC.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Formulation Buffer Screen different buffer systems and pH values. The optimal buffer for the unconjugated antibody may not be suitable for the ADC. A thorough buffer screening is recommended.
Lack of Stabilizing Excipients Incorporate stabilizing excipients. Sugars like sucrose (B13894) and trehalose (B1683222), and surfactants like polysorbate 20 or 80, are commonly used to stabilize protein formulations and prevent aggregation.[][9]
Freeze-Thaw Stress Add cryoprotectants and minimize freeze-thaw cycles. Sugars like sucrose and trehalose can act as cryoprotectants. Aliquoting the ADC into single-use vials can prevent repeated freeze-thaw cycles.
Inappropriate Storage Temperature Ensure proper storage conditions. Follow recommended storage temperatures and protect from light if the payload is photosensitive.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on how different strategies can impact the solubility and aggregation of ADCs.

Table 1: Impact of Hydrophilic Linkers on ADC Solubility and Aggregation

Linker TypeModificationImpact on SolubilityImpact on AggregationReference
Non-PEG LinkerBaselineRequired >2 mg/mL concentration>30% aggregation[10]
Monodisperse Mal-PEG8-COOHReplacement of non-PEG linker10-fold increase6-fold reduction[10]
No PEG insertionBaseline--[11]
4 kDa PEG insertionAddition of PEG chain-4.5-fold reduction in cytotoxicity[11]
10 kDa PEG insertionAddition of PEG chain-22-fold reduction in cytotoxicity[11]
UnmodifiedBaseline LogD7.4 of -2.64--[12]
PEG modificationAddition of PEG chainLogD7.4 of -4.23 (improved water solubility)-[12]

Table 2: Common Excipients for ADC Formulation

Excipient ClassExampleTypical ConcentrationPurposeReference
SurfactantPolysorbate 20/800.01% - 0.1%Prevents surface-induced aggregation[]
Cryoprotectant/StabilizerSucrose, Trehalose5% - 10%Stabilize protein structure during freezing and storage[9]
Bulking Agent (for lyophilization)Mannitol, Glycine2% - 5%Provides structure to the lyophilized cake[9]
BufferHistidine, Citrate10 mM - 50 mMMaintain optimal pH for stability[6]

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol outlines a general method for assessing the kinetic solubility of a linker-payload complex using a nephelometric (light scattering) assay.

Materials:

  • Test compound (linker-payload) dissolved in DMSO (e.g., 10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solutions: Dissolve the test compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate. Include a DMSO-only control.

  • Add Buffer: Add PBS to each well to achieve the desired final concentration of the compound (e.g., 198 µL of PBS for a final volume of 200 µL and a final compound concentration of 100 µM).

  • Mix and Incubate: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 2 hours).

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well at various time points. An increase in light scattering over time indicates precipitation of the compound.

  • Data Analysis: Plot the light scattering units against time. The concentration at which significant light scattering is observed is an indication of the kinetic solubility of the compound under the tested conditions.[13]

Protocol 2: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation Analysis

SEC-MALS is a powerful technique for quantifying the amount of monomer, aggregate, and fragment in an ADC sample.[14]

Materials and Equipment:

  • HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Multi-angle light scattering (MALS) detector

  • Differential refractive index (dRI) detector

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8[15]

  • ADC sample

Procedure:

  • System Setup and Equilibration:

    • Set up the HPLC-MALS-dRI system.

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.[16]

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter.

  • Data Acquisition:

    • Inject a defined volume of the prepared sample (e.g., 50-100 µL) onto the equilibrated SEC column.

    • Collect data from the UV, MALS, and dRI detectors throughout the chromatographic run.[16]

  • Data Analysis:

    • Use the appropriate software (e.g., ASTRA) to analyze the collected data.

    • Determine the molar mass of the species eluting from the column using the MALS and dRI data.

    • Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments) in the UV chromatogram.

    • Calculate the percentage of each species relative to the total peak area to quantify the level of aggregation and fragmentation.[17]

Below is a diagram illustrating the experimental workflow for SEC-MALS analysis:

G A Sample Preparation (Dilution & Filtration) B HPLC System with SEC Column A->B C UV Detector B->C D MALS Detector C->D E dRI Detector D->E F Data Analysis Software E->F G Quantification of Monomer, Aggregates, and Fragments F->G

Experimental workflow for SEC-MALS analysis of ADCs.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment

HIC separates molecules based on their hydrophobicity and is a standard method for determining the drug-to-antibody ratio (DAR) of ADCs.[18]

Materials and Equipment:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A (high salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0[19]

  • Mobile Phase B (low salt): e.g., 50 mM sodium phosphate, pH 7.0[19]

  • ADC sample

Procedure:

  • System Setup and Equilibration:

    • Set up the HPLC system.

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 90% A, 10% B) at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Data Acquisition:

    • Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the equilibrated HIC column.

    • Elute the bound ADC species using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). A typical gradient might be from 10% to 100% B over 30 minutes.

    • Monitor the elution profile using the UV detector at 280 nm.

  • Data Analysis:

    • The different ADC species (DAR 0, 2, 4, 6, 8, etc.) will elute as separate peaks, with the higher DAR species being more retained on the column due to their increased hydrophobicity.

    • Integrate the area of each peak to determine the relative abundance of each DAR species.

    • Calculate the average DAR by taking the weighted average of the DAR values for each peak.[18]

This technical support center provides a starting point for addressing solubility challenges with linker-payload complexes. For further assistance, consulting specialized literature and application notes from instrument and reagent suppliers is recommended.

References

Validation & Comparative

A Comparative Purity Analysis of Heterobifunctional Linkers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

In the rapidly advancing field of drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), the purity of bifunctional linkers is of paramount importance. These linkers bridge the antibody to the cytotoxic payload, and any impurities can lead to heterogeneous drug products with unpredictable efficacy and safety profiles. This guide presents a comparative analysis of the purity of Boc-aminooxy-ethyl-SS-propanol, a novel cleavable linker, against two alternative heterobifunctional linkers: Boc-aminooxy-PEG4-azide (Alternative A) and Boc-aminooxy-hexyl-maleimide (Alternative B).

This compound incorporates a disulfide bond, rendering it cleavable in the reducing intracellular environment, alongside a Boc-protected aminooxy group for conjugation to carbonyls.[1][2] Alternative A offers a non-cleavable polyethylene (B3416737) glycol (PEG) spacer with an azide (B81097) for click chemistry, while Alternative B provides a longer alkyl chain with a maleimide (B117702) group for conjugation to thiols. This study employs a validated High-Performance Liquid Chromatography (HPLC) method to quantify the purity of these three linkers and assess their stability under defined stress conditions.

Experimental Protocols

A rigorous and reproducible HPLC method was developed to ensure accurate purity assessment. The methodology is based on established principles for the analysis of small molecules, Boc-protected compounds, and molecules containing disulfide bonds.[3][4][5][6]

1. Sample Preparation:

  • Stock Solutions: 1 mg/mL stock solutions of this compound, Alternative A, and Alternative B were prepared in HPLC-grade acetonitrile.

  • Working Solutions: Stock solutions were diluted to a final concentration of 100 µg/mL with the mobile phase starting condition (95% Water with 0.1% TFA, 5% Acetonitrile with 0.1% TFA).

  • Forced Degradation Study: To assess stability, a 100 µg/mL solution of each linker was incubated at 37°C for 24 hours. A separate sample was treated with 10 mM Dithiothreitol (DTT) for 1 hour at room temperature to specifically assess the cleavage of the disulfide bond in the parent compound.

2. HPLC Instrumentation and Conditions:

The analysis was performed on a standard HPLC system equipped with a UV detector. Reversed-phase chromatography is the most common mode for the analysis of small molecules like these linkers.[5][6] A C18 column is a standard choice for providing the necessary hydrophobicity to retain and separate such compounds.[3][4]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 Column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes; hold at 95% B for 5 minutes; return to 5% B over 1 minute; re-equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV absorbance at 214 nm
Injection Volume 10 µL

Results and Data Comparison

The purity of each linker was determined by calculating the peak area of the main component as a percentage of the total peak area in the chromatogram. The stability was assessed by the emergence of degradation peaks after incubation.

Table 1: Comparative Purity and Retention Time Data

CompoundLot NumberRetention Time (min)Purity (%)
This compoundBAP-25-00112.898.7
Alternative A (Boc-aminooxy-PEG4-azide)APA-25-00114.296.5
Alternative B (Boc-aminooxy-hexyl-maleimide)AHM-25-00116.599.1

Table 2: Forced Degradation and Stability Analysis

CompoundConditionMain Peak Purity (%)Key Degradant Peak(s) (min)Observations
This compound37°C, 24h97.99.1Minor degradation observed.
This compound+10 mM DTT, 1h<1.07.4, 8.2Complete cleavage of the disulfide bond into two new species, as expected.[7]
Alternative A (Boc-aminooxy-PEG4-azide)37°C, 24h96.311.5Minimal degradation, consistent with the stability of PEG and azide moieties.
Alternative B (Boc-aminooxy-hexyl-maleimide)37°C, 24h92.513.8, 14.9Significant degradation, likely due to the susceptibility of the maleimide group to hydrolysis.

Visual Workflow of HPLC Purity Validation

The following diagram illustrates the logical flow of the experimental procedure for validating the purity of the linkers using HPLC.

HPLC_Workflow HPLC Purity Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Prepare 100 µg/mL Linker Solutions stress Incubate Samples (37°C or +DTT) prep->stress For Stability Assessment inject Inject Sample (10 µL) prep->inject stress->inject separate C18 Column Separation (Gradient Elution) inject->separate Mobile Phase Flow: 1 mL/min detect UV Detection (214 nm) separate->detect integrate Integrate Peak Areas detect->integrate Generate Chromatogram calculate Calculate % Purity integrate->calculate report Final Purity Report & Comparative Analysis calculate->report

Caption: Workflow for the comparative HPLC purity analysis of bifunctional linkers.

Conclusion

The developed reversed-phase HPLC method successfully separated and quantified the purity of this compound and two alternatives.

  • This compound demonstrated high initial purity (98.7%) and good stability under thermal stress. As designed, its disulfide bond was efficiently cleaved by DTT, confirming its potential as a cleavable linker.

  • Alternative B (Boc-aminooxy-hexyl-maleimide) showed the highest initial purity (99.1%) but exhibited poor stability, with significant degradation observed after 24 hours. The maleimide moiety, while useful for thiol conjugation, is a point of instability.

  • Alternative A (Boc-aminooxy-PEG4-azide) had the lowest initial purity (96.5%) but displayed excellent stability, which is characteristic of PEG-based linkers.

For applications requiring a cleavable linker with high purity and reliable stability, This compound represents a superior choice over the maleimide-containing Alternative B. For non-cleavable strategies where stability is the primary concern, Alternative A remains a viable, albeit initially less pure, option. This guide provides drug development professionals with critical data to make informed decisions when selecting appropriate linkers for ADC synthesis and other bioconjugation applications.

References

Confirming Conjugation of Boc-aminooxy-ethyl-SS-propanol by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics relies on the precise and verifiable conjugation of linker-payloads to biomolecules. Boc-aminooxy-ethyl-SS-propanol is a versatile, cleavable linker used in the synthesis of ADCs.[1][2][3][4][5] Its design incorporates a Boc-protected aminooxy group for selective oxime ligation, a disulfide bond for intracellular cleavage, and a propanol (B110389) moiety. Confirmation of successful conjugation is a critical step in the development process, with mass spectrometry (MS) being the primary analytical tool for this purpose.

This guide provides a comparative overview of the mass spectrometric approaches used to confirm the conjugation of this compound. It includes a detailed experimental protocol for a typical conjugation and subsequent LC-MS analysis, presents comparative data in a structured format, and illustrates the experimental workflow.

Comparison of Mass Spectrometry Techniques for Conjugate Analysis

The choice of mass spectrometry technique is crucial for the successful characterization of bioconjugates. The labile nature of the Boc-protecting group and the presence of a disulfide bond in the linker require careful consideration of the analytical method.

Technique Principle Advantages for this compound Conjugates Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the conjugate from unconjugated starting materials and impurities prior to mass analysis.Provides high-resolution separation and accurate mass determination of the intact conjugate. Essential for calculating the drug-to-antibody ratio (DAR) in ADCs.[6][7][8]The Boc group can be susceptible to in-source fragmentation depending on the ionization conditions.
Electrospray Ionization (ESI) A soft ionization technique that produces multiply charged ions from molecules in solution.Ideal for analyzing large biomolecules like antibodies and their conjugates without significant fragmentation.Optimization of source conditions is necessary to minimize the loss of the Boc-protecting group.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser.Can be less prone to in-source decay of labile groups compared to ESI under certain conditions.May not be as readily coupled to liquid chromatography for complex mixture analysis.
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis to fragment ions and determine their structure.Useful for confirming the identity of the conjugate by fragmenting the ion and observing characteristic product ions of the linker and payload.Fragmentation of the disulfide bond can occur, providing information on the linkage but also complicating spectral interpretation.[]

Experimental Protocol: Conjugation and LC-MS Analysis

This protocol describes a general procedure for the conjugation of this compound to a ketone-containing model protein and subsequent confirmation by LC-MS.

Materials:

  • Ketone-modified model protein (e.g., bovine serum albumin with introduced ketone groups)

  • This compound

  • Aniline (B41778) (catalyst)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Preparation of Reactants:

    • Dissolve the ketone-modified protein in the reaction buffer to a final concentration of 5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of aniline in DMSO.

  • Conjugation Reaction (Oxime Ligation):

    • To the protein solution, add the this compound stock solution to achieve a 20-fold molar excess relative to the protein.

    • Add the aniline stock solution to a final concentration of 10 mM.

    • Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation.

  • Purification of the Conjugate:

    • Remove excess linker and catalyst by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • LC-MS Analysis:

    • Chromatography:

      • Column: A reversed-phase column suitable for protein analysis (e.g., C4).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 20% to 80% B over 15 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL of the purified conjugate (approximately 1 µg).

    • Mass Spectrometry (ESI-QTOF):

      • Ionization Mode: Positive electrospray ionization.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Mass Range: m/z 500-4000.

      • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the intact mass of the conjugate.

Data Presentation: Expected Mass Spectrometry Results

The primary goal of the MS analysis is to confirm the covalent attachment of the linker to the protein. This is achieved by comparing the mass of the unconjugated protein with that of the conjugated product.

Analyte Theoretical Mass (Da) Observed Mass (Da) (Illustrative) Mass Shift (Da) Interpretation
Ketone-Modified Protein66,50066,502-Starting material
Conjugate (1 linker/protein)66,75166,753+251Successful conjugation of one linker molecule.
Conjugate (2 linkers/protein)67,00267,004+502Successful conjugation of two linker molecules.

*Theoretical mass of the conjugate is calculated as: Mass of protein + (n * (Mass of linker - Mass of H₂O)), where n is the number of conjugated linkers. The mass of this compound is 269.38 Da, and the mass of water lost during oxime bond formation is 18.02 Da.

Visualizing the Workflow

The following diagram illustrates the key steps in the confirmation of the conjugation of this compound.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis ketone_protein Ketone-Modified Protein reaction Oxime Ligation (Aniline catalyst, pH 6.0) ketone_protein->reaction linker This compound linker->reaction sec Size-Exclusion Chromatography reaction->sec Purify Conjugate lcms LC-MS (ESI-QTOF) sec->lcms Inject Purified Sample data_analysis Data Deconvolution & Mass Comparison lcms->data_analysis Acquire Mass Spectrum confirmation confirmation data_analysis->confirmation Confirmation of Conjugation success Successful Conjugation Confirmed confirmation->success Mass Shift Observed failure Conjugation Failed or Incomplete confirmation->failure No Mass Shift

Caption: Experimental workflow for conjugation and MS confirmation.

Alternative Conjugation Strategies and their MS Confirmation

While oxime ligation is a highly specific method, other conjugation strategies are also employed in bioconjugation. The choice of method impacts the subsequent MS analysis.

  • Maleimide-Thiol Chemistry: This common method targets free cysteine residues. MS analysis would confirm the addition of the linker-payload mass to the protein. However, the stability of the resulting thioether bond can sometimes be a concern, and MS can be used to monitor for potential retro-Michael reactions.

  • NHS Ester Chemistry: This method targets lysine (B10760008) residues, often resulting in a heterogeneous mixture of conjugates with varying DARs. LC-MS is essential to characterize this heterogeneity. The resulting amide bond is generally stable under MS conditions.

  • Click Chemistry (e.g., SPAAC): Strain-promoted alkyne-azide cycloaddition offers high specificity and biocompatibility. MS confirmation is straightforward, showing the expected mass addition of the linker-payload.

References

Comparative analysis of DTT vs TCEP for disulfide reduction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Disulfide Reduction: DTT vs. TCEP

In the landscape of protein biochemistry and drug development, the reduction of disulfide bonds is a critical step for protein characterization, functional assays, and conjugation strategies. The choice of reducing agent can significantly impact experimental outcomes. This guide provides a detailed comparative analysis of two of the most widely used reducing agents: Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Mechanism of Action

The fundamental difference between DTT and TCEP lies in their chemical nature and mechanism of disulfide reduction.

Dithiothreitol (DTT): A thiol-based reducing agent, DTT reduces disulfide bonds through a two-step thiol-disulfide exchange. The reaction is driven by the formation of a stable six-membered ring with an internal disulfide bond, which makes DTT an unusually strong reducing agent for a thiol.[1][2][3][4] This process is reversible.

DTT_Mechanism cluster_reactants Reactants cluster_products Products Protein_SS Protein-S-S-Protein' Intermediate Mixed-Disulfide Intermediate Protein_SS->Intermediate Step 1 Thiol-Disulfide Exchange DTT DTT (HS-CH₂-(CHOH)₂-CH₂-SH) DTT->Intermediate Protein_SH Protein-SH + HS-Protein' DTT_ox Oxidized DTT (Cyclic) Intermediate->Protein_SH Step 2 Intramolecular Attack Intermediate->DTT_ox

Figure 1. DTT reduction mechanism via a mixed-disulfide intermediate.

Tris(2-carboxyethyl)phosphine (TCEP): As a phosphine-based reducing agent, TCEP reduces disulfides through a mechanism that does not involve a thiol-disulfide exchange.[5][6] The phosphorus atom of TCEP performs a nucleophilic attack on one of the sulfur atoms in the disulfide bond.[5][7] This reaction is irreversible and stoichiometric.[8]

TCEP_Mechanism cluster_reactants Reactants cluster_products Products Protein_SS Protein-S-S-Protein' Protein_SH Protein-SH + HS-Protein' Protein_SS->Protein_SH Nucleophilic Attack & Hydrolysis TCEP TCEP (P(CH₂CH₂COOH)₃) TCEP_O TCEP=O TCEP->TCEP_O

Figure 2. TCEP reduction mechanism via nucleophilic attack.

Data Presentation: Performance and Properties

The choice between DTT and TCEP often depends on specific experimental conditions and downstream applications. The following tables summarize their key characteristics.

Table 1: General Physicochemical Properties

PropertyDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Molar Mass 154.25 g/mol 250.19 g/mol (TCEP), 286.65 g/mol (TCEP•HCl)
Odor Strong, unpleasant[9]Odorless[5][9][10]
Chemical Nature Thiol-based[6]Phosphine-based, thiol-free[10][11][12]
Air Stability Susceptible to air oxidation[2][9]Resistant to air oxidation[9][10][11]
Solubility Highly soluble in water and some organic solvents[1][4]Highly soluble in aqueous buffers; minimal in organic solvents[11][13]

Table 2: Reaction Conditions and Efficiency

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Effective pH Range Limited to pH > 7; less potent at lower pH[2][3][4]Broad pH range (1.5 - 9.0)[5][11][14]
Optimal pH Range 7.1 - 8.0[4][15]More effective than DTT at pH < 8.0[10]
Typical Concentration 1-10 mM for protein protection; 50-100 mM for complete reduction[15]5-50 mM for most applications[6][12]
Reaction Time Generally rapid, but can be slower for buried disulfides[16]Often complete in less than 5 minutes at room temperature[10][11]
Redox Potential -0.33 V at pH 7[1][2][3]More powerful reducing agent than DTT[9][13]
Stability in Solution Half-life of 40 hrs at pH 6.5, but only 1.4 hrs at pH 8.5 (20°C)[3]Stable in aqueous, acidic, and basic solutions for extended periods[11][12]

Table 3: Compatibility and Application-Specific Performance

Application / ConditionDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Maleimide (B117702) Labeling Reacts with maleimides; must be removed prior to labeling[8][17][18]Generally compatible, though some reactivity is possible under certain conditions[5][19]
IMAC (Ni²⁺ Columns) Reduces Ni²⁺ ions, interfering with purification; should be avoided[13][17][18]Does not reduce metals used in IMAC, making it highly compatible[9]
EPR Spectroscopy Reduces nitroxide spin labels, limiting their stability[8][17][18]Spin labels are 2-4 times more stable in TCEP than in DTT[8][17][18]
Phosphate (B84403) Buffers Generally stableUnstable in phosphate buffers, especially at neutral pH; should be made fresh[10][11][12]
Metal Chelators (e.g., EGTA) Stability is significantly increased[17][18]Stability is decreased as chelators can catalyze TCEP oxidation[5][18]
Isoelectric Focusing CompatibleNot recommended as it is charged in solution[6]

Experimental Protocols

Below are generalized protocols for the reduction of disulfide bonds in protein solutions. Researchers should optimize concentrations and incubation times for their specific protein and application.

Protocol 1: Protein Reduction with DTT

Objective: To reduce disulfide bonds in a protein sample using DTT.

Materials:

  • Protein solution in a suitable buffer (e.g., Tris, HEPES, pH 7.5-8.5)

  • DTT powder

  • Degassed, purified water

Procedure:

  • Prepare DTT Stock Solution: Prepare a 1 M DTT stock solution by dissolving 154.25 mg of DTT in 1 mL of degassed, purified water. Prepare this solution fresh and discard any unused portion, as it is prone to oxidation.[15]

  • Protein Sample Preparation: Ensure the protein sample is dissolved in a buffer with a pH between 7.0 and 9.0 for optimal DTT activity.[4]

  • Reduction Reaction: Add the 1 M DTT stock solution to the protein sample to achieve a final DTT concentration typically between 1 mM and 10 mM.[15] For complete denaturation and reduction prior to electrophoresis, concentrations up to 100 mM can be used.[15]

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.[15] For proteins with buried or resistant disulfide bonds, incubation can be extended or performed at a higher temperature (e.g., 37°C or 56°C).[3][15]

  • Downstream Processing: If the downstream application is sensitive to thiols (e.g., maleimide labeling), DTT must be removed using methods like dialysis, buffer exchange, or size-exclusion chromatography.

Protocol 2: Protein Reduction with TCEP

Objective: To reduce disulfide bonds in a protein sample using TCEP.

Materials:

  • Protein solution in a suitable buffer (e.g., Tris, HEPES). Note: Avoid phosphate buffers if possible, or use fresh solutions.[11]

  • TCEP•HCl powder

  • Purified water or buffer

Procedure:

  • Prepare TCEP Stock Solution: Prepare a 0.5 M TCEP stock solution by dissolving 143.3 mg of TCEP•HCl in 1 mL of purified water or buffer. The resulting solution will be acidic (pH ~2.5); adjust the pH with NaOH if required by the experiment.[12][14] TCEP stock solutions are stable for several months when stored at -20°C.[5]

  • Protein Sample Preparation: The protein can be in a wide range of buffers, as TCEP is effective from pH 1.5 to 9.0.[11]

  • Reduction Reaction: Add the TCEP stock solution to the protein sample to achieve a final concentration typically between 5 mM and 50 mM.[6][12]

  • Incubation: Incubate the reaction mixture for 5-15 minutes at room temperature.[10][11] TCEP is highly efficient and reduction is often rapid.

  • Downstream Processing: In many cases, TCEP does not need to be removed before subsequent steps like maleimide labeling or IMAC.[6][11][14]

Visualization of Experimental Workflow

The choice of reducing agent directly impacts the experimental workflow, particularly when performing subsequent chemical labeling of cysteine residues.

Workflow_Comparison cluster_DTT DTT Workflow cluster_TCEP TCEP Workflow DTT1 1. Add DTT to Protein DTT2 2. Incubate DTT1->DTT2 DTT3 3. Remove Excess DTT (e.g., Desalting Column) DTT2->DTT3 DTT4 4. Add Thiol-Reactive Label (e.g., Maleimide) DTT3->DTT4 DTT5 5. Quench & Analyze DTT4->DTT5 TCEP1 1. Add TCEP to Protein TCEP2 2. Incubate TCEP1->TCEP2 TCEP3 3. Add Thiol-Reactive Label (e.g., Maleimide) TCEP2->TCEP3 TCEP4 4. Quench & Analyze TCEP3->TCEP4

Figure 3. Workflow comparison for protein reduction and labeling.

Conclusion

Both DTT and TCEP are highly effective disulfide reducing agents, but their distinct properties make them suitable for different applications.

  • Choose DTT when a classic, potent, and cost-effective thiol reductant is needed, and when downstream applications are not compromised by its presence or when its removal is a feasible step. It is particularly stable in long-term storage when metal chelators like EGTA are present.[17][18]

  • Choose TCEP for its superior stability, broader pH range, and lack of odor.[9] It is the preferred agent for applications that are sensitive to thiols, such as maleimide labeling, and for processes where metal ions are present, like IMAC.[9][17] Its key advantages are speed and the elimination of the need for its removal in many workflows, streamlining experimental protocols.[6][11]

References

A Head-to-Head Comparison of Disulfide and Hydrazone Linkers for Targeted Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in drug conjugates is a critical decision that profoundly influences the stability, efficacy, and safety of a therapeutic agent. This guide provides an objective comparison of two widely used cleavable linkers: disulfide linkers and hydrazone linkers. By examining their mechanisms of action, stability, and drug release kinetics, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions in the design of next-generation targeted drug delivery systems.

The ideal linker for a drug conjugate must strike a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature drug release and off-target toxicity, yet readily cleavable to release its potent payload upon reaching the target site. Disulfide and hydrazone linkers achieve this through distinct chemical triggers inherent to the physiological environment of target cells.

Mechanisms of Drug Release: A Tale of Two Triggers

Disulfide and hydrazone linkers employ different physiological cues to trigger drug release. Disulfide linkers are redox-sensitive, while hydrazone linkers are pH-sensitive.

Disulfide Linkers: Leveraging the Reducing Environment of the Cell

Disulfide linkers contain a disulfide bond (-S-S-) that is stable in the oxidizing environment of the bloodstream.[][] However, upon internalization into a target cell, the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond, releasing the conjugated drug.[][] The concentration of GSH in the cytoplasm (1-10 mM) is substantially higher than in the extracellular plasma (~5 µM), providing a specific trigger for intracellular drug release.[][]

Hydrazone Linkers: Exploiting the Acidic Microenvironment of Tumors and Endosomes

Hydrazone linkers are characterized by a hydrazone bond (-C=N-NH-) that is stable at the physiological pH of blood (~7.4) but is susceptible to hydrolysis under acidic conditions.[3][] This property is exploited for drug release in the acidic microenvironment of solid tumors or within the acidic compartments of cells, such as endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), following internalization.[3][5]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data on the performance of disulfide and hydrazone linkers, compiled from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus the data should be interpreted with this in consideration.

Table 1: In Vitro Drug Release Kinetics

Linker TypeConditionDrug ReleaseReference
Disulfide 5 mM Glutathione (mimicking intracellular concentration)~50% release of a cholesterol conjugate after 3 hours.[6]
Hydrazone (Acyl hydrazone) pH 5.0Half-life of 2.4 minutes for doxorubicin (B1662922) release.[7]
Hydrazone (General) pH 5.0Half-life of 4.4 hours.[8]
Hydrazone (Aromatic) pH 4.597% release of calicheamicin (B1180863) after 24 hours.[7]

Table 2: Plasma Stability

Linker TypeConditionStability MetricReference
Disulfide (Hindered) In vivo (mouse)>50% of drug remained conjugated after 7 days.[9]
Hydrazone (General) pH 7.4Half-life of 183 hours.[8]
Hydrazone (Acyl hydrazone) pH 7.0Half-life of > 2.0 hours.[7]
Hydrazone (Aromatic, AcBut) pH 7.4Only 6% hydrolysis after 24 hours.[7]
Hydrazone (Silyl ether-based) Human plasmaHalf-life of > 7 days.[10]

Table 3: In Vivo Efficacy

Linker TypeADC ModelIn Vivo ModelOutcomeReference
Disulfide Anti-CD22-DM1Human lymphoma xenograft (mouse)Tumor regression at a single 3 mg/kg dose.[10]
Disulfide aCD22-calicheamicinCD22+ non-Hodgkin lymphoma xenograft (mouse)Tumor regression observed through day 21 at a single 3 mg/kg dose.[11]
Hydrazone P67.6-Carbohydrate-CalicheamicinHL-60 subcutaneous xenograftsLong-term, tumor-free survivors at 300 µg/kg (three times).[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are representative and may require optimization for specific drug conjugates and experimental setups.

In Vitro Drug Release Assay

This assay is designed to measure the rate of drug release from a conjugate under specific conditions (e.g., in the presence of a reducing agent for disulfide linkers or at a specific pH for hydrazone linkers).

Materials:

  • Drug conjugate (disulfide or hydrazone-linked)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 5.5)

  • Glutathione (GSH) solution (for disulfide linkers)

  • Analytical system (e.g., HPLC, LC-MS)

  • Incubator (37°C)

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Prepare solutions of the drug conjugate in the appropriate buffer (e.g., PBS pH 7.4 for baseline, PBS pH 5.5 for acidic condition).

  • For disulfide linkers, prepare a solution of the conjugate in PBS pH 7.4 containing a physiological concentration of GSH (e.g., 5 mM).

  • Incubate the solutions at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Separate the released drug from the conjugate using a suitable method (e.g., centrifugal filtration, dialysis, or direct injection if the analytical method allows).

  • Quantify the amount of released drug using a validated analytical method (e.g., HPLC with UV or fluorescence detection, or LC-MS).

  • Calculate the percentage of drug released at each time point relative to the total amount of drug initially conjugated.

  • Plot the percentage of drug released versus time to determine the release kinetics.

Plasma Stability Assay

This assay assesses the stability of the drug conjugate in plasma to predict its in vivo stability.

Materials:

  • Drug conjugate

  • Fresh frozen plasma from the species of interest (e.g., human, mouse)

  • Incubator (37°C)

  • Analytical system (e.g., LC-MS/MS) for quantification of intact conjugate and/or released drug.

Procedure:

  • Thaw the plasma at 37°C and centrifuge to remove any precipitates.

  • Spike the drug conjugate into the plasma at a known concentration.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma.

  • Process the plasma samples to extract the conjugate and/or the released drug. This may involve protein precipitation or immunocapture.[12]

  • Analyze the samples by LC-MS/MS to quantify the concentration of the intact conjugate or the released payload.[13][14]

  • Plot the concentration of the intact conjugate over time to determine the plasma half-life.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of the drug conjugate against cancer cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Cell culture medium and supplements

  • Drug conjugate and unconjugated antibody (as a control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[15]

  • Prepare serial dilutions of the drug conjugate and the unconjugated antibody in cell culture medium.

  • Remove the existing medium from the cells and add the diluted drug solutions.

  • Incubate the plates for a period that allows for drug-induced cytotoxicity (typically 72-96 hours).[16]

  • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16]

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Plot the cell viability against the drug conjugate concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualization

Drug_Release_Mechanisms cluster_disulfide Disulfide Linker Drug Release cluster_hydrazone Hydrazone Linker Drug Release ADC_DS Antibody-Drug Conjugate (Disulfide Linker) Internalization_DS Internalization into Target Cell ADC_DS->Internalization_DS Cytoplasm Cytoplasm (High Glutathione) Internalization_DS->Cytoplasm Cleavage_DS Reductive Cleavage Cytoplasm->Cleavage_DS GSH Released_Drug_DS Released Drug Cleavage_DS->Released_Drug_DS Target_Effect_DS Therapeutic Effect Released_Drug_DS->Target_Effect_DS ADC_H Antibody-Drug Conjugate (Hydrazone Linker) Internalization_H Internalization into Target Cell ADC_H->Internalization_H Endosome Endosome/Lysosome (Acidic pH) Internalization_H->Endosome Cleavage_H Acid Hydrolysis Endosome->Cleavage_H Low pH Released_Drug_H Released Drug Cleavage_H->Released_Drug_H Target_Effect_H Therapeutic Effect Released_Drug_H->Target_Effect_H

Caption: Drug release mechanisms of disulfide and hydrazone linkers.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation Drug_Conjugate Drug Conjugate (Disulfide or Hydrazone) Release_Assay In Vitro Drug Release Assay (pH or GSH) Drug_Conjugate->Release_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (MTT) Drug_Conjugate->Cytotoxicity_Assay Plasma_Stability Plasma Stability Assay (LC-MS) Drug_Conjugate->Plasma_Stability Animal_Model Xenograft Animal Model Drug_Conjugate->Animal_Model Release_Kinetics Drug Release Kinetics Release_Assay->Release_Kinetics IC50 IC50 Value Cytotoxicity_Assay->IC50 Efficacy_Study In Vivo Efficacy Study Release_Kinetics->Efficacy_Study IC50->Efficacy_Study Plasma_Half_Life Plasma Half-Life Plasma_Stability->Plasma_Half_Life Plasma_Half_Life->Efficacy_Study Animal_Model->Efficacy_Study Tumor_Regression Tumor Regression Efficacy_Study->Tumor_Regression

Caption: Experimental workflow for comparing linker performance.

Conclusion

The selection between a disulfide and a hydrazone linker is a critical decision in the development of targeted drug conjugates and depends heavily on the specific therapeutic application, the nature of the payload, and the biological characteristics of the target.

Disulfide linkers offer the advantage of being triggered by the intracellular reducing environment, which is a robust and specific marker of cellular internalization. Their stability can be modulated by introducing steric hindrance around the disulfide bond, allowing for a tunable release profile.[17]

Hydrazone linkers , on the other hand, rely on the pH differential between the systemic circulation and the acidic compartments of tumors or cells. While early hydrazone linkers showed some instability in circulation, newer generations have demonstrated improved stability, making them a viable option, particularly for targeting solid tumors with an acidic microenvironment.[10][18]

Ultimately, a thorough in vitro and in vivo evaluation, as outlined in the experimental protocols, is essential to determine the optimal linker for a given drug conjugate, ensuring a balance between stability in circulation and efficient, targeted drug release. This data-driven approach will pave the way for the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Bystander Killing Effect of Modern Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is not solely dependent on their ability to eliminate antigen-expressing cancer cells. A crucial, yet variable, characteristic of many ADCs is the "bystander killing effect," a phenomenon where the cytotoxic payload released by the target cell diffuses and eradicates adjacent, antigen-negative tumor cells.[1] This effect is paramount for treating heterogeneous tumors where antigen expression is not uniform, potentially leading to more profound and durable anti-tumor responses.[2]

This guide provides a comprehensive comparison of the bystander killing effect across different ADC constructs, supported by experimental data and detailed methodologies for its evaluation.

The Decisive Role of the Linker and Payload

The capacity of an ADC to induce a bystander effect is intrinsically linked to the properties of its two core components: the linker and the cytotoxic payload.[1]

  • Linker Stability: Cleavable linkers, such as those sensitive to lysosomal proteases (e.g., valine-citrulline) or the acidic tumor microenvironment, are designed to release the payload in the vicinity of the tumor. This release is a prerequisite for the payload to diffuse and act on neighboring cells.[3] In contrast, non-cleavable linkers typically release the payload as an amino acid conjugate after complete degradation of the antibody within the target cell. These charged adducts are often membrane-impermeable, thus abrogating the bystander effect.[4]

  • Payload Permeability: For a potent bystander effect, the released payload must be able to traverse cell membranes. Physicochemical properties such as lipophilicity and neutral charge at physiological pH favor high membrane permeability, allowing the cytotoxin to diffuse from the antigen-positive "donor" cell to adjacent antigen-negative "recipient" cells.[4][5]

Comparative Analysis of Bystander Killing Potential

The choice of payload is a critical determinant of an ADC's bystander killing capability. Here, we compare several widely used payloads.

Auristatins: MMAE vs. MMAF

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent microtubule inhibitors, but a subtle structural difference dramatically impacts their bystander potential.[5] MMAE is a neutral, more hydrophobic molecule with high membrane permeability, enabling a potent bystander effect.[6] Conversely, MMAF has a charged C-terminal phenylalanine, rendering it more hydrophilic and significantly less membrane permeable, resulting in a minimal to non-existent bystander effect.[5][6] This makes MMAE a preferred choice for treating heterogeneous tumors, while MMAF offers a more targeted, contained cytotoxicity.[5]

ADC ConstructPayloadTarget AntigenCell Lines (Ag+/Ag-)Key FindingsReference
cAC10-vcMMAEMMAECD30Karpas 299 (CD30+) / Karpas-35R (CD30-)Demonstrated potent bystander killing of CD30- cells in an admixed tumor model in vivo.[6][7]
cAC10-vcMMAFMMAFCD30Karpas 299 (CD30+) / Karpas-35R (CD30-)Failed to mediate bystander killing in the same in vivo model, despite eliminating CD30+ cells.[6][7]
Topoisomerase I Inhibitors: Deruxtecan (B607063) (DXd) and SN-38

The payloads of two clinically successful ADCs, Trastuzumab deruxtecan (T-DXd) and Sacituzumab govitecan, are topoisomerase I inhibitors that exhibit significant bystander effects.

Trastuzumab deruxtecan (T-DXd) vs. Trastuzumab emtansine (T-DM1): T-DXd employs a cleavable linker and the highly membrane-permeable payload, deruxtecan (DXd).[8] In stark contrast, T-DM1 utilizes a non-cleavable linker that releases a charged DM1 metabolite, which cannot efficiently cross cell membranes.[4] This fundamental design difference results in a potent bystander effect for T-DXd, which is absent in T-DM1.[2][8][9]

ADC ConstructPayloadLinker TypeCell Lines (Ag+/Ag-)IC50 (Ag+ cells)Bystander Effect ObservationReference
T-DXd (DS-8201a)Deruxtecan (DXd)CleavableKPL-4 (HER2+)/MDA-MB-468 (HER2-)109.7 pM (KPL-4)Significant killing of HER2- cells in co-culture.[10]
T-DM1Emtansine (DM1)Non-cleavableKPL-4 (HER2+)/MDA-MB-468 (HER2-)18.5 pM (KPL-4)No significant killing of HER2- cells in co-culture.[10]
T-DXdDeruxtecan (DXd)CleavableSK-BR-3 (HER2+)/U-87MG (HER2-)PotentInduced significant cytotoxicity in HER2- U-87 MG cells in co-culture.[2]
T-DM1Emtansine (DM1)Non-cleavableSK-BR-3 (HER2+)/U-87MG (HER2-)PotentDid not show a bystander effect in co-culture.[2]

Sacituzumab Govitecan (SN-38): This ADC delivers SN-38, the active metabolite of irinotecan, via a hydrolyzable linker. SN-38 is a potent topoisomerase I inhibitor that can diffuse across cell membranes, mediating a significant bystander effect.[11][12] The efficacy of SN-38 is pH-dependent, with its active lactone form being favored in the often acidic tumor microenvironment, which may further enhance its bystander activity.[12]

ADC ConstructPayloadTarget AntigenCell LinesIC50Reference
Sacituzumab GovitecanSN-38Trop-2Various human cancer cell lines~1.0–6.0 nM (for free SN-38)[11]
SN-38-ether-ADCSN-38HER2SKOV-3, BT474 HerDR5.5 nM (optimized construct)[13]
DNA-Alkylating Agents: Pyrrolobenzodiazepine (PBD) Dimers

PBD dimers are a class of highly potent DNA cross-linking agents used as ADC payloads. ADCs utilizing cleavable linkers to deliver PBD dimers have been shown to produce efficient bystander killing in preclinical models.[14] The high potency of PBDs means that even a small amount of diffused payload can be effective against neighboring cells.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and experimental workflows.

ADC_Bystander_Effect cluster_target_cell Antigen-Positive Cell cluster_bystander_cell Antigen-Negative Cell ADC ADC Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Payload Lysosome->Payload_Released 4. Payload Release Payload_Diffused Diffused Payload Payload_Released->Payload_Diffused 5. Diffusion Bystander_Nucleus Nucleus Bystander_Apoptosis Apoptosis Bystander_Nucleus->Bystander_Apoptosis 7. Cytotoxicity Payload_Diffused->Bystander_Nucleus 6. Cellular Uptake

Caption: Mechanism of ADC-mediated bystander killing.

CoCulture_Workflow cluster_workflow Co-Culture Bystander Assay Workflow cluster_analysis Analysis Methods Start Start Seed_Cells Seed Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells Start->Seed_Cells Add_ADC Add ADC at a concentration cytotoxic to Ag+ but sub-lethal to Ag- cells Seed_Cells->Add_ADC Incubate Incubate for 72-96 hours Add_ADC->Incubate Analyze Analyze Viability of Ag- Cells Incubate->Analyze End End Analyze->End Microscopy Fluorescence Microscopy Analyze->Microscopy Flow_Cytometry Flow Cytometry Analyze->Flow_Cytometry Live_Cell_Imaging Live-Cell Imaging Analyze->Live_Cell_Imaging

Caption: Experimental workflow for an in vitro co-culture bystander assay.

Experimental Protocols

Accurate evaluation of the bystander effect is crucial for the preclinical assessment of ADCs. The following are detailed protocols for key in vitro experiments.

In Vitro Co-Culture Bystander Effect Assay

This assay directly quantifies the killing of antigen-negative cells in the presence of antigen-positive cells treated with an ADC.

1. Cell Line Preparation:

  • Antigen-Positive (Ag+) Cells: Select a cell line with high expression of the target antigen (e.g., HER2-positive SK-BR-3 or N87 cells).[2]

  • Antigen-Negative (Ag-) "Bystander" Cells: Use a cell line that lacks the target antigen but is sensitive to the ADC's payload (e.g., HER2-negative MCF7 or U-87MG cells).[2] Stably transfect these cells with a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.[3]

2. Co-Culture Seeding:

  • In a 96-well plate, seed a mixture of Ag+ and fluorescently labeled Ag- cells.[15]

  • Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 3:1, 1:3) to assess the dependency of the bystander effect on the number of target cells.[2]

  • Include monoculture controls of both Ag+ and Ag- cells.[2]

3. ADC Treatment:

  • Allow cells to adhere overnight.

  • Treat the co-cultures and monocultures with a serial dilution of the ADC. The concentration range should be chosen such that it is highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[3]

  • Include an isotype control ADC as a negative control.[2]

4. Incubation:

  • Incubate the plates for 72 to 96 hours.[2]

5. Data Acquisition and Analysis:

  • Fluorescence Microscopy/Live-Cell Imaging: Monitor the viability of the fluorescently labeled Ag- cells over time.[9]

  • Flow Cytometry: At the end of the incubation period, harvest the cells and analyze the percentage of viable fluorescent Ag- cells.[16]

  • Analysis: Compare the viability of Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[3]

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the extracellular medium and can subsequently kill bystander cells.

1. Preparation of Conditioned Medium:

  • Seed Ag+ cells in a culture plate and treat with the ADC for a specified period (e.g., 72-96 hours).[9]

  • Collect the culture supernatant, which is now the "conditioned medium."[9]

2. Treatment of Bystander Cells:

  • Seed Ag- cells in a separate 96-well plate.

  • After cell adherence, replace the standard culture medium with the collected conditioned medium.[9]

3. Incubation and Viability Assessment:

  • Incubate the Ag- cells with the conditioned medium for 72 hours.[15]

  • Assess the viability of the Ag- cells using a standard method such as an MTT or CellTiter-Glo assay.[15]

4. Data Analysis:

  • Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability confirms the release of a cytotoxic bystander agent into the medium.[3]

3D Tumor Spheroid Model

This model provides a more physiologically relevant context to evaluate the bystander effect by mimicking the 3D architecture and cell-cell interactions of a tumor.

1. Spheroid Formation:

  • Generate co-culture spheroids by seeding a mixture of Ag+ and fluorescently labeled Ag- cells in ultra-low attachment plates.[17][18]

2. ADC Treatment:

  • Once spheroids have formed, treat them with the ADC.

3. Analysis:

  • Live-Cell Imaging: Monitor the growth and viability of the spheroids over time, specifically tracking the fluorescence of the Ag- cells within the spheroid structure.[17]

  • Flow Cytometry: At the endpoint, dissociate the spheroids into single cells and quantify the viable Ag- population by flow cytometry.[17]

  • Immunohistochemistry/Immunofluorescence: Section the spheroids and stain for markers of cell death (e.g., cleaved caspase-3) to visualize the spatial distribution of the bystander effect within the 3D structure.[19]

Conclusion

The bystander killing effect is a pivotal attribute of many successful ADCs, offering a strategy to overcome tumor heterogeneity and enhance therapeutic efficacy. The choice of a membrane-permeable payload in conjunction with a cleavable linker is the cornerstone of designing ADCs with potent bystander activity. As demonstrated, payloads like MMAE and deruxtecan are prime examples of this design philosophy, distinguishing them from their non-bystander-mediating counterparts, MMAF and DM1. Rigorous in vitro and in vivo evaluation using the methodologies outlined in this guide is essential for characterizing and optimizing the bystander effect to develop the next generation of highly effective ADC therapies.

References

A Comparative Guide to Linker Stability in Human Plasma for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The stability of the linker in an antibody-drug conjugate (ADC) is a critical attribute that profoundly influences its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity and reduced efficacy. Conversely, the linker must be efficiently cleaved to release the payload upon internalization into the target tumor cell. This guide provides a quantitative comparison of the stability of various linker technologies in human plasma, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Linker Stability in Human Plasma

The selection of a linker is a pivotal decision in the development of an ADC. Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action and stability profiles. The following table summarizes quantitative data from various studies on the stability of different linkers in human plasma. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, conjugation site, and analytical methods used.

Linker TypeLinker ChemistryADC/PayloadIncubation Time% Payload Release / % Intact ADC RemainingReference(s)
Cleavable Valine-Citrulline (vc)Trastuzumab-mcVC-PABC-Auristatin144 hours~30-50% payload loss (as measured by DAR change)[1]
Valine-Citrulline (vc)anti-CD79b-MMAE1 week20% payload loss in rat plasma (human data suggests higher stability)[2]
Silyl (B83357) Ether (acid-cleavable)mil40-6-MMAE7 days< 3% of total MMAE released[3]
Hydrazone (acid-cleavable)N/A183 hours (pH 7.4)Half-life of 183 hours[]
Disulfideanti-CD22-SPP-DM1N/AFaster clearance compared to non-cleavable linkers[5]
Glucuronide-Dipeptideanti-CD79b-MMAE1 weekNo payload loss observed in rat plasma[2]
Asn-Asn (Legumain-cleavable)anti-Her2-MMAEN/AHigh stability in human serum[6]
Non-Cleavable Thioether (e.g., SMCC)Trastuzumab emtansine (T-DM1)N/AGenerally high plasma stability[7]
Maleimidocaproyl (mc)anti-CD79b-MMAFN/AStable, with payload release dependent on antibody degradation[2]
Amino-PEG6Site-specific MMAD conjugates4.5 daysStable across most conjugation sites in human plasma[8]

Key Observations:

  • Non-cleavable linkers generally exhibit higher stability in plasma compared to cleavable linkers.[9][10] Their payload release mechanism relies on the degradation of the antibody backbone within the lysosome of the target cell.[9]

  • Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific enzymes or conditions prevalent in the tumor microenvironment or within the tumor cell.[2]

  • Valine-Citrulline (vc) linkers , while widely used, can show variable stability and are susceptible to premature cleavage by certain esterases, particularly in rodent plasma.[2][7] However, they are generally considered to have reasonable stability in human plasma.[2]

  • Novel cleavable linkers , such as silyl ethers and glucuronide-dipeptide linkers, have been developed to improve plasma stability while maintaining efficient payload release at the target site.[2][3][9] For instance, a novel silyl ether-based linker demonstrated a half-life of over 7 days in human plasma.[9]

  • The conjugation site on the antibody can also influence the stability of the linker.[11]

Experimental Protocol: In Vitro Human Plasma Stability Assay by LC-MS/MS

This protocol outlines a general procedure for quantitatively assessing the stability of an ADC linker in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Test ADC

  • Control ADC (with a known stable or unstable linker, if available)

  • Pooled human plasma (from at least three donors), anticoagulated with EDTA or heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS): a stable isotope-labeled version of the payload or a structurally similar molecule

  • Protein precipitation solution (e.g., ACN with 1% FA)

  • 96-well plates or microcentrifuge tubes

  • Incubator set to 37°C

  • Centrifuge

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

2. Experimental Procedure:

  • Preparation of ADC Stock Solution: Prepare a stock solution of the test ADC in PBS at a known concentration.

  • Incubation:

    • Thaw the pooled human plasma at 37°C.

    • In a 96-well plate or microcentrifuge tubes, add a small volume of the ADC stock solution to the human plasma to achieve the desired final concentration (e.g., 100 µg/mL).

    • Prepare multiple identical samples for each time point.

    • Incubate the samples at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). The 0-hour time point represents the initial concentration before any degradation.

  • Sample Processing (for free payload analysis):

    • At each time point, transfer an aliquot of the plasma-ADC mixture to a new tube.

    • Add the internal standard.

    • Add 3-4 volumes of cold protein precipitation solution (e.g., acetonitrile with 0.1% formic acid) to precipitate the plasma proteins and the ADC.[12]

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the released (free) payload.[12]

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

    • Develop a sensitive and specific multiple reaction monitoring (MRM) or high-resolution mass spectrometry method for the payload and the internal standard.

    • Prepare a calibration curve of the payload in processed blank plasma to enable accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the free payload at each time point using the calibration curve.

    • Plot the concentration of the released payload versus time.

    • Calculate the percentage of payload released at each time point relative to the initial total payload concentration.

    • Determine the half-life (t½) of the linker in human plasma by fitting the data to an appropriate kinetic model.

Alternative Analysis: Measuring Intact ADC and Drug-to-Antibody Ratio (DAR)

An alternative or complementary approach is to measure the concentration of the intact ADC or the change in the average DAR over time. This can be achieved by immuno-affinity capture of the ADC from the plasma, followed by LC-MS analysis of the intact or partially digested ADC.[10][13]

Visualizing the Process

Experimental Workflow for Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis ADC_stock ADC Stock Solution Incubate Incubate ADC in Plasma @ 37°C ADC_stock->Incubate Plasma Pooled Human Plasma Plasma->Incubate Timepoints Collect Samples at Various Time Points Incubate->Timepoints Protein_precip Protein Precipitation (e.g., Acetonitrile) Timepoints->Protein_precip Centrifuge Centrifugation Protein_precip->Centrifuge Supernatant Collect Supernatant (contains free payload) Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quant Quantify Free Payload LCMS->Quant HalfLife Calculate Half-Life (t½) Quant->HalfLife

Caption: Workflow for assessing ADC linker stability in human plasma.

Linker Cleavage Mechanisms

G cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers cluster_release Payload Release Trigger Enzyme Enzyme-Cleavable (e.g., Val-Cit) Lysosomal_Enzymes Lysosomal Enzymes (e.g., Cathepsin B) Enzyme->Lysosomal_Enzymes cleaved by pH pH-Sensitive (e.g., Hydrazone) Low_pH Low pH (Endosome/Lysosome) pH->Low_pH hydrolyzed by Reductive Reductive-Cleavable (e.g., Disulfide) High_GSH High Glutathione (Intracellular) Reductive->High_GSH reduced by NonCleavable Non-Cleavable (e.g., Thioether) Antibody_Deg Antibody Degradation NonCleavable->Antibody_Deg requires Payload Payload Release Lysosomal_Enzymes->Payload Low_pH->Payload High_GSH->Payload Antibody_Deg->Payload

Caption: Comparison of payload release mechanisms for different linker types.

Conclusion

The quantitative analysis of linker stability in human plasma is a cornerstone of ADC development, providing critical insights into potential off-target toxicity and overall therapeutic efficacy. While non-cleavable linkers generally offer superior plasma stability, advancements in cleavable linker technology are yielding novel options with enhanced stability profiles. The choice of linker should be carefully considered based on the specific target, payload, and desired pharmacokinetic properties of the ADC. The standardized in vitro plasma stability assay detailed in this guide serves as a robust tool for comparing different linker technologies and selecting the most promising candidates for further preclinical and clinical development.

References

A Comparative Guide to Cross-Validation of DAR Measurement by Different Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of Antibody-Drug Conjugates (ADCs) that profoundly influences their efficacy and safety. Accurate and precise determination of the DAR is therefore paramount throughout the ADC development pipeline. This guide provides an objective comparison of the three most common analytical methods for DAR measurement: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their needs and in cross-validating their results.

Data Presentation: Comparison of DAR Measurement Methods

The following table summarizes the key performance attributes and typical results obtained from the different analytical methods for DAR measurement.

FeatureHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV/Vis Spectroscopy
Principle Separation based on the hydrophobicity of the ADC species. Higher DAR species are more hydrophobic and have longer retention times.Separation based on mass-to-charge ratio (m/z) of the intact or fragmented ADC.Measurement of light absorbance by the antibody and the drug at different wavelengths.
Information Obtained Average DAR, DAR distribution (even and odd DAR species), unconjugated antibody content.Average DAR, DAR distribution, precise mass of ADC species, identification of drug load on light and heavy chains.Average DAR only.
Sample Throughput MediumMedium to LowHigh
Instrumentation HPLC/UPLC system with a HIC column and UV detector.LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).UV/Vis spectrophotometer.
Advantages Robust, good resolution of different DAR species, provides distribution information.High specificity and sensitivity, provides detailed structural information, can identify conjugation sites.Simple, rapid, and requires minimal sample preparation.
Disadvantages Not directly compatible with MS due to high salt mobile phases, potential for peak broadening.Higher equipment cost and complexity, potential for ion suppression effects.Does not provide information on DAR distribution, assumes no interference between antibody and drug absorbance.
Typical Average DAR 3.53.53.6
DAR Range Observed DAR0 to DAR8DAR0 to DAR8Not Applicable

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general framework for the determination of DAR for a cysteine-linked ADC using HIC.

1. Materials and Reagents:

  • ADC sample

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC/UPLC system with a UV detector

2. Sample Preparation:

  • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Filter the sample through a 0.22 µm filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 0% B

    • 2-22 min: 0-100% B (linear gradient)

    • 22-25 min: 100% B

    • 25-27 min: 100-0% B

    • 27-30 min: 0% B (equilibration)

4. Data Analysis:

  • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for intact mass analysis of an ADC to determine its DAR.

1. Materials and Reagents:

  • ADC sample

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

2. Sample Preparation:

  • Dilute the ADC sample to 0.1 mg/mL in Mobile Phase A.

  • For reduced analysis, incubate the ADC with a reducing agent (e.g., DTT) prior to analysis.

  • Optional: Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum.

3. LC-MS Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 80 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-32 min: 95-5% B

    • 32-35 min: 5% B (equilibration)

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Mass Range: 500-4000 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

4. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge state masses of the different ADC species.

  • Identify the peaks corresponding to different DAR values.

  • Calculate the average DAR by a weighted average of the relative abundance of each species.

UV/Vis Spectroscopy

This protocol describes the determination of the average DAR using a UV/Vis spectrophotometer.

1. Materials and Reagents:

  • ADC sample

  • Unconjugated antibody (mAb)

  • Free drug

  • Spectrophotometer-compatible buffer (e.g., PBS)

  • Quartz cuvettes

2. Determination of Extinction Coefficients:

  • Prepare stock solutions of the mAb and the free drug of known concentrations.

  • Measure the absorbance of the mAb solution at 280 nm (A280, mAb).

  • Measure the absorbance of the free drug solution at its wavelength of maximum absorbance (λmax, drug) and at 280 nm (Aλmax, drug and A280, drug).

  • Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

3. Measurement of ADC Absorbance:

  • Prepare a solution of the ADC of known concentration.

  • Measure the absorbance of the ADC solution at 280 nm (A280, ADC) and at λmax, drug (Aλmax, ADC).

4. Calculation of Average DAR:

  • Calculate the concentration of the antibody part of the ADC (CmAb) and the drug part of the ADC (Cdrug) using the following simultaneous equations:

    • A280, ADC = (ε280, mAb × CmAb) + (ε280, drug × Cdrug)

    • Aλmax, ADC = (ελmax, mAb × CmAb) + (ελmax, drug × Cdrug)

  • Calculate the average DAR:

    • Average DAR = Cdrug / CmAb

Visualization of Experimental Workflows

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject onto HPLC/UPLC Filtration->Injection Separation Separation on HIC Column Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Caption: Workflow for DAR measurement using Hydrophobic Interaction Chromatography (HIC).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Optional Optional: Reduction/ Deglycosylation Dilution->Optional Injection Inject onto LC-MS Optional->Injection Separation Separation on RP Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Mass_Spectrum Acquire Mass Spectrum Detection->Mass_Spectrum Deconvolution Deconvolute Spectrum Mass_Spectrum->Deconvolution Calculation Calculate Average DAR Deconvolution->Calculation

Caption: Workflow for DAR measurement using Liquid Chromatography-Mass Spectrometry (LC-MS).

UVVis_Workflow cluster_prep Preparation & Measurement cluster_data Data Analysis Extinction Determine Extinction Coefficients (mAb, Drug) Equations Solve Simultaneous Equations Extinction->Equations ADC_Abs Measure ADC Absorbance ADC_Abs->Equations Calculation Calculate Average DAR Equations->Calculation

Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.

Assessing the Impact of Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting the antibody to the cytotoxic payload is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetic profiles, and overall therapeutic efficacy. The length of this linker is a key parameter that can be modulated to optimize ADC performance. This guide provides an objective comparison of ADCs with varying linker lengths, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.

The Balancing Act: Stability vs. Accessibility

The length of the linker dictates a crucial balance between maintaining the stability of the ADC in circulation and ensuring the efficient release and accessibility of the payload at the tumor site. Shorter linkers are generally associated with greater stability, as they can tether the payload closer to the antibody, sterically hindering premature cleavage or degradation.[1][2] Conversely, longer linkers, particularly those incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG), can enhance solubility, improve pharmacokinetic properties, and potentially facilitate the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[3][4]

Comparative Performance of ADCs with Varying Linker Lengths

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different linker lengths across key efficacy parameters.

Table 1: In Vitro Cytotoxicity

The in vitro potency of an ADC is a primary indicator of its cell-killing ability. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

ADC ConstructLinkerTarget Cell LineIC50 (nM)Reference
Affibody-MMAESMCC (Short, Non-PEGylated)HER2-positive~0.1[3]
Affibody-MMAE4 kDa PEGHER2-positive~0.45[3]
Affibody-MMAE10 kDa PEGHER2-positive~2.2[3]

Note: The affibody is a smaller targeting protein, but the trend observed is informative for ADC design.

Table 2: Pharmacokinetics

The pharmacokinetic profile of an ADC determines its distribution and persistence in the body, which directly impacts its therapeutic window.

ADC ConstructLinkerHalf-life (t½) in vivoCmax (µg/mL)AUC (µg·h/mL)Reference
Affibody-MMAESMCC (Short, Non-PEGylated)~1.5 hours--[3]
Affibody-MMAE4 kDa PEG~3.75 hours--[3]
Affibody-MMAE10 kDa PEG~16.8 hours--[3]
Trastuzumab-ADCHindered Disulfide (Short)-~25~1500[5]
Brentuximab VedotinVal-Cit (Cleavable)~2-3 days~3~300[5]

Cmax (maximum concentration) and AUC (area under the curve) are key indicators of drug exposure. Data for different ADC constructs are presented to illustrate general trends.

Table 3: In Vivo Efficacy

The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in a living organism.

ADC ConstructLinker TypeXenograft ModelTumor Growth Inhibition (%)Reference
Trastuzumab-MMAEValine-GlucoserineNCI-N87 (Gastric)Significant[6]
Trastuzumab-MMAEStabilized MaleimideNCI-N87 (Gastric)Significant[6]
Affibody-MMAE10 kDa PEGNCI-N87 (Gastric)Most Ideal[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADCs with varying linker lengths

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADCs with varying linker lengths

  • Multi-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in multi-well plates. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADCs at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Analysis:

    • Fluorescence Microscopy: Visualize the plates and count the number of viable (fluorescent) Ag- cells in the co-culture wells compared to the Ag- monoculture control.

    • Flow Cytometry: Harvest the cells, and use flow cytometry to quantify the percentage of viable fluorescent Ag- cells.

  • Data Interpretation: A significant reduction in the number of viable Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Tumor Xenograft Study

This study assesses the anti-tumor efficacy of ADCs in a living animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Human cancer cell line for tumor implantation

  • ADCs with varying linker lengths

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups with similar average tumor volumes.

  • ADC Administration: Administer the ADCs and vehicle control to their respective groups, typically via intravenous injection. The dosing schedule will depend on the ADC's pharmacokinetic profile.

  • Tumor Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Efficacy Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.

Visualizing the Impact of Linker Length

The following diagrams illustrate key concepts and workflows related to the assessment of ADC efficacy.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment ADC Antibody-Drug Conjugate TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Targeting & Binding Internalization Endosome/ Lysosome TumorCell->Internalization 2. Internalization BystanderCell Antigen-Negative Bystander Cell PayloadRelease Released Payload Internalization->PayloadRelease 3. Payload Release (Linker Cleavage) PayloadRelease->TumorCell 4. Cytotoxicity PayloadRelease->BystanderCell 5. Bystander Effect (with permeable payload)

Figure 1. General mechanism of action for an Antibody-Drug Conjugate (ADC).

Linker_Length_Impact cluster_short Shorter Linker cluster_long Longer Linker (e.g., PEGylated) LinkerLength Linker Length Stability_High Increased Stability LinkerLength->Stability_High PK_Short Potentially Faster Clearance LinkerLength->PK_Short Bystander_Low Limited Bystander Effect LinkerLength->Bystander_Low Stability_Low Decreased Stability LinkerLength->Stability_Low PK_Long Improved Pharmacokinetics (Longer Half-life) LinkerLength->PK_Long Bystander_High Enhanced Bystander Effect LinkerLength->Bystander_High

Figure 2. The trade-offs associated with shorter versus longer ADC linkers.

Experimental_Workflow Start ADC Design & Synthesis InVitro In Vitro Evaluation Start->InVitro Cytotoxicity Cytotoxicity Assay (IC50) InVitro->Cytotoxicity Bystander Bystander Effect Assay InVitro->Bystander InVivo In Vivo Efficacy Cytotoxicity->InVivo Bystander->InVivo Xenograft Tumor Xenograft Model InVivo->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD Analysis Data Analysis & Candidate Selection Xenograft->Analysis PK_PD->Analysis

Figure 3. A typical preclinical workflow for assessing ADC efficacy.

Conclusion

The length of the linker is a critical design parameter that significantly influences the therapeutic index of an ADC. While shorter linkers can enhance stability, longer, hydrophilic linkers can improve pharmacokinetics and enable a potent bystander effect. The optimal linker length is not universal and must be empirically determined for each specific ADC, considering the antibody, payload, and target antigen characteristics. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and optimization of linker length to develop safer and more effective Antibody-Drug Conjugates.

References

A Comparative Guide to Boc-aminooxy-ethyl-SS-propanol and Next-Generation ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, while enabling efficient and selective cleavage to unleash the payload at the tumor site. This guide provides an objective comparison of the glutathione-sensitive Boc-aminooxy-ethyl-SS-propanol linker with next-generation cleavable linkers, supported by experimental data and detailed methodologies.

Introduction to Linker Technologies

Linkers are broadly classified as either cleavable or non-cleavable. Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, a process that generally leads to higher stability in circulation. Cleavable linkers, conversely, are designed to respond to specific triggers in the tumor microenvironment or within the cancer cell, such as proteases, pH, or the intracellular redox environment. This guide focuses on the comparative performance of different classes of cleavable linkers.

This compound: A Disulfide-Based Cleavable Linker

This compound is a cleavable ADC linker featuring a disulfide bond. This makes it susceptible to the high concentrations of glutathione (B108866) (GSH) in the intracellular environment (1-10 mM) compared to the bloodstream (~5 µM), leading to selective payload release within the target cell. The Boc-protected aminooxy group allows for conjugation to ketone or aldehyde functionalities on a payload, forming a stable oxime linkage.

Comparative Performance of Cleavable Linkers

Quantitative Data Summary

The following tables summarize key performance indicators for different classes of cleavable linkers based on representative data from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, including the antibody, payload, and cell lines used.

Table 1: Comparative In Vitro Plasma Stability of Cleavable Linkers

Linker TypeRepresentative LinkerPlasma Stability (% Intact ADC after 7 days)Reference
Disulfide SPDB~85-90%[1]
Protease-Cleavable Val-Cit>95% (human plasma)[1]
pH-Sensitive HydrazoneVariable (can be less stable)[2]
Glucuronide Glucuronide-PABCHighly Stable (>95%)[3]
Sulfatase-Cleavable ArylsulfateStable[2]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers

Linker TypeRepresentative LinkerCell LineIC50 (ng/mL)Reference
Disulfide SPDB-DM4HER2+ Cells1-10[1]
Protease-Cleavable Val-Cit-MMAESK-BR-31-10[1]
pH-Sensitive HydrazoneVarious10-100[1]
Glucuronide Glucuronide-MMAEB-cell lymphomaPotent (<10)[3]
Sulfatase-Cleavable Arylsulfate-MMAEHer2+ cell linesSimilar to Val-Cit[2]

Signaling Pathways and Mechanisms of Action

The mechanism of action for ADCs involves a series of steps from systemic circulation to the induction of cancer cell death.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell ADC_circ ADC in Circulation ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind Tumor Targeting Internalization Receptor-Mediated Endocytosis ADC_bind->Internalization Lysosome Lysosome (Low pH, High Proteases, High GSH for Disulfide Linkers) Internalization->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

A key feature of some cleavable linkers is their ability to induce a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors.

Bystander_Effect cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC_Internalization ADC Internalization Payload_Release Payload Release ADC_Internalization->Payload_Release Linker Cleavage Bystander_Cell_Death Cell Death Payload_Release->Bystander_Cell_Death Payload Diffusion

Caption: The bystander effect of ADCs with cleavable linkers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of ADC linkers.

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the ADC in circulation and predicting potential off-target toxicity from premature payload release.

Plasma_Stability_Workflow Start Incubate ADC in Plasma (e.g., human, mouse) at 37°C Timepoints Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 96, 168h) Start->Timepoints Purification Purify ADC from Plasma (e.g., Protein A/G beads) Timepoints->Purification Analysis Analyze by LC-MS to Determine Drug-to-Antibody Ratio (DAR) Purification->Analysis Quantification Quantify Free Payload in Supernatant Purification->Quantification End Determine % Intact ADC and Rate of Payload Release Analysis->End Quantification->End

Caption: Experimental workflow for an in vitro plasma stability assay.

Protocol:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 1 mg/mL at 37°C.

  • Time Points: Aliquots are collected at multiple time points over a period of up to 7 days (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing: The reaction is quenched, and the ADC is purified from the plasma using affinity chromatography (e.g., Protein A or G beads).

  • Analysis: The purified ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. The supernatant can also be analyzed to quantify the amount of prematurely released payload.

  • Data Interpretation: The percentage of intact ADC remaining over time is calculated to determine the plasma half-life of the conjugate.

In Vitro Linker Cleavage Assays

Glutathione (GSH) Cleavage Assay for Disulfide Linkers (e.g., this compound):

  • Reaction Setup: The ADC is incubated in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Initiation: The cleavage reaction is initiated by adding a physiological concentration of reduced glutathione (GSH), typically in the range of 1-10 mM.

  • Incubation: The reaction mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points.

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released payload.

  • Data Interpretation: The rate of payload release is determined to assess the cleavage kinetics of the disulfide linker.

Cathepsin B Cleavage Assay for Protease-Cleavable Linkers (e.g., Val-Cit):

  • Enzyme Activation: Human Cathepsin B is pre-activated in an assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a reducing agent like DTT.

  • Reaction Setup: The ADC is added to the assay buffer.

  • Initiation: The reaction is started by the addition of the activated Cathepsin B.

  • Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are collected at various time points and the reaction is stopped.

  • Analysis: The amount of released payload is quantified by LC-MS.

  • Data Interpretation: The cleavage rate is determined to evaluate the efficiency of the protease-cleavable linker.

In Vitro Cytotoxicity Assay (IC50 Determination)

This assay determines the potency of the ADC in killing cancer cells.

Protocol (MTT Assay):

  • Cell Seeding: Target antigen-positive cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC. Control wells with untreated cells and cells treated with the unconjugated antibody are included.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a few hours, allowing viable cells to convert MTT to formazan (B1609692).

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is read on a plate reader.

  • Data Analysis: The cell viability is calculated for each concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion

The choice of linker is a critical design feature in the development of a successful ADC. While disulfide linkers like this compound offer a well-established mechanism for intracellular payload release, next-generation linkers such as advanced protease-cleavable, glucuronide, and sulfatase-cleavable linkers are being engineered for enhanced stability and more specific cleavage mechanisms. The selection of the optimal linker will depend on a multifactorial analysis of the target, the payload, and the desired therapeutic window. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of different linker technologies to inform the rational design of the next generation of antibody-drug conjugates.

References

A Head-to-Head Battle in Targeted Cancer Therapy: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vivo comparison for researchers, scientists, and drug development professionals.

The efficacy of Antibody-Drug Conjugates (ADCs) as a powerful class of anticancer therapeutics is critically dependent on the linker that bridges the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, plasma stability, and ultimately, the therapeutic window of the ADC. This guide provides an objective comparison of the in vivo performance of ADCs featuring these two distinct linker strategies, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform rational ADC design.

At a Glance: The Fundamental Divide

FeatureCleavable LinkerNon-Cleavable Linker
Payload Release Mechanism Enzymatic cleavage (e.g., Cathepsins), pH sensitivity, or reduction in the tumor microenvironment or within the cell.[1][2]Proteolytic degradation of the antibody backbone within the lysosome.[2]
Released Payload Typically the potent, unmodified parent drug.Payload attached to the linker and an amino acid residue.
Plasma Stability Generally lower, with a potential for premature payload release.[3]Generally higher, leading to a more stable ADC in circulation.[4]
"Bystander Effect" High potential. The released, often membrane-permeable payload can kill neighboring antigen-negative tumor cells.[2]Low to negligible. The released payload is typically charged and less membrane-permeable.[1]
Ideal Tumor Target Heterogeneous tumors with varying antigen expression.[2]Homogeneous tumors with high antigen expression.
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.[3]Lower potential due to higher stability and a localized effect.

In Vivo Efficacy: A Tale of Two Linkers

The in vivo efficacy of an ADC is a multifactorial outcome influenced by linker stability, payload release kinetics, and the resulting therapeutic index. Preclinical xenograft models provide a critical platform for evaluating and comparing the antitumor activity of ADCs with different linker technologies.

Comparative Efficacy in Non-Hodgkin Lymphoma Xenograft Models

Studies directly comparing ADCs with cleavable and non-cleavable linkers targeting the same antigen offer the most insightful data. For instance, in a Ramos xenograft model of non-Hodgkin lymphoma (NHL), anti-CD22 and anti-CD79b ADCs equipped with either a cleavable valine-citrulline (vc) linker conjugated to monomethyl auristatin E (MMAE) or a non-cleavable maleimidocaproyl (mc) linker with monomethyl auristatin F (MMAF) were evaluated.

Table 1: In Vivo Efficacy of Anti-CD22 and Anti-CD79b ADCs in a Ramos Xenograft Model [5]

ADCLinker TypeDoseOutcome
anti-CD22-MC-vc-PAB-MMAECleavable~6.5 mg/kgSignificant tumor growth inhibition
anti-CD79b-MC-vc-PAB-MMAECleavable~2.5 mg/kgPotent tumor growth inhibition
anti-CD22-MC-MMAFNon-Cleavable~7.0 mg/kgModerate tumor growth inhibition
anti-CD79b-MC-MMAFNon-Cleavable~2.5 mg/kgEffective tumor growth inhibition

Data presented is a summary of findings from the referenced study. For detailed graphical representations of tumor growth curves, please refer to the original publication.[5]

These findings suggest that for certain targets like CD79b, both cleavable and non-cleavable linkers can yield effective ADCs. However, the choice of payload (MMAE vs. MMAF) also plays a crucial role in the overall efficacy.

The Bystander Effect: A Double-Edged Sword

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[2] Once the ADC is internalized by an antigen-positive cancer cell, the cleavable linker releases a membrane-permeable payload. This payload can then diffuse out of the target cell and kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[2]

However, this bystander effect can also contribute to off-target toxicity if the payload is prematurely released in circulation. Non-cleavable linkers, which release a less permeable payload-linker-amino acid complex, largely abrogate this effect, leading to a more localized cytotoxic action.[1]

Table 2: Quantitative Analysis of Bystander Effect in a Co-culture Model [6]

ADC ConstructLinker TypePayload Release into Conditioned Media (8h)
T-MMAE mimicCleavable (MC-VC-PAB)240-273% of internalized payload
T-DXd mimicCleavable (MC-GGFG)240-273% of internalized payload
T-DM1Non-Cleavable (SMCC)No significant release

This in vitro data quantitatively demonstrates the differential payload release that underlies the in vivo bystander effect.

Visualizing the Mechanisms

To better understand the distinct pathways of action, the following diagrams illustrate the fate of ADCs with cleavable and non-cleavable linkers.

cluster_cleavable Cleavable Linker ADC Pathway ADC_C ADC (Cleavable Linker) Endosome_C Endosome ADC_C->Endosome_C Internalization Lysosome_C Lysosome Endosome_C->Lysosome_C Payload_C Free, Membrane- Permeable Payload Lysosome_C->Payload_C Enzymatic Cleavage Bystander_Cell Antigen-Negative Tumor Cell Payload_C->Bystander_Cell Diffuses to Apoptosis_Target Apoptosis Payload_C->Apoptosis_Target Induces Target_Cell_C Antigen-Positive Tumor Cell Apoptosis_Bystander Apoptosis Bystander_Cell->Apoptosis_Bystander Induces

Caption: Mechanism of a cleavable linker ADC leading to a bystander effect.

cluster_noncleavable Non-Cleavable Linker ADC Pathway ADC_NC ADC (Non-Cleavable Linker) Endosome_NC Endosome ADC_NC->Endosome_NC Internalization Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Payload_NC Payload-Linker- Amino Acid Complex Lysosome_NC->Payload_NC Antibody Degradation Apoptosis_Target_NC Apoptosis Payload_NC->Apoptosis_Target_NC Induces Target_Cell_NC Antigen-Positive Tumor Cell

Caption: Mechanism of a non-cleavable linker ADC with localized action.

Experimental Protocols

Accurate assessment of ADC efficacy relies on robust and well-defined experimental protocols. Below are outlines for key in vivo and analytical methodologies.

In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of ADCs in a subcutaneous xenograft model.

Start Tumor Cell Culture Implantation Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice Start->Implantation Growth Tumor Growth Monitoring Implantation->Growth Randomization Randomization of Mice into Treatment Groups (e.g., Vehicle, Cleavable ADC, Non-Cleavable ADC) Growth->Randomization Dosing Intravenous Administration of ADCs Randomization->Dosing Monitoring Regular Measurement of Tumor Volume and Body Weight Dosing->Monitoring Endpoint Data Analysis: Tumor Growth Inhibition (TGI), Complete Responses (CR), and Toxicity Assessment Monitoring->Endpoint End Study Conclusion Endpoint->End

Caption: Workflow for an in vivo ADC efficacy study.

1. Cell Line Selection and Animal Model:

  • Select a relevant human cancer cell line with known antigen expression (e.g., SKBR-3 for HER2, Ramos for CD22/CD79b).

  • Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.[7]

2. Tumor Implantation and Growth:

  • Subcutaneously inject a suspension of tumor cells (typically 5 x 10^6 cells) into the flank of each mouse.[7]

  • Monitor tumor growth regularly using calipers.

3. Randomization and Dosing:

  • Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment groups (n=5-8 mice per group).[5][7]

  • Administer the ADCs (and controls, such as vehicle and unconjugated antibody) intravenously at the specified doses and schedule.[5]

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight twice weekly to assess efficacy and toxicity.[7]

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.

  • Other endpoints may include the rate of complete tumor regression and overall survival.

ELISA for Quantification of Intact ADC in Plasma

This method is used to determine the concentration of the ADC in plasma samples over time, providing insights into its pharmacokinetic profile and stability.

1. Plate Coating:

  • Coat a 96-well microplate with an antigen specific to the ADC's monoclonal antibody.

  • Incubate overnight at 4°C and then wash the plate.[8]

2. Sample and Standard Incubation:

  • Prepare a standard curve using known concentrations of the ADC.

  • Add standards and plasma samples to the wells and incubate for 1-2 hours at room temperature.

3. Detection:

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP) that binds to the payload or another region of the ADC.

  • Incubate for 1 hour at room temperature.

4. Substrate Addition and Measurement:

  • Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[9]

5. Data Analysis:

  • Plot the standard curve and determine the concentration of the ADC in the plasma samples.

LC-MS/MS for Quantification of Free Payload in Plasma

This highly sensitive and specific method is used to measure the amount of cytotoxic payload that has been prematurely released from the ADC into the circulation.

1. Sample Preparation:

  • To 5 µL of serum, add an internal standard.

  • Precipitate proteins by adding an ice-cold methanol:ethanol mixture.

  • Centrifuge the samples and collect the supernatant containing the free payload.[10]

2. LC-MS/MS Analysis:

  • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a suitable chromatography column (e.g., C18) and a gradient elution to separate the payload from other components.[11]

  • The mass spectrometer is set to detect and quantify the specific mass-to-charge ratio of the payload and its fragments.

3. Data Analysis:

  • Quantify the amount of free payload by comparing its signal to a standard curve prepared with known concentrations of the payload.[10]

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe ADC. Cleavable linkers offer the potential for a powerful bystander effect, making them suitable for heterogeneous tumors, but this can come at the cost of lower plasma stability and increased off-target toxicity.[3] Non-cleavable linkers generally provide greater stability and a more favorable safety profile but are more reliant on high and homogeneous antigen expression on tumor cells.[4] A thorough understanding of the target biology, tumor microenvironment, and the specific characteristics of the antibody and payload, informed by robust preclinical in vivo data, is paramount to selecting the optimal linker strategy for a given therapeutic application.

References

Validating Site-Specific Conjugation: A Comparative Guide to Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise location and consistency of drug conjugation is a critical quality attribute for biotherapeutics like antibody-drug conjugates (ADCs). Peptide mapping has emerged as a gold-standard, high-resolution technique for this validation. This guide provides an objective comparison of peptide mapping with alternative methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

Peptide mapping offers unparalleled detail in identifying the exact amino acid residues where a payload is attached. This "bottom-up" approach provides a granular view of conjugation, which is essential for understanding an ADC's structure-activity relationship, ensuring manufacturing consistency, and fulfilling regulatory requirements.[1][2][3][4]

Comparative Analysis of Validation Techniques

While peptide mapping is a powerful tool, other techniques can provide valuable, often complementary, information about an ADC's characteristics. The choice of method depends on the specific information required, the stage of development, and the molecular characteristics of the ADC.

TechniquePrincipleInformation ProvidedThroughputResolutionKey AdvantagesLimitations
Peptide Mapping Enzymatic digestion of the ADC followed by LC-MS/MS analysis of the resulting peptides.Precise localization of conjugation sites, determination of site occupancy, confirmation of amino acid sequence, and identification of post-translational modifications (PTMs).[1][2][4][5][6]Low to MediumHigh (Amino Acid Level)Provides definitive, site-specific information.[4][5]Time-consuming sample preparation and data analysis.[7] May have challenges with hydrophobic drug-loaded peptides.[1][2]
Native Mass Spectrometry (MS) Analysis of the intact ADC under non-denaturing conditions.Direct measurement of the drug-to-antibody ratio (DAR) distribution and assessment of overall ADC homogeneity.[8]HighLow (Intact Protein Level)Rapid assessment of ADC heterogeneity without extensive sample preparation.[8] Provides a snapshot of the intact molecule.Does not provide information on the specific location of conjugation.
Size-Exclusion Chromatography (SEC-MS) Separation of molecules based on size, coupled with mass spectrometry.Determination of DAR for the intact ADC and detection of aggregation.[9]HighLowUseful for routine monitoring of DAR and aggregation.[9]Does not provide site-specific conjugation information. Potential for protein binding to the stationary phase.[9]
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the ADC species.Estimation of the average DAR and distribution of different drug-loaded species.[9]MediumMediumA robust method for routine DAR monitoring, especially for cysteine-conjugated ADCs.Not suitable for lysine-conjugated ADCs due to their high heterogeneity.[9] May not fully resolve all drug-loaded species.
Stable Isotope Labeling Peptide Mapping A variation of peptide mapping that uses stable isotope-labeled reagents to quantify site-specific conjugation levels accurately.[10][11][12]Quantitative determination of conjugation levels at specific sites, providing a "bottom-up" DAR characterization.[11][12]LowHighEnables accurate quantitation of site occupancy by minimizing differences in ionization efficiency between conjugated and unconjugated peptides.[11]Requires synthesis of a stable isotope-labeled payload or linker.

Experimental Protocols

Peptide Mapping Workflow for Site-Specific Conjugation Analysis

This protocol provides a general framework for the peptide mapping of an antibody-drug conjugate.[1][2][6]

1. Sample Preparation:

  • Denaturation: Dilute the ADC sample to approximately 1 mg/mL in a denaturing buffer, such as 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8.[2] Urea is often preferred for its strong denaturing properties, which aids in efficient digestion.[2]

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubate at 37°C for 30-60 minutes to reduce disulfide bonds.[2][6]

  • Alkylation: Add iodoacetamide (B48618) (IAM) to a final concentration of 20-25 mM and incubate in the dark at room temperature for 30 minutes to cap the free thiols and prevent disulfide bond reformation.[2][6]

  • Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using spin desalting columns.[2]

  • Enzymatic Digestion: Add a protease, most commonly trypsin, at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).[6] Incubate at 37°C for 4-16 hours.[6] For hydrophobic ADCs, the addition of a low percentage of organic solvent like acetonitrile (B52724) (e.g., 10%) can help maintain the solubility of drug-loaded peptides.[2]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the digested peptides using a reversed-phase liquid chromatography (RPLC) system with a C18 column.[2] A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptides.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer. Data is typically acquired in a data-dependent acquisition (DDA) mode, where the instrument performs a full scan to detect peptide ions and then selects the most intense ions for fragmentation (MS/MS).[5]

3. Data Analysis:

  • Peptide Identification: Use specialized software to search the acquired MS/MS spectra against the known antibody sequence to identify the peptides.

  • Localization of Conjugation: Identify peptides that show a mass shift corresponding to the mass of the drug-linker. The fragmentation pattern in the MS/MS spectrum can then be used to pinpoint the exact amino acid residue of conjugation.[5] The detection of characteristic fragment ions from the payload can further confirm the identification of conjugated peptides.[1][4]

Visualizing the Workflow

The following diagrams illustrate the key processes in validating site-specific conjugation.

Peptide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Results ADC Intact ADC Denatured Denaturation ADC->Denatured Reduced Reduction Denatured->Reduced Alkylated Alkylation Reduced->Alkylated Digested Enzymatic Digestion Alkylated->Digested LC_Separation LC Separation Digested->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing Conjugation_Site Identified Conjugation Site Data_Processing->Conjugation_Site Site_Occupancy Site Occupancy Data_Processing->Site_Occupancy Data_Analysis_Logic MS_Data Raw MS/MS Data Software Peptide Identification Software MS_Data->Software Sequence_DB Antibody Sequence Database Sequence_DB->Software Peptide_List Identified Peptides Software->Peptide_List Mass_Shift_Analysis Mass Shift Analysis (Drug-Linker Mass) Peptide_List->Mass_Shift_Analysis Conjugated_Peptides Candidate Conjugated Peptides Mass_Shift_Analysis->Conjugated_Peptides Fragmentation_Analysis MS/MS Fragmentation Analysis Conjugated_Peptides->Fragmentation_Analysis Validated_Site Validated Conjugation Site Fragmentation_Analysis->Validated_Site

References

A Comparative Guide to Antibody-Drug Conjugate Homogeneity with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that significantly influences its therapeutic index, encompassing efficacy, safety, and pharmacokinetic profile. The choice of linker technology and conjugation strategy are paramount in controlling this homogeneity. This guide provides a comparative analysis of different linkers and their impact on ADC homogeneity, supported by experimental data and detailed methodologies.

The Influence of Linker Type and Conjugation Strategy on ADC Homogeneity

The heterogeneity of ADCs primarily arises from variations in the drug-to-antibody ratio (DAR) and the specific site of conjugation on the antibody. These variations are directly influenced by the linker chemistry and the method of conjugation.

Stochastic Conjugation: Early generation ADCs traditionally relied on stochastic conjugation to lysine (B10760008) or cysteine residues.

  • Lysine Conjugation: With numerous solvent-exposed lysine residues on a monoclonal antibody, this method results in a highly heterogeneous mixture of ADCs with a broad DAR distribution (typically 0-8). This heterogeneity can lead to challenges in manufacturing, quality control, and may impact the ADC's performance.[1][][3]

  • Cysteine Conjugation: This method involves the reduction of interchain disulfide bonds, exposing reactive thiol groups for conjugation. While it offers more control over the DAR than lysine conjugation, it still produces a mixture of species (DAR 0, 2, 4, 6, 8), as different disulfide bridges can be reduced to varying extents.[1][3][4]

Site-Specific Conjugation: To overcome the limitations of stochastic methods, site-specific conjugation technologies have been developed to produce more homogeneous ADCs with a well-defined DAR.[][5][6] These methods involve the introduction of engineered cysteines, non-natural amino acids, or enzyme-mediated conjugation at specific sites on the antibody.[][6] Site-specific conjugation leads to improved plasma stability, enhanced binding efficiency, and increased tumor uptake compared to stochastically conjugated ADCs.[5]

Cleavable vs. Non-cleavable Linkers: The linker itself can be broadly categorized as cleavable or non-cleavable, a choice that impacts the mechanism of payload release and can indirectly affect the overall ADC profile.

  • Cleavable Linkers: These linkers are designed to be stable in circulation and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes like cathepsins.[7][8] Examples include hydrazone, disulfide, and peptide (e.g., valine-citrulline) linkers.[7] The choice of cleavable linker can influence ADC stability and homogeneity. For instance, a valine-alanine (Val-Ala) dipeptide linker has been shown to have better hydrophilicity and result in less aggregation compared to the more common valine-citrulline (Val-Cit) linker, especially at high DARs.[9][10]

  • Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[11][12] This approach generally leads to increased plasma stability and may offer a wider therapeutic window due to reduced off-target toxicity.[12] A common example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[12]

Data Presentation: Comparative Analysis of ADC Homogeneity

The following tables summarize quantitative data comparing the homogeneity of ADCs prepared with different linkers and conjugation strategies.

Linker/Conjugation StrategyAverage DARDAR Range% AggregatesKey CharacteristicsReference
Stochastic Cysteine Conjugation
Val-Cit Linker~7Broad1.80%Prone to aggregation at high DAR[9]
Val-Ala Linker~7BroadNo obvious increaseBetter hydrophilicity and stability[9]
Site-Specific Conjugation
ThioBridge (Disulfide Re-bridging)Defined (e.g., 2 or 4)NarrowNegligibleHomogeneous DAR, stable[5]
Glycan RemodelingDefined (e.g., 2)NarrowNegligibleHomogeneous DAR, site-specific[5]
AJICAP™ TechnologyDefined (e.g., 1.0 or 2.0)NarrowNot reportedSite-specific at Lys 248, homogeneous[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique to determine the drug distribution and average DAR of ADCs by separating species based on their hydrophobicity.[14][15][16]

Objective: To separate and quantify ADC species with different DARs.

Methodology:

  • Column: A column with a hydrophobic stationary phase (e.g., Butyl-NPR, Phenyl) is used.[13]

  • Mobile Phase A (High Salt): A high concentration of a non-denaturing salt, such as ammonium (B1175870) sulfate (B86663) (e.g., 1.2 M (NH₄)₂SO₄), in a buffer (e.g., 25 mM Sodium Phosphate, pH 6.0).[13]

  • Mobile Phase B (Low Salt): The same buffer as Mobile Phase A without the high salt concentration, often containing an organic modifier (e.g., 25% isopropanol).[13]

  • Gradient: A descending salt gradient is used for elution. The ADC is injected in high salt conditions, promoting hydrophobic interaction with the stationary phase. As the salt concentration decreases, the species elute in order of increasing hydrophobicity, with higher DAR species eluting later.

  • Detection: Elution is monitored by UV absorbance at 280 nm.[13]

  • Data Analysis: The peak area of each species is used to calculate the relative abundance and the average DAR.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the characterization of ADCs, providing information on DAR, conjugation sites, and impurities.[]

Objective: To determine the precise mass of different ADC species and identify conjugation sites.

Methodology:

  • Sample Preparation: ADCs may be analyzed intact, or after reduction to separate heavy and light chains, or after enzymatic digestion for peptide mapping.[] Deglycosylation is often performed to simplify the mass spectra.

  • Liquid Chromatography (LC):

    • Reversed-Phase (RP-LC): Used for separating reduced antibody chains or peptide fragments.

    • Size-Exclusion (SEC-LC): Used for analyzing intact ADCs under native conditions.

    • Hydrophobic Interaction (HIC-LC): Can be coupled with MS-friendly mobile phases for DAR analysis.[]

  • Mass Spectrometry (MS): High-resolution mass spectrometers like Q-TOF (Quadrupole Time-of-Flight) are commonly used.[]

  • Data Analysis: The deconvoluted mass spectra provide the mass of each species, from which the DAR can be calculated. For peptide mapping, MS/MS fragmentation is used to identify the exact amino acid residues that are conjugated.[]

Mandatory Visualization

Experimental Workflow and Logical Relationships

Below are diagrams created using Graphviz (DOT language) to visualize key workflows and concepts.

ADC_Homogeneity_Analysis_Workflow cluster_sample_prep ADC Sample Preparation cluster_analysis Analytical Techniques cluster_outputs Characterization Outputs Intact_ADC Intact ADC HIC Hydrophobic Interaction Chromatography (HIC) Intact_ADC->HIC SEC Size Exclusion Chromatography (SEC) Intact_ADC->SEC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Intact_ADC->LCMS Reduced_Chains Reduced Heavy & Light Chains Reduced_Chains->LCMS Peptide_Fragments Peptide Fragments (Digestion) Peptide_Fragments->LCMS DAR_Distribution DAR Distribution HIC->DAR_Distribution Aggregation Aggregation Analysis SEC->Aggregation LCMS->DAR_Distribution Conjugation_Site Conjugation Site Identification LCMS->Conjugation_Site Homogeneity Overall Homogeneity Assessment DAR_Distribution->Homogeneity Aggregation->Homogeneity Conjugation_Site->Homogeneity

Caption: Experimental workflow for ADC homogeneity analysis.

Linker_Strategy_Comparison cluster_conjugation Conjugation Strategy cluster_linker_type Linker Type cluster_properties Resulting ADC Properties Stochastic Stochastic (Lysine, Cysteine) Heterogeneous High Heterogeneity (Broad DAR) Stochastic->Heterogeneous Site_Specific Site-Specific (Engineered Cys, etc.) Homogeneous High Homogeneity (Defined DAR) Site_Specific->Homogeneous Cleavable Cleavable (e.g., Val-Cit, Disulfide) Variable_Stability Variable Stability Cleavable->Variable_Stability Non_Cleavable Non-Cleavable (e.g., SMCC) High_Stability High Stability Non_Cleavable->High_Stability Heterogeneous->Variable_Stability Homogeneous->High_Stability

Caption: Logical comparison of linker strategies and their impact on ADC properties.

Signaling Pathways of Common ADC Payloads

The mechanism of action of the cytotoxic payload, released from the linker, is the ultimate driver of an ADC's efficacy. Below are diagrams illustrating the signaling pathways of common payloads.

MMAE_Signaling_Pathway ADC vc-MMAE ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization MMAE_release MMAE Release (Cathepsin B cleavage) Internalization->MMAE_release Tubulin Tubulin Dimers MMAE_release->Tubulin Microtubule_inhibition Inhibition of Microtubule Polymerization Tubulin->Microtubule_inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for the tubulin inhibitor payload, MMAE.

Calicheamicin_Signaling_Pathway ADC Calicheamicin ADC Internalization Internalization & Payload Release ADC->Internalization Calicheamicin Activated Calicheamicin Internalization->Calicheamicin DNA_binding Binding to Minor Groove of DNA Calicheamicin->DNA_binding DNA_cleavage DNA Double-Strand Breaks DNA_binding->DNA_cleavage DNA_Damage_Response DNA Damage Response (e.g., p53 activation) DNA_cleavage->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Mechanism of action for the DNA-damaging payload, Calicheamicin.

SN38_Signaling_Pathway ADC SN-38 ADC Internalization Internalization & Payload Release ADC->Internalization SN38 SN-38 Internalization->SN38 TopoI_complex Topoisomerase I-DNA Cleavage Complex SN38->TopoI_complex Complex_stabilization Stabilization of the Complex TopoI_complex->Complex_stabilization Replication_fork_collision Collision with Replication Fork Complex_stabilization->Replication_fork_collision DNA_DSB Irreversible DNA Double-Strand Breaks Replication_fork_collision->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis

Caption: Mechanism of action for the topoisomerase I inhibitor payload, SN-38.

References

Safety Operating Guide

Proper Disposal of Boc-aminooxy-ethyl-SS-propanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Boc-aminooxy-ethyl-SS-propanol (CAS No. 2128735-21-5), a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1][2][3][4] Adherence to these procedures is essential to ensure the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must be aware of its chemical properties to manage its disposal effectively. The molecule contains a Boc-protected aminooxy group, a disulfide bond, and a propanol-derived ethyl ether, each requiring specific considerations for safe disposal.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile rubber is a suitable option).

  • Safety goggles or a face shield to protect from potential splashes.

  • A laboratory coat.

  • Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.[5]

II. Chemical Properties and Disposal Considerations

A thorough understanding of the chemical's characteristics is vital for its safe disposal. The following table summarizes the key properties and the corresponding disposal considerations for this compound.

Chemical MoietyProperties & Potential HazardsDisposal Consideration
Boc-protected aminooxy group The Boc (tert-butoxycarbonyl) group is sensitive to strong acids, which will lead to its removal.[6][7]Avoid mixing with strong acidic waste, as this could alter the chemical structure and potentially release isobutylene (B52900) and carbon dioxide.
Disulfide bond (-S-S-) The disulfide bond can be cleaved by reducing agents, leading to the formation of thiols, which are often odorous and potentially toxic.[8]Do not mix with reducing agents. If reduction is a possibility in the waste stream, the potential for thiol formation must be managed.
Propanol-derived ethyl ether The propanol (B110389) component suggests that the compound is an alcohol derivative. Alcohols are generally flammable.Treat as a flammable organic compound. Keep away from ignition sources.[5][9]
Overall Compound As a laboratory chemical, its toxicological properties may not be fully investigated.Handle with care, assuming it is a hazardous substance. Do not dispose of it down the drain.[5][10]

III. Step-by-Step Disposal Procedure

The proper disposal of this compound depends on the quantity and the specific regulations of your institution and locality. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[9]

For Small, Laboratory-Scale Quantities:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless you are certain of their compatibility. It should be collected in a dedicated waste container for non-halogenated organic waste.[5][11]

  • Container: Use a clearly labeled, leak-proof container made of a material compatible with organic solvents. The label should include the full chemical name: "this compound" and the appropriate hazard symbols (e.g., flammable, irritant).

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup by a certified hazardous waste contractor.

For Larger Quantities:

  • Hazardous Waste Classification: Larger volumes of this compound should be classified as hazardous waste.

  • Collection: Collect the waste in a designated, sealed, and properly labeled hazardous waste container.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and structure, to ensure proper handling and disposal in accordance with regulatory requirements.

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent for large spills.

  • Collection: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

V. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs start->spill assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small (Lab-Scale) Quantity assess_quantity->small_quantity < 1 kg large_quantity Large Quantity assess_quantity->large_quantity >= 1 kg segregate_waste Segregate as Non-Halogenated Organic Waste small_quantity->segregate_waste hazardous_waste Classify as Hazardous Waste large_quantity->hazardous_waste label_container Use Labeled, Leak-Proof Container: - Chemical Name - Hazard Symbols segregate_waste->label_container store_waste Store in Designated Area: - Well-ventilated - Cool and dry - Away from incompatibles label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end professional_disposal Arrange for Professional Hazardous Waste Disposal hazardous_waste->professional_disposal professional_disposal->end spill->assess_quantity No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with inert absorbent 3. Collect in sealed container 4. Decontaminate area spill->spill_procedure Yes spill_procedure->assess_quantity

Caption: Disposal workflow for this compound.

By following these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

Essential Safety and Logistical Information for Handling Boc-aminooxy-ethyl-SS-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Boc-aminooxy-ethyl-SS-propanol (CAS No.: 2128735-21-5).[1][2] Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on the chemical's structure, which includes a Boc-protected amine, a disulfide bond, and a terminal hydroxyl group. It is imperative to treat this compound with care, assuming it may present hazards associated with these functional groups.

I. Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against potential skin contact.[3] Gloves should be inspected for any signs of degradation or punctures before use.
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles of the compound.[3][4]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during procedures such as solution preparation or transfer.[3][5]
Body Laboratory coatA standard lab coat is required to protect the skin and personal clothing from contamination.[3]
Respiratory NIOSH-approved respiratorRecommended when handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is possible. The specific cartridge type should be determined by a formal risk assessment.[3]

II. Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before commencing work, verify that all necessary PPE is available and in good condition.[3]

  • Handling the Compound :

    • Wear all required PPE as detailed in the table above.

    • When handling the solid material, avoid the formation of dust.[3]

    • Use appropriate tools, such as spatulas, for transferring the compound.[3]

    • This compound is used as a cleavable ADC linker.[1][2][6] The disulfide bond is susceptible to cleavage by reducing agents.[7][8] Avoid contact with strong reducing agents unless this is the intended reaction.

    • The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10][11] Avoid contact with strong acids unless deprotection is intended.

  • Storage :

    • Store the compound in a tightly sealed container.

    • Recommended storage is in a refrigerator at 2-8°C.[2]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[3]

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[3]

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

III. Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • All waste materials, including contaminated PPE, empty containers, and spilled material, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Treatment :

    • Due to the presence of sulfur, specific disposal protocols for sulfur-containing organic compounds should be followed.

    • If the Boc group has been removed, the resulting amine may have different hazardous properties that need to be considered.

    • Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this chemical.

  • Regulatory Compliance :

    • Dispose of all waste in accordance with local, state, and federal regulations.

IV. Visual Guides

The following diagrams illustrate the key workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Locate Safety Equipment Locate Safety Equipment Inspect PPE->Locate Safety Equipment Don PPE Don PPE Locate Safety Equipment->Don PPE Weigh/Transfer in Hood Weigh/Transfer in Hood Don PPE->Weigh/Transfer in Hood Perform Reaction Perform Reaction Weigh/Transfer in Hood->Perform Reaction Collect Waste Collect Waste Perform Reaction->Collect Waste Decontaminate Workspace Decontaminate Workspace Collect Waste->Decontaminate Workspace Dispose via EHS Dispose via EHS Decontaminate Workspace->Dispose via EHS

Caption: Workflow for handling this compound.

PPE_Decision_Logic Start Start Standard PPE Lab Coat, Gloves, Safety Glasses Start->Standard PPE Handling Solid? Handling Solid? Risk of Splash? Risk of Splash? Handling Solid?->Risk of Splash? Yes Handling Solid?->Risk of Splash? No Outside Fume Hood? Outside Fume Hood? Risk of Splash?->Outside Fume Hood? No Add Face Shield Add Face Shield Risk of Splash?->Add Face Shield Yes Add Respirator Add Respirator Outside Fume Hood?->Add Respirator Yes End End Outside Fume Hood?->End No Standard PPE->Handling Solid? Add Face Shield->Outside Fume Hood? Add Respirator->End

Caption: Logic for selecting appropriate Personal Protective Equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-aminooxy-ethyl-SS-propanol
Reactant of Route 2
Reactant of Route 2
Boc-aminooxy-ethyl-SS-propanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.